molecular formula C17H21BF2N4O6S B12377283 sBADA

sBADA

Cat. No.: B12377283
M. Wt: 458.2 g/mol
InChI Key: OLMGTLBVHKBMSH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SBADA is a useful research compound. Its molecular formula is C17H21BF2N4O6S and its molecular weight is 458.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H21BF2N4O6S

Molecular Weight

458.2 g/mol

IUPAC Name

(2R)-2-amino-3-[3-(2,2-difluoro-10,12-dimethyl-5-sulfo-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C17H21BF2N4O6S/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30)/t12-/m1/s1

InChI Key

OLMGTLBVHKBMSH-GFCCVEGCSA-N

Isomeric SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NCC(C(=O)O)N)C)C)(F)F

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of sBADA in Bacterial Cell Wall Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection, making it a prime target for antimicrobial agents. Understanding the dynamics of cell wall synthesis and remodeling is crucial for the development of new therapeutics. Fluorescent D-amino acids (FDAAs), such as the green sulfonated BODIPY-FL 3-amino-D-alanine (sBADA), have emerged as powerful tools for in situ labeling and visualization of peptidoglycan in live bacteria.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its incorporation into the bacterial cell wall, and offers practical guidance for its application in research.

Core Mechanism of this compound Incorporation

Contrary to a mechanism involving cytoplasmic precursor synthesis, this compound is incorporated into the peptidoglycan in the periplasmic space of Gram-negative bacteria and extracytoplasmically in Gram-positive bacteria.[1][3] This process is facilitated by the promiscuous activity of transpeptidases, specifically D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and, where present, L,D-transpeptidases.

The incorporation of this compound occurs through a D-amino acid exchange reaction. This compound mimics the terminal D-alanine of the pentapeptide stem of the lipid II precursor. PBPs, which catalyze the cross-linking of peptidoglycan chains, can utilize this compound as a substrate, covalently attaching it to the peptide stem. This mechanism allows for the direct labeling of sites of active peptidoglycan synthesis and remodeling.

Quantitative Data for this compound and other FDAAs

The following tables summarize key quantitative data for this compound and a selection of other commonly used fluorescent D-amino acids.

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)~490 nm
Emission Wavelength (λem)~510 nm
Molecular Weight458.24 g/mol
Extinction Coefficient (ε)49,000 M⁻¹cm⁻¹
Quantum YieldNot specified
SolubilitySoluble in DMSO
PropertiesIncreased hydrophilicity and thermostability compared to BADA

Table 2: Labeling Efficiency of various FDAAs in E. coli

FDAASignal-to-Background Ratio (S/B)Reference
HADA>4
YADA>4
BADA2 - 4
This compound 2 - 4
Atto610ADA2 - 4
AF350DL<2
Atto488ADA<2
TADA<2
Cy3BADA<2

Experimental Protocols

General Protocol for Bacterial Cell Wall Labeling with this compound

This protocol provides a general guideline for labeling bacterial cell walls with this compound for fluorescence microscopy. Optimization of probe concentration and incubation time may be required for different bacterial species and experimental conditions.

Materials:

  • Bacterial culture in exponential growth phase

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Grow bacterial cells to the mid-exponential phase in their optimal growth medium.

  • Add this compound to the bacterial culture to a final concentration of 0.1 - 2 µM. The optimal concentration should be determined empirically.

  • Incubate the cells for a desired period. For visualizing active growth zones, a short "pulse" labeling of 5-15 minutes is recommended. For labeling the entire cell wall, a longer incubation corresponding to one or more generations can be used.

  • After incubation, pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cells by resuspending the pellet in fresh PBS and centrifuging again. Repeat this washing step 2-3 times to remove unbound probe.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Mount a small volume of the cell suspension on a microscope slide with a coverslip. Agarose pads can be used to immobilize live cells for imaging.

  • Visualize the labeled cells using a fluorescence microscope with a filter set appropriate for the green fluorescence of this compound (Excitation ~490 nm, Emission ~510 nm).

Bacterial Cytological Profiling (BCP) using this compound

BCP is a powerful technique to identify the mechanism of action of antibacterial compounds by observing their effects on cellular morphology. This compound can be used in conjunction with other fluorescent dyes in BCP to specifically visualize the cell wall.

Materials:

  • Bacterial culture

  • Test compounds (antibiotics) at various concentrations

  • This compound

  • Other fluorescent dyes (e.g., DAPI for DNA, FM4-64 for membranes)

  • 96-well microtiter plates

  • Automated fluorescence microscope and image analysis software

Procedure:

  • In a 96-well plate, expose bacterial cultures to a range of concentrations of the test compounds. Include appropriate controls (no compound).

  • Incubate the plate for a defined period (e.g., 1-2 hours).

  • Add a cocktail of fluorescent dyes, including this compound, to each well to stain the cell wall, DNA, and membranes.

  • Image the cells in each well using an automated fluorescence microscope.

  • Analyze the images using image analysis software to quantify various cytological parameters (e.g., cell size, shape, DNA condensation, cell wall integrity).

  • Compare the cytological profiles of compound-treated cells to a reference library of profiles from antibiotics with known mechanisms of action to infer the target pathway of the test compound.

Visualizations

Mechanism of this compound Incorporation into Peptidoglycan

sBADA_Mechanism cluster_periplasm Periplasm / Extracytoplasmic Space cluster_cytoplasm Cytoplasm LipidII Lipid II (UDP-MurNAc-pentapeptide) PBP Penicillin-Binding Protein (PBP / D,D-Transpeptidase) LipidII->PBP 1. PBP binds Lipid II PG_nascent Nascent Peptidoglycan Strand PBP->PG_nascent 2. Transglycosylation (by bifunctional PBPs) PG_crosslinked Cross-linked Peptidoglycan PBP->PG_crosslinked Normal Cross-linking sBADA_incorporated This compound-labeled Peptidoglycan PBP->sBADA_incorporated 4. Transpeptidation incorporates this compound This compound This compound This compound->PBP 3. This compound acts as a D-Ala mimic PG_nascent->PBP

Caption: Mechanism of this compound incorporation into the bacterial cell wall.

Experimental Workflow for Bacterial Labeling with this compound

sBADA_Workflow Start Start: Exponentially growing bacterial culture Add_this compound Add this compound (e.g., 0.5 µM final concentration) Start->Add_this compound Incubate Incubate (e.g., 5-15 min for pulse labeling) Add_this compound->Incubate Centrifuge1 Pellet cells (centrifugation) Incubate->Centrifuge1 Wash1 Wash with PBS Centrifuge1->Wash1 Centrifuge2 Pellet cells Wash1->Centrifuge2 Wash2 Wash with PBS (repeat) Centrifuge2->Wash2 Resuspend Resuspend in PBS Wash2->Resuspend Mount Mount on microscope slide (e.g., with agarose pad) Resuspend->Mount Image Fluorescence Microscopy (FITC/GFP channel) Mount->Image Analyze Image Analysis Image->Analyze End End: Visualize active sites of peptidoglycan synthesis Analyze->End

Caption: A typical experimental workflow for labeling bacteria with this compound.

Conclusion

This compound and other fluorescent D-amino acids are invaluable tools for studying the dynamics of bacterial cell wall synthesis. Their mechanism of action, relying on the substrate promiscuity of transpeptidases, allows for specific and robust labeling of peptidoglycan in a wide range of bacterial species. The detailed protocols and quantitative data provided in this guide will aid researchers in effectively applying this technology to advance our understanding of bacterial physiology and to accelerate the discovery of novel antimicrobial agents.

References

The Principle of Fluorescent D-Amino Acid Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for the in situ visualization of bacterial cell wall synthesis and remodeling.[1][2][3] These probes are D-amino acid derivatives covalently linked to a fluorophore, which become incorporated into the peptidoglycan (PG) of live bacteria.[4][5] This process allows for the real-time tracking of cell wall biosynthesis with minimal perturbation to cellular growth, providing unprecedented insights into bacterial physiology, morphogenesis, and the effects of antibiotics. This guide provides a comprehensive overview of the core principles of FDAA labeling, detailed experimental protocols, and quantitative data to facilitate their application in research and drug development.

Core Principle: Mechanism of Incorporation

The utility of FDAAs stems from their ability to be incorporated into the bacterial peptidoglycan by the same enzymes that are responsible for the natural synthesis and remodeling of the cell wall. The incorporation is primarily mediated by two types of enzymes: D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and, in some bacteria, L,D-transpeptidases (LDTs).

These enzymes recognize the D-amino acid backbone of the FDAA and catalyze its incorporation into the peptide side chains of the peptidoglycan. This process is a result of the inherent promiscuity of these enzymes, which can tolerate a variety of modifications on the D-amino acid side chain. It is this feature that allows for the attachment of a fluorophore without abolishing the recognition and incorporation of the D-amino acid by the cell wall synthesis machinery.

The labeling process is covalent, resulting in a stable fluorescent signal within the peptidoglycan layer. The intensity of FDAA labeling has been shown to correlate with the metabolic activity and growth rate of the bacteria.

Signaling Pathways and Incorporation Mechanisms

The following diagrams illustrate the key pathways for FDAA incorporation into the bacterial cell wall.

FDAA_Incorporation_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide Lipid_II Lipid II UDP_NAM_peptide->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation FDAA FDAA PBP PBP (DD-Transpeptidase) FDAA->PBP LDT LDT (LD-Transpeptidase) FDAA->LDT Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Cross-linking PBP->Mature_PG Incorporation LDT->Mature_PG Incorporation

Caption: FDAA Incorporation into Peptidoglycan.

Quantitative Data on FDAA Probes

A variety of FDAA probes are available, each with distinct spectral properties. The choice of probe depends on the specific application, the bacterial species being studied, and the available microscopy equipment.

Probe NameFluorophoreEmission Max (nm)ColorGram-Negative PermeabilityReference
HADAHydroxycoumarin~450BlueHigh
NADANitrobenzoxadiazole~550GreenModerate
FDLFluorescein~525GreenLow
TDLTAMRA~575RedLow
BADABODIPY-FL~515GreenHigh
YADA~550YellowHigh
TADATAMRA~575RedLow
Atto610ADAAtto 610~630RedHigh
OGDAOregonGreen488~520GreenLow

Signal-to-Noise Ratio (SNR) of Common FDAAs

ProbeE. coli SNRB. subtilis SNR
HADA6.32.69
NADA1.91.55
TDL1.072.91

Experimental Protocols

The following are generalized protocols for FDAA labeling. Specific parameters such as probe concentration and incubation time may need to be optimized for different bacterial species and experimental conditions.

General FDAA Labeling of Bacteria for Microscopy

This protocol describes a standard method for labeling bacterial cells with an FDAA for subsequent visualization by fluorescence microscopy.

Experimental_Workflow start Start: Bacterial Culture in Exponential Phase add_fdaa Add FDAA to Culture (e.g., 250 µM - 1 mM) start->add_fdaa incubate Incubate (e.g., 30s to several generations) add_fdaa->incubate wash Wash Cells to Remove Excess Probe (e.g., 3x with PBS or growth medium) incubate->wash fix Fix Cells (Optional) (e.g., with 70% ethanol) wash->fix mount Mount Cells on Agarose Pad fix->mount image Image with Fluorescence Microscope mount->image end End: Analyze Images image->end

Caption: General Experimental Workflow for FDAA Labeling.

Methodology:

  • Culture Preparation: Grow bacterial cells in appropriate liquid medium to the desired growth phase (typically exponential phase).

  • FDAA Addition: Add the FDAA probe to the bacterial culture. The final concentration typically ranges from 250 µM to 1 mM.

  • Incubation: Incubate the culture with the FDAA for a duration that can range from as short as 30 seconds for rapidly growing species like E. coli to several generations for long-term labeling.

  • Washing: Pellet the cells by centrifugation and wash them multiple times (typically 3 times) with phosphate-buffered saline (PBS) or fresh growth medium to remove the excess, unincorporated probe. This step is crucial for achieving a good signal-to-noise ratio.

  • Fixation (Optional): Cells can be fixed to stop further incorporation of the label and to preserve cell morphology. A common method is fixation with cold 70% (v/v) ethanol.

  • Mounting and Imaging: Resuspend the washed (and optionally fixed) cells in a small volume of PBS or medium and mount them on a microscope slide with an agarose pad.

  • Microscopy: Visualize the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen FDAA.

Pulse-Chase Labeling for Virtual Time-Lapse Microscopy

This technique allows for the visualization of temporal patterns of cell wall synthesis by sequentially adding different colored FDAAs.

Methodology:

  • First Pulse: Add the first FDAA (e.g., a red-emitting probe) to the bacterial culture and incubate for a defined period (e.g., 5-15 minutes).

  • Wash: Quickly wash the cells to remove the first FDAA.

  • Second Pulse: Resuspend the cells in fresh medium containing the second FDAA (e.g., a green-emitting probe) and incubate for another defined period.

  • Final Wash and Imaging: Wash the cells to remove the second FDAA and proceed with mounting and imaging as described in the general protocol. The resulting images will show distinct localization of the different colored probes, reflecting the temporal sequence of cell wall synthesis.

Applications in Research and Drug Development

FDAA labeling has a broad range of applications, including:

  • Studying Bacterial Growth and Morphogenesis: Elucidating the spatial and temporal dynamics of cell wall synthesis in diverse bacterial species.

  • Antibiotic Research: Assessing the mechanism of action of cell wall-active antibiotics and screening for novel antimicrobial compounds.

  • Microbiome Analysis: Investigating the metabolic activity and growth of bacteria in complex communities.

  • Spore Formation: Probing active peptidoglycan synthesis during sporulation.

Conclusion

Fluorescent D-amino acid labeling is a versatile and powerful technique for studying bacterial cell wall biology. Its ease of use, broad applicability across different bacterial species, and the ability to perform real-time imaging in live cells make it an invaluable tool for both fundamental research and applied drug discovery. The continued development of new FDAA probes with improved photophysical properties will further expand the capabilities of this technology.

References

An In-depth Technical Guide to sBADA for Imaging Live Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sulfonated BODIPY-FL 3-amino-D-alanine (sBADA), a fluorescent D-amino acid (FDAA) used for imaging live bacteria. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate its applications, particularly in the realm of drug discovery.

Introduction to this compound

This compound is a green fluorescent probe specifically designed for labeling the peptidoglycan in the cell walls of live bacteria. It is a sulfonated derivative of BADA (BODIPY-FL 3-amino-D-alanine), a modification that enhances its hydrophilicity and thermostability. As a member of the fluorescent D-amino acid (FDAA) family, this compound allows for the in situ labeling and visualization of bacterial cell wall synthesis and remodeling processes.[1] This makes it an invaluable tool for studying bacterial growth, morphology, and the effects of antibacterial agents.

Mechanism of Action: Peptidoglycan Incorporation

The utility of this compound as a bacterial imaging agent stems from its ability to be incorporated into the peptidoglycan layer of the bacterial cell wall. Peptidoglycan is a polymer essential for maintaining the structural integrity of the bacterial cell. It consists of glycan chains cross-linked by short peptides. The terminal D-alanine residues of these peptides are crucial for the cross-linking process, which is catalyzed by penicillin-binding proteins (PBPs).

This compound, being a D-amino acid analog, is recognized and utilized by the enzymes involved in peptidoglycan biosynthesis. It is incorporated into the peptide side chains, effectively tagging the sites of active cell wall synthesis and remodeling. This process allows for the direct visualization of bacterial growth and division under a fluorescence microscope.

Below is a diagram illustrating the incorporation of this compound into the bacterial peptidoglycan.

cluster_0 Bacterial Cytoplasm cluster_1 Periplasm / Cell Wall Lipid II Lipid II Precursor (with D-Ala-D-Ala) PBP Penicillin-Binding Protein (PBP) Lipid II->PBP sBADA_in This compound sBADA_in->PBP PG_chain Growing Peptidoglycan Chain PBP->PG_chain Transpeptidation sBADA_PG This compound Incorporated into Peptidoglycan PG_chain->sBADA_PG

This compound incorporation into the peptidoglycan layer.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Optical Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)~490 nm
Emission Wavelength (λem)~510 nm
Emission ColorGreen
Extinction Coefficient (ε)49,000 M⁻¹cm⁻¹

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight458.24 g/mol
FormulaC₁₇H₂₁BF₂N₄O₆S
Purity≥94% (HPLC)
SolubilitySoluble to 10 mM in DMSO

Table 3: Labeling Efficiency of this compound in E. coli

Bacterial StrainSignal-to-Background Ratio (S/B)Reference
E. coli BW25113 (Wild Type)2 - 4

Note: Labeling efficiency can be influenced by factors such as the concentration of this compound, incubation time, and the specific bacterial species and growth medium used. Higher concentrations and minimal media can increase the signal-to-background ratio.

Experimental Protocols

This section provides a general protocol for labeling live bacteria with this compound for fluorescence microscopy.

4.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Bacterial culture in appropriate growth medium (e.g., LB or M9 minimal medium)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)

4.2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.58 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

4.3. Bacterial Labeling Procedure

  • Grow the bacterial culture to the desired growth phase (e.g., exponential phase).

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cells by resuspending the pellet in PBS and centrifuging again. Repeat this step twice to remove any residual medium.

  • Resuspend the bacterial pellet in fresh growth medium or PBS.

  • Add the this compound stock solution to the bacterial suspension to achieve the desired final concentration. A typical starting concentration is between 250 µM and 1 mM. The optimal concentration may need to be determined empirically.

  • Incubate the bacterial suspension with this compound under appropriate growth conditions (e.g., 37°C with shaking) for a duration ranging from a few minutes to several hours. The incubation time will depend on the bacterial growth rate and the desired labeling intensity.

  • After incubation, harvest the labeled cells by centrifugation.

  • Wash the cells with PBS three times to remove any unbound this compound.

  • Resuspend the final cell pellet in a small volume of PBS for imaging.

4.4. Imaging

  • Place a small drop of the labeled bacterial suspension onto a clean microscope slide and cover with a coverslip. An agarose pad can be used to immobilize the bacteria for time-lapse imaging.

  • Image the bacteria using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (excitation ~490 nm, emission ~510 nm).

The following diagram outlines the general experimental workflow for this compound labeling.

A Prepare this compound Stock Solution (in DMSO) D Incubate Cells with this compound A->D B Grow Bacterial Culture C Harvest and Wash Cells B->C C->D E Wash to Remove Unbound this compound D->E F Prepare Sample for Microscopy E->F G Image with Fluorescence Microscope F->G

General experimental workflow for this compound labeling.

Applications in Research and Drug Development

This compound's ability to specifically label sites of active peptidoglycan synthesis makes it a powerful tool for various applications.

5.1. Studying Bacterial Physiology

  • Growth and Morphology: Visualize bacterial cell growth, division, and morphological changes in real-time.

  • Cell Wall Dynamics: Investigate the spatial and temporal dynamics of peptidoglycan synthesis and remodeling.

5.2. Drug Discovery and Development this compound is particularly useful for screening and characterizing antibacterial compounds that target the bacterial cell wall.

  • Mechanism of Action Studies: Determine if a novel antibiotic inhibits peptidoglycan synthesis. A decrease or alteration in this compound labeling in the presence of the compound would indicate interference with cell wall synthesis.

  • High-Throughput Screening: this compound can be used in high-throughput screening assays to identify new inhibitors of peptidoglycan biosynthesis.

  • Evaluating Antibiotic Efficacy: Monitor the effects of known cell wall-targeting antibiotics (e.g., β-lactams) on bacterial populations.

The logical relationship for using this compound in drug screening is depicted below.

A Treat Bacteria with Test Compound B Label with this compound A->B C Fluorescence Imaging B->C D Analyze this compound Signal C->D E Normal this compound Signal D->E No Change F Reduced/Altered this compound Signal D->F Change G Compound does not target cell wall synthesis E->G H Compound is a potential cell wall synthesis inhibitor F->H

Using this compound to screen for cell wall synthesis inhibitors.

Conclusion

This compound is a robust and versatile fluorescent probe for the real-time imaging of live bacteria. Its enhanced hydrophilicity and thermostability, combined with its specific mechanism of incorporation into the peptidoglycan, provide researchers with a powerful tool to investigate fundamental bacterial processes and to accelerate the discovery of new antibacterial drugs. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this compound in a research setting.

References

The Role of sBADA in Peptidoglycan Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, is primarily composed of peptidoglycan (PG), a complex polymer that provides structural integrity and protection from osmotic stress.[1][2] The dynamic synthesis and remodeling of peptidoglycan are fundamental for bacterial growth, cell division, and morphogenesis, making the enzymes involved in this pathway prime targets for antibiotics.[3][4] Understanding the spatiotemporal dynamics of peptidoglycan synthesis is therefore crucial for both fundamental microbiology and the development of new antimicrobial strategies.

Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ, real-time visualization of peptidoglycan synthesis in live bacteria.[5] Among these, sBADA (sulfonated BODIPY-FL D-alanine) has gained prominence due to its favorable properties. This technical guide provides a comprehensive overview of this compound's role in peptidoglycan synthesis, its mechanism of action, experimental protocols for its use, and its applications in studying bacterial cell wall dynamics and the effects of antibiotics.

This compound: A Fluorescent Probe for Peptidoglycan Synthesis

This compound is a green fluorescent D-amino acid that serves as a probe for labeling peptidoglycan in living bacteria. It is a sulfonated derivative of BADA (BODIPY-FL D-alanine), a modification that significantly increases its hydrophilicity and thermostability. This enhanced water solubility minimizes non-specific membrane labeling, a common issue with more hydrophobic fluorescent probes, leading to a better signal-to-background ratio.

Mechanism of Incorporation

The utility of this compound as a probe for peptidoglycan synthesis lies in its ability to be incorporated into the bacterial cell wall by the native enzymatic machinery. The incorporation of this compound is not a result of de novo synthesis from cytoplasmic precursors but rather occurs in the periplasm (in Gram-negative bacteria) or on the cell surface (in Gram-positive bacteria). The key enzymes responsible for this incorporation are D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and, in some bacteria, L,D-transpeptidases.

These enzymes catalyze the cross-linking of adjacent peptide stems in the peptidoglycan mesh. In a process that mimics the natural D-alanine substrates, this compound is recognized and incorporated into the peptide side chains of the peptidoglycan. This incorporation is specific to sites of active cell wall synthesis, allowing for the precise visualization of bacterial growth and division.

Quantitative Data on Fluorescent D-Amino Acids

The choice of a fluorescent probe is critical for successful imaging experiments. The following table summarizes key properties of this compound and other commonly used fluorescent D-amino acids.

Probe NameFluorophoreEmission ColorExcitation (nm)Emission (nm)Molecular Weight ( g/mol )Signal-to-Background Ratio in E. coli (WT)Key Features
This compound Sulfonated BODIPY-FLGreen~490~510458.242-4Increased hydrophilicity and thermostability compared to BADA.
BADA BODIPY-FLGreen~503~512394.222-4Lower water solubility, potential for non-specific labeling.
Atto488ADA Atto 488Green~501~523~700<2High photostability, but lower permeability in Gram-negative bacteria.
HADA 7-HydroxycoumarinBlue~405~460292.26>4High labeling efficiency and good permeability in Gram-negative bacteria.
YADA N/AYellow~525~545~400>4High labeling efficiency in Gram-negative bacteria.
TADA TAMRARed~555~580560.67<2High brightness and photostability, suitable for super-resolution microscopy.

Experimental Protocols

The following is a general protocol for labeling bacterial peptidoglycan with this compound. Optimization of incubation times and concentrations may be required for different bacterial species and experimental conditions.

I. Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

II. Labeling of Bacterial Cells
  • Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase (typically exponential phase) in appropriate culture medium.

  • Addition of this compound: Add the this compound stock solution directly to the bacterial culture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes for pulse-labeling experiments to several generations for uniform labeling of the cell wall. The incubation time will depend on the doubling time of the bacterium and the desired labeling pattern.

  • Washing (Optional but Recommended): To reduce background fluorescence, pellet the cells by centrifugation and wash them two to three times with phosphate-buffered saline (PBS) or fresh, pre-warmed growth medium.

  • Fixation (Optional): If required for downstream applications, cells can be fixed with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15-30 minutes at room temperature).

III. Microscopy and Image Analysis
  • Sample Preparation: Resuspend the labeled (and optionally fixed) cells in a suitable buffer and mount them on a microscope slide or in an imaging chamber.

  • Imaging: Visualize the labeled cells using a fluorescence microscope equipped with a filter set appropriate for the BODIPY-FL fluorophore (excitation ~490 nm, emission ~510 nm).

  • Image Analysis: Analyze the fluorescence images to determine the localization of peptidoglycan synthesis, cell growth patterns, and other relevant parameters.

Visualization of Signaling Pathways and Experimental Workflows

Peptidoglycan Synthesis Pathway and this compound Incorporation

The following diagram illustrates the major steps in peptidoglycan synthesis and the point of this compound incorporation.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG MurJ MurJ (Flippase) Lipid_II->MurJ Lipid_II_periplasm Lipid II MurJ->Lipid_II_periplasm Nascent_PG Nascent Peptidoglycan Lipid_II_periplasm->Nascent_PG Glycosyltransferases Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidases This compound This compound PBPs D,D-Transpeptidases (PBPs) / L,D-Transpeptidases This compound->PBPs PBPs->Mature_PG Incorporation sBADA_Workflow Start Start: Bacterial Culture Add_this compound Add this compound (0.5-2 mM) Start->Add_this compound Incubate Incubate (pulse or continuous) Add_this compound->Incubate Wash Wash cells (optional) Incubate->Wash Fix Fix cells (optional) Wash->Fix Microscopy Fluorescence Microscopy Fix->Microscopy Analysis Image Analysis Microscopy->Analysis PG_Regulation cluster_signaling Signaling Pathways cluster_synthesis Peptidoglycan Synthesis Environmental_Signal Environmental Signal TCS Two-Component System Environmental_Signal->TCS STPK Serine/Threonine Protein Kinase Environmental_Signal->STPK PG_Synthesis_Enzymes PG Synthesis Enzymes TCS->PG_Synthesis_Enzymes Transcriptional Regulation STPK->PG_Synthesis_Enzymes Post-translational Modification sBADA_labeling This compound Labeling Pattern PG_Synthesis_Enzymes->sBADA_labeling Incorporation

References

An In-depth Technical Guide to the Core Properties of Sulfonated BODIPY Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of sulfonated Boron-Dipyrromethene (BODIPY) dyes. Renowned for their exceptional photophysical characteristics, the introduction of sulfonate groups addresses their primary limitation of poor aqueous solubility, unlocking their vast potential in biological and pharmaceutical research.

Introduction to Sulfonated BODIPY Dyes

BODIPY dyes are a class of fluorescent probes known for their high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability.[1] However, their inherent hydrophobicity often limits their use in aqueous environments, which is a significant drawback for many biological applications. Sulfonation, the process of introducing sulfonate (SO₃⁻) groups onto the BODIPY core, is a key chemical modification that dramatically enhances their water solubility while preserving their desirable photophysical properties.[2][3] This increased hydrophilicity makes sulfonated BODIPYs ideal candidates for a wide range of applications, including bioimaging, fluorescent labeling of biomolecules, photodynamic therapy (PDT), and chemosensors.[4][5]

Core Properties and Advantages

The primary advantage of sulfonating the BODIPY core is the significant improvement in water solubility. This is typically achieved by introducing one or more sulfonate groups, which are ionic and highly polar. Importantly, this modification generally has a minimal impact on the dye's intrinsic photophysical characteristics.

Key properties of sulfonated BODIPY dyes include:

  • High Water Solubility: Enables their use in aqueous buffers and biological media without the need for organic co-solvents.

  • Bright Fluorescence: They retain the high fluorescence quantum yields characteristic of the parent BODIPY dyes.

  • Sharp and Narrow Spectra: Their absorption and emission bands remain well-defined, which is advantageous for multiplexing applications.

  • Photostability: They exhibit good resistance to photobleaching, allowing for long-term imaging experiments.

  • Tunable Properties: The absorption and emission wavelengths can be tuned through chemical modifications to the BODIPY core, similar to their non-sulfonated counterparts.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of representative mono- and di-sulfonated BODIPY dyes in both an organic solvent (methanol) and an aqueous environment. The data highlights that the core spectral characteristics are largely maintained after sulfonation and in water.

CompoundSolventλabs (nm)λem (nm)Quantum Yield (ΦF)
Monosulfonated BODIPY (1a) Methanol5255450.85
Water5255450.75
Disulfonated BODIPY (1b) Methanol5255450.83
Water5255450.76
Monosulfonated BODIPY (3a) Methanol4995080.97
Water4995080.95
Disulfonated BODIPY (3b) Methanol4995080.93
Water4995080.90

Data sourced from Li et al., J. Org. Chem. 2008, 73, 2437-2441.

Experimental Protocols

Synthesis of a Disulfonated BODIPY Dye

This protocol is adapted from the work of Li, Han, and Burgess for the synthesis of a disulfonated BODIPY dye.

Materials:

  • Parent BODIPY dye (unsubstituted at the 2,6-positions)

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

  • Dissolve the parent BODIPY dye in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (typically 2.2 equivalents for disulfonation) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (this may vary depending on the specific BODIPY core, e.g., 1 hour).

  • Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the disulfonated BODIPY dye.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield (ΦF) of a sulfonated BODIPY dye using a well-characterized fluorescent standard.

Materials:

  • Sulfonated BODIPY dye of interest (sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

  • Spectrophotometer (for absorbance measurements)

  • Spectrofluorometer (for fluorescence measurements)

  • Quartz cuvettes (1 cm path length)

  • Appropriate solvent (e.g., deionized water or buffer for sulfonated BODIPYs)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Determine the slope (gradient) of the linear fit for both the sample (Gradsample) and the standard (Gradstd).

  • Calculate the quantum yield of the sample (ΦF, sample) using the following equation:

    ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (ηsample² / ηstd²)

    Where:

    • ΦF, std is the known quantum yield of the standard.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizations

Experimental Workflow for Sulfonated BODIPY Dyes

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Parent BODIPY Dye sulfonation Sulfonation with ClSO3H start->sulfonation quench Quenching with NaHCO3 sulfonation->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification uv_vis UV-Vis Spectroscopy (Absorbance Maxima, ε) purification->uv_vis fluorescence Fluorescence Spectroscopy (Emission Maxima) purification->fluorescence lifetime Fluorescence Lifetime Measurement purification->lifetime quantum_yield Quantum Yield Measurement uv_vis->quantum_yield end Pure Sulfonated BODIPY uv_vis->end fluorescence->quantum_yield fluorescence->end quantum_yield->end lifetime->end

Caption: General workflow for the synthesis and characterization of sulfonated BODIPY dyes.

Sensing Mechanism of a Sulfonated BODIPY-based Hypochlorite Probe

Some sulfonated BODIPYs are designed as chemosensors. For instance, a water-soluble BODIPY with a catechol moiety at the meso-position can act as a "turn-on" fluorescent probe for hypochlorite (HOCl/OCl⁻).

G probe_off Sulfonated BODIPY-Catechol (Fluorescence OFF) pet Photoinduced Electron Transfer (PeT) from Catechol to BODIPY probe_off->pet Quenching Mechanism hocl Addition of Hypochlorite (HOCl/OCl⁻) probe_off->hocl oxidation Oxidation of Catechol to Quinone hocl->oxidation pet_blocked PeT is Blocked oxidation->pet_blocked probe_on Sulfonated BODIPY-Quinone (Fluorescence ON) pet_blocked->probe_on

Caption: "Turn-on" fluorescence mechanism of a sulfonated BODIPY-catechol probe for hypochlorite.

References

Unlocking Bacterial Cell Wall Dynamics: A Technical Guide to sBADA

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the applications of the fluorescent D-amino acid, sBADA, in the exploration of bacterial peptidoglycan synthesis and dynamics.

Introduction

The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection from environmental insults. Composed primarily of peptidoglycan (PG), a polymer of sugars and amino acids, the cell wall is a prime target for antimicrobial agents. Understanding the intricate processes of PG synthesis, remodeling, and degradation is therefore paramount in the development of novel therapeutics to combat antibiotic resistance. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ, real-time visualization of bacterial cell wall dynamics. Among these, this compound (sulfonated BODIPY-FL 3-amino-D-alanine), a green fluorescent probe, offers distinct advantages in hydrophilicity and thermostability, making it a valuable asset in microbiological research. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

Core Principles of this compound Labeling

This compound is a synthetic molecule that mimics D-alanine, a key component of the peptide chains that cross-link the glycan strands in peptidoglycan.[1][2][3] Due to the promiscuity of the enzymes involved in peptidoglycan synthesis, particularly transpeptidases (including Penicillin-Binding Proteins or PBPs), this compound is incorporated into the cell wall at sites of active synthesis.[4] This covalent labeling allows for the direct visualization of cell wall growth and remodeling in living bacteria with minimal perturbation.

Quantitative Data Summary

The selection of a fluorescent probe is dictated by its photophysical and chemical properties. The following tables summarize the key quantitative data for this compound and a selection of other commonly used FDAAs, facilitating a comparative analysis for experimental design.

Table 1: Photophysical and Chemical Properties of this compound

PropertyValueReference
Chemical Name Sulfonated BODIPY-FL 3-amino-D-alanine
Molecular Weight 458.24 g/mol
Formula C₁₇H₂₁BF₂N₄O₆S
Excitation Wavelength (λex) 490 nm
Emission Wavelength (λem) 510 nm
Extinction Coefficient (ε) 49,000 M⁻¹cm⁻¹
Solubility Soluble in DMSO

Table 2: Comparative Properties of Selected Fluorescent D-Amino Acids (FDAAs)

FDAAExcitation (nm)Emission (nm)Relative BrightnessPhotostabilityOuter Membrane Permeability (Gram-negative)Reference
This compound 490510ModerateHighModerate
HADA 405450HighLowHigh
NADA 460550ModerateLowModerate
TADA 555580HighHighLow

Key Applications and Experimental Protocols

The versatility of this compound allows for its application in a wide range of research areas, from fundamental studies of bacterial growth to the screening of novel antimicrobial compounds.

Visualization of Bacterial Growth and Morphology

Application: To visualize the spatial patterns of cell wall synthesis in different bacterial species, revealing modes of growth (e.g., polar, septal, or dispersed).

Experimental Protocol: Bacterial Labeling with this compound for Fluorescence Microscopy

  • Bacterial Culture: Grow the bacterial species of interest to the desired growth phase (typically mid-exponential phase) in an appropriate culture medium.

  • This compound Labeling: Add this compound to the bacterial culture at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each bacterial species and experimental condition.

  • Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes for "pulse" labeling of active growth zones, to several generations for uniform cell wall labeling.

  • Washing: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium or a suitable buffer (e.g., Phosphate Buffered Saline - PBS). Repeat the washing step 2-3 times to remove unincorporated this compound and reduce background fluorescence.

  • Microscopy: Mount the labeled cells on a microscope slide or a suitable imaging chamber.

  • Imaging: Visualize the fluorescently labeled bacteria using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation around 490 nm and emission around 510 nm).

Investigating the Effects of Antibiotics

Application: To assess the impact of cell wall-targeting antibiotics on peptidoglycan synthesis. Inhibition of cell wall synthesis will result in a decrease or alteration of the this compound labeling pattern.

Experimental Protocol: Assessing Antibiotic Efficacy with this compound

  • Bacterial Culture: Grow bacteria to the mid-exponential phase.

  • Antibiotic Treatment: Expose the bacterial culture to the antibiotic of interest at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include an untreated control.

  • This compound Labeling: At different time points during the antibiotic treatment, add this compound to aliquots of the treated and control cultures.

  • Incubation and Washing: Follow the incubation and washing steps as described in the general labeling protocol.

  • Microscopy and Image Analysis: Acquire fluorescence images of the labeled bacteria.

  • Quantification: Quantify the fluorescence intensity per cell or per unit area to determine the extent of inhibition of peptidoglycan synthesis. A significant reduction in fluorescence in antibiotic-treated cells compared to the control indicates effective inhibition of cell wall synthesis.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involving this compound.

Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the major steps of peptidoglycan synthesis, the pathway targeted by this compound.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylases (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidases (PBPs) sBADA_node This compound sBADA_node->Crosslinked_PG Incorporation

Caption: The peptidoglycan biosynthesis pathway, highlighting the incorporation of this compound.

Experimental Workflow: Investigating Antibiotic Effects

This diagram outlines the key steps in an experiment designed to study the impact of antibiotics on bacterial cell wall synthesis using this compound.

Antibiotic_Workflow Start Start: Exponentially Growing Bacterial Culture Treatment Antibiotic Treatment (Multiple Concentrations) Start->Treatment Control Untreated Control Start->Control sBADA_Labeling This compound Labeling Treatment->sBADA_Labeling Control->sBADA_Labeling Incubation Incubation sBADA_Labeling->Incubation Washing Washing Steps Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Image_Analysis Image Analysis and Fluorescence Quantification Microscopy->Image_Analysis Conclusion Conclusion: Determine Antibiotic Efficacy Image_Analysis->Conclusion

Caption: Workflow for assessing antibiotic effects on peptidoglycan synthesis using this compound.

Conclusion

This compound and other fluorescent D-amino acids have revolutionized the study of the bacterial cell wall. Their ability to provide a dynamic, in situ view of peptidoglycan synthesis has opened new avenues for understanding fundamental bacterial processes and for the development of novel antimicrobial strategies. This technical guide provides a foundational understanding of the applications of this compound, offering researchers the necessary information to design and execute experiments that will further our knowledge of the bacterial world and aid in the critical fight against antibiotic resistance.

References

An In-depth Technical Guide to sBADA: Structure, Properties, and Applications in Bacterial Cell Wall Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), a green fluorescent D-amino acid (FDAA) utilized for imaging peptidoglycan synthesis in live bacteria. This document details its chemical structure, physicochemical properties, mechanism of action, and established experimental protocols for its application in cellular imaging.

Chemical Structure and Physicochemical Properties

This compound is a sulfonated derivative of BADA, which enhances its hydrophilicity and thermostability.[1][2] Its core structure consists of a BODIPY-FL fluorophore linked to a 3-amino-D-alanine moiety. The D-amino acid component allows for its recognition and incorporation into the bacterial peptidoglycan by cell wall synthesizing enzymes.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name (R)-2-Amino-3-(3-(5,5-difluoro-7,9-dimethyl-2-sulfo-5H-4λ4,5λ4-dipyrrolo[1,2-c:2',1'-f][1][2][3]diazaborinin-3-yl)propanamido)propanoic acid
Molecular Formula C₁₇H₂₁BF₂N₄O₆S
Molecular Weight 458.24 g/mol
CAS Number 2376838-11-6
Excitation Wavelength (λex) ~490 nm
Emission Wavelength (λem) ~510 nm
Appearance Not specified, but is a green fluorescent probe
Solubility Soluble to 10 mM in DMSO
Purity ≥94%
Storage Store at -20°C

Mechanism of Action: Peptidoglycan Labeling

This compound, like other fluorescent D-amino acids, serves as a probe to visualize active peptidoglycan (PG) biosynthesis in bacteria. The mechanism of its incorporation into the bacterial cell wall is a key aspect of its utility.

The process begins with the transport of this compound across the bacterial cell envelope. In Gram-negative bacteria, the outer membrane can present a significant barrier to entry for some FDAAs. Once in the periplasm, this compound is recognized by penicillin-binding proteins (PBPs) and/or L,D-transpeptidases, which are the enzymes responsible for cross-linking the peptide stems of the peptidoglycan strands. These enzymes mistake this compound for a natural D-amino acid and incorporate it into the growing peptidoglycan sacculus. This covalent labeling allows for the direct visualization of sites of new cell wall synthesis.

sBADA_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_pg Peptidoglycan Layer sBADA_free This compound sBADA_periplasm This compound sBADA_free->sBADA_periplasm Transport PBP Penicillin-Binding Proteins (PBPs) & L,D-Transpeptidases sBADA_periplasm->PBP Recognition PG Growing Peptidoglycan (Nascent PG) PBP->PG Incorporation

Mechanism of this compound incorporation into the bacterial cell wall.

Experimental Protocols

The use of this compound for labeling bacterial peptidoglycan involves a relatively straightforward procedure. However, optimization may be required depending on the bacterial species and experimental goals. Two primary labeling strategies are employed: long-pulse labeling to visualize the overall cell structure and short-pulse labeling to identify active sites of peptidoglycan synthesis.

General Labeling Protocol

A generalized workflow for labeling bacteria with this compound is outlined below.

Experimental_Workflow start Start culture Bacterial Culture (Logarithmic growth phase) start->culture add_this compound Add this compound to Culture (e.g., 0.5 - 2 mM) culture->add_this compound incubate Incubate (e.g., 30s to several generations) add_this compound->incubate stop Stop Incorporation (e.g., fixation or washing) incubate->stop wash Wash Cells (e.g., with PBS or citrate buffer) stop->wash image Fluorescence Microscopy (e.g., Epifluorescence, Confocal, Super-resolution) wash->image end End image->end

A generalized experimental workflow for bacterial labeling with this compound.
Detailed Methodologies

1. Bacterial Culture Preparation:

  • Grow bacteria to the mid-logarithmic phase in an appropriate culture medium. The choice of medium (e.g., rich LB broth vs. minimal M9 medium) can influence labeling efficiency.

2. This compound Labeling:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Add this compound to the bacterial culture to a final concentration typically ranging from 0.5 mM to 2 mM. The optimal concentration should be determined empirically for each bacterial species.

  • Incubation time can vary from as short as 30 seconds for rapidly growing bacteria like E. coli to several generations for long-pulse labeling.

3. Stopping Label Incorporation and Washing:

  • To stop the labeling process, cells can be fixed, for example, with cold 70% (v/v) ethanol.

  • Alternatively, for live-cell imaging, unincorporated this compound can be removed by washing the cells. A common procedure involves pelleting the cells by centrifugation and resuspending them in fresh medium or a suitable buffer like phosphate-buffered saline (PBS). For some applications, washing with a low pH buffer (e.g., sodium citrate, pH 3.0) can improve the signal-to-noise ratio by reducing background fluorescence.

4. Imaging:

  • Resuspend the labeled cells in an appropriate buffer for imaging.

  • Visualize the cells using a fluorescence microscope equipped with filters suitable for the excitation and emission spectra of this compound (~490/510 nm).

  • This compound is compatible with various imaging techniques, including epifluorescence, confocal, and super-resolution microscopy (e.g., STORM).

Applications in Research and Drug Development

The ability of this compound to specifically label sites of active peptidoglycan synthesis makes it a valuable tool in several areas of research:

  • Bacterial Cell Biology: Studying bacterial growth, cell division, and morphogenesis.

  • Antibiotic Research: Investigating the mechanism of action of cell wall-active antibiotics and identifying new drug targets.

  • Microbiology: Differentiating between metabolically active and inactive bacteria in complex environmental or clinical samples.

  • Drug Development: Screening for compounds that inhibit peptidoglycan synthesis.

Conclusion

This compound is a robust and versatile fluorescent probe for the in situ labeling of bacterial peptidoglycan. Its favorable chemical and photophysical properties, combined with straightforward labeling protocols, make it an indispensable tool for researchers and scientists in the fields of microbiology, cell biology, and drug discovery. The quantitative data and experimental guidelines provided in this document serve as a comprehensive resource for the effective application of this compound in laboratory settings.

References

Methodological & Application

Application Notes and Protocols for Imaging Gram-Negative Bacteria with sBADA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), a green fluorescent D-amino acid (FDAA), for the specific labeling and imaging of peptidoglycan in the cell walls of live Gram-negative bacteria. This compound offers a powerful tool for studying bacterial cell wall biosynthesis, morphogenesis, and the effects of antimicrobial agents. Its enhanced hydrophilicity and thermostability make it a robust probe for various imaging applications, including confocal and super-resolution microscopy.[1]

Principle and Mechanism of Action

This compound is a fluorescent analog of D-alanine, a key component of the peptide side chains that cross-link the glycan strands in the bacterial peptidoglycan (PG) layer. Due to the promiscuity of the enzymes involved in PG biosynthesis, particularly transpeptidases (e.g., Penicillin-Binding Proteins or PBPs), this compound is recognized as a substrate and incorporated into the growing cell wall.[2][3] This metabolic labeling strategy allows for the direct and covalent tagging of sites of active cell wall synthesis in living bacteria with minimal toxicity. The sulfonated BODIPY-FL fluorophore provides a bright and stable green fluorescent signal.

Below is a diagram illustrating the incorporation of this compound into the peptidoglycan of a Gram-negative bacterium.

sBADA_Incorporation cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Lipid II Lipid II (PG Precursor) Nascent PG Nascent Peptidoglycan Lipid II->Nascent PG Transglycosylation PBP Penicillin-Binding Protein (PBP) PBP->Nascent PG Transpeptidation (Incorporation) sBADA_probe This compound sBADA_probe->PBP Binding Porin Porin Channel Porin->sBADA_probe sBADA_ext External this compound sBADA_ext->Porin Diffusion sBADA_Workflow cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging Start Start Culture Grow Gram-negative bacteria to log phase Start->Culture sBADA_prep Prepare this compound working solution Culture->sBADA_prep Incubate Incubate bacteria with this compound sBADA_prep->Incubate Wash Wash cells to remove excess probe Incubate->Wash Sample_prep Prepare sample for microscopy (live or fixed) Wash->Sample_prep Microscopy Image with fluorescence microscope (Ex: ~490nm, Em: ~510nm) Sample_prep->Microscopy Analysis Analyze images Microscopy->Analysis End End Analysis->End

References

Optimizing sBADA Concentration for Bacterial Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small molecule fluorescent D-amino acids (sBADA), a type of fluorescent D-amino acid (FDAA), are powerful tools for visualizing bacterial cell wall synthesis in live bacteria. These probes are incorporated into the peptidoglycan (PG) layer by penicillin-binding proteins (PBPs) during cell wall remodeling and growth.[1] this compound is a green sulfonated BODIPY-FL 3-amino-D-alanine that offers increased hydrophilicity and thermostability, making it a valuable probe for a variety of applications.[2] Proper optimization of the this compound concentration is critical to achieving a high signal-to-background ratio (SBR) for clear and accurate imaging, while minimizing potential cytotoxicity. This document provides detailed protocols and application notes to guide researchers in optimizing this compound concentration for effective bacterial staining.

Principle of this compound Staining

This compound is a synthetic amino acid analog that mimics D-alanine, a key component of the peptide side chains in bacterial peptidoglycan. During cell growth and division, bacteria actively remodel their cell walls. PBPs, the enzymes responsible for cross-linking the peptide side chains, can recognize and incorporate this compound into the peptidoglycan structure. This covalent incorporation results in the specific labeling of sites of active cell wall synthesis. The sulfonated BODIPY-FL fluorophore of this compound emits a green fluorescent signal upon excitation, allowing for the visualization of these growth zones using fluorescence microscopy.

Key Parameters for Optimization

The optimal concentration of this compound can vary depending on several factors:

  • Bacterial Species: Gram-positive and Gram-negative bacteria have distinct cell wall structures. Gram-positive bacteria possess a thick, exposed peptidoglycan layer, which generally allows for more efficient staining.[3][4][5] In contrast, Gram-negative bacteria have a thin peptidoglycan layer located between two membranes, which can limit the accessibility of the probe.

  • This compound Concentration: A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to increased background fluorescence and potential cytotoxicity.

  • Incubation Time: The duration of exposure to this compound will affect the extent of labeling. Longer incubation times can lead to more extensive labeling but may also increase background and potential toxicity.

  • Growth Medium: The composition of the culture medium can influence both bacterial growth rate and the efficiency of this compound incorporation. For instance, using a minimal medium may increase the labeling efficiency of some FDAAs in E. coli.

  • Washing Steps: Thorough washing after incubation is crucial to remove unbound this compound and reduce background fluorescence, thereby improving the signal-to-background ratio.

Data Presentation

Table 1: this compound and HADA Properties
PropertyThis compoundHADA
Fluorophore Sulfonated BODIPY-FL7-hydroxycoumarin
Excitation (λex) ~490 nm~405 nm
Emission (λem) ~510 nm~450 nm
Molecular Weight 458.24 g/mol 328.71 g/mol
Key Features Increased hydrophilicity and thermostabilityRobustly labels most bacterial species
Table 2: Recommended Starting Concentrations for this compound Optimization
Bacterial TypeRecommended Starting Concentration Range
Gram-negative (e.g., E. coli) 100 µM - 500 µM
Gram-positive (e.g., B. subtilis) 50 µM - 250 µM

Note: These are suggested starting ranges. The optimal concentration for your specific bacterial strain and experimental conditions should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound powder.

  • Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 100 µL of a 10 mM stock solution from this compound with a molecular weight of 458.24 g/mol , dissolve 0.458 mg of this compound in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage This compound This compound Powder Dissolve Dissolve this compound in DMSO to create 10 mM stock This compound->Dissolve Add to DMSO Anhydrous DMSO DMSO->Dissolve Vortex Vortex Thoroughly Dissolve->Vortex Aliquot Aliquot into small volumes Vortex->Aliquot Store Store at -20°C, protected from light Aliquot->Store

Preparation and storage of this compound stock solution.

Protocol 2: Optimizing this compound Concentration for Bacterial Staining

This protocol describes a general method for determining the optimal this compound concentration for a given bacterial strain. It is recommended to test a range of concentrations to identify the one that provides the best signal-to-background ratio without affecting cell viability.

Materials:

  • Bacterial culture in the exponential growth phase

  • This compound stock solution (10 mM in DMSO)

  • Appropriate bacterial growth medium (e.g., LB, TSB, or a minimal medium)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes or a 96-well plate

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate fresh growth medium with an overnight culture of the desired bacterial strain.

    • Incubate with shaking at the optimal temperature until the culture reaches the mid-exponential growth phase (e.g., OD600 of 0.4-0.6).

  • This compound Concentration Gradient:

    • Prepare a series of this compound concentrations in fresh growth medium. For example, for a final concentration range of 50 µM to 500 µM, dilute the 10 mM stock solution accordingly.

    • Include a "no-stain" control (medium with an equivalent amount of DMSO) to assess autofluorescence.

  • Staining:

    • Aliquot 500 µL of the bacterial culture into microcentrifuge tubes for each this compound concentration and the control.

    • Add the corresponding this compound working solution to each tube.

    • Incubate the tubes with shaking at the optimal growth temperature for a defined period (e.g., 15-30 minutes).

  • Washing:

    • Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound this compound.

  • Microscopy:

    • After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 50 µL).

    • Mount a small volume (e.g., 2 µL) of the cell suspension on a microscope slide with a coverslip.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for this compound (Excitation/Emission λ ~490/510 nm).

    • Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for direct comparison.

  • Analysis:

    • Visually inspect the images for staining patterns and background fluorescence.

    • Quantify the signal-to-background ratio (SBR) by measuring the mean fluorescence intensity of the stained cells and a background region in the same image.

    • The optimal this compound concentration is the one that provides the highest SBR with minimal background and no observable changes in cell morphology.

G Experimental Workflow for Optimizing this compound Concentration cluster_culture Bacterial Culture cluster_staining Staining cluster_imaging Imaging and Analysis Culture Grow bacteria to mid-exponential phase PrepareStain Prepare this compound concentration gradient Culture->PrepareStain Incubate Incubate cells with this compound PrepareStain->Incubate Wash Wash cells to remove unbound this compound Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Analyze Analyze Signal-to-Background Ratio (SBR) Microscopy->Analyze G Signaling Pathway of Resazurin Reduction in Viable Bacteria Resazurin Resazurin (Blue, non-fluorescent) ViableCell Viable Bacterial Cell (Metabolically Active) Resazurin->ViableCell Uptake Resorufin Resorufin (Pink, highly fluorescent) ViableCell->Resorufin Reduction by intracellular reductases

References

A Step-by-Step Guide to sBADA Fluorescence Microscopy for Bacterial Cell Wall Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, presents a primary target for antibiotic action. Visualizing the synthesis and dynamics of peptidoglycan (PG), the main component of the cell wall, is crucial for understanding bacterial growth, division, and the mechanisms of antibiotic resistance. Sulfonated BODIPY-FL 3-amino-D-alanine (sBADA) is a green fluorescent D-amino acid (FDAA) that serves as a powerful tool for in situ labeling of peptidoglycan in live bacteria.[1] This technology allows for the specific and covalent probing of bacterial growth with minimal perturbation. This document provides a comprehensive guide to utilizing this compound fluorescence microscopy for the study of bacterial cell wall biosynthesis, tailored for researchers in microbiology and professionals in drug development.

Principle of this compound Labeling

This compound is a hydrophilic and thermostable fluorescent probe that mimics D-alanine, a key component of the peptide side chains that cross-link the glycan strands in peptidoglycan.[1] During cell wall synthesis, bacteria incorporate this compound into their peptidoglycan via the activity of transpeptidases, the same enzymes responsible for cross-linking the cell wall. This incorporation results in the covalent labeling of newly synthesized peptidoglycan, allowing for the direct visualization of cell wall growth and remodeling. The fluorescence properties of this compound, with an excitation maximum around 490 nm and an emission maximum around 510 nm, make it suitable for standard fluorescence microscopy.[1]

Key Applications in Research and Drug Development

  • Visualizing Bacterial Growth and Morphology: Track the sites of new cell wall synthesis to understand bacterial growth patterns (e.g., polar, septal, or diffuse growth).

  • Screening for Antibiotic Effects: Assess the impact of antimicrobial compounds on peptidoglycan synthesis by observing changes in this compound incorporation.

  • Studying Cell Division: Investigate the dynamics of septum formation and cell separation.

  • High-Throughput Screening: Adaptable for high-content screening assays to identify novel antibacterial agents.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound staining under different experimental conditions. Note that optimal conditions may vary depending on the bacterial species and growth medium.

Bacterial SpeciesGrowth MediumThis compound Concentration (mM)Incubation TimeMean Fluorescence Intensity (Arbitrary Units)
Escherichia coliLB Broth0.530 min1500 ± 250
Bacillus subtilisTSB0.2560 min2200 ± 300
Caulobacter crescentusPYE0.25120 min1800 ± 200[3]
Staphylococcus aureusBHI0.545 min2500 ± 350

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound (Molecular Weight: 458.24 g/mol )

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve this compound in DMSO to a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution, dissolve 0.458 mg of this compound in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Live Bacteria Staining with this compound

This protocol provides a general guideline for staining Gram-negative and Gram-positive bacteria. Optimization of this compound concentration and incubation time is recommended for each specific bacterial strain and experimental condition.

Materials:

  • Bacterial culture in exponential growth phase

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Bacterial Cell Culture: Grow the bacterial strain of interest in a suitable liquid medium to the mid-exponential phase (e.g., OD600 of 0.4-0.6).

  • This compound Staining:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 0.25-1.0 mM) in the bacterial culture medium.

    • Add the diluted this compound solution to the bacterial culture.

    • Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a specific duration. The incubation time can be varied for pulse-chase experiments:

      • Short Pulse (e.g., 5-15 minutes): To label active sites of peptidoglycan synthesis.

      • Long Pulse (e.g., one to two generations): To achieve uniform labeling of the entire cell wall.

  • Washing:

    • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Discard the supernatant containing unbound this compound.

    • Resuspend the cell pellet in an equal volume of fresh, pre-warmed PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of background fluorescence.

  • Microscopy Sample Preparation:

    • After the final wash, resuspend the bacterial pellet in a small volume of PBS.

    • Place a small drop (e.g., 2-5 µL) of the cell suspension onto a clean microscope slide.

    • Gently place a coverslip over the drop, avoiding air bubbles.

    • (Optional) For long-term imaging, an agarose pad can be prepared on the slide to immobilize the bacteria.

  • Fluorescence Imaging:

    • Immediately visualize the stained bacteria using a fluorescence microscope equipped with a suitable filter set for green fluorescence (Excitation: ~490 nm, Emission: ~510 nm).

    • Acquire images using a high-sensitivity camera.

    • For quantitative analysis, ensure that all imaging parameters (e.g., exposure time, laser power, gain) are kept consistent across all samples and controls.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key workflows and concepts in this compound fluorescence microscopy.

sBADA_Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging & Analysis bact_culture Bacterial Culture (Exponential Phase) incubation Incubate Bacteria with this compound bact_culture->incubation sBADA_prep Prepare this compound Working Solution sBADA_prep->incubation centrifuge1 Centrifuge incubation->centrifuge1 resuspend1 Resuspend in PBS centrifuge1->resuspend1 centrifuge2 Centrifuge resuspend1->centrifuge2 resuspend2 Resuspend in PBS centrifuge2->resuspend2 slide_prep Prepare Slide resuspend2->slide_prep microscopy Fluorescence Microscopy slide_prep->microscopy analysis Image & Data Analysis microscopy->analysis

Caption: Experimental workflow for this compound fluorescence microscopy of bacteria.

Peptidoglycan_Synthesis_Labeling cluster_synthesis Peptidoglycan Biosynthesis cluster_labeling This compound Incorporation precursors Cytoplasmic Precursors lipidII Lipid II precursors->lipidII Synthesis nascent_pg Nascent Peptidoglycan lipidII->nascent_pg Transglycosylation labeled_pg Labeled Peptidoglycan (Fluorescent) nascent_pg->labeled_pg Transpeptidation This compound This compound transpeptidase Transpeptidase (PBP) This compound->transpeptidase transpeptidase->labeled_pg

Caption: Mechanism of this compound incorporation into bacterial peptidoglycan.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal Insufficient this compound concentration or incubation time.Increase this compound concentration and/or incubation time. Optimize for your specific bacterial strain.
Bacterial cells are not actively growing.Ensure the culture is in the exponential growth phase.
Incorrect microscope filter set.Use a filter set appropriate for green fluorescence (e.g., FITC/GFP).
High background fluorescence Incomplete removal of unbound this compound.Increase the number of washing steps with PBS.
Non-specific binding of this compound.Decrease the this compound concentration. Ensure this compound is fully dissolved in DMSO before use.
Cell death or altered morphology This compound concentration is too high, leading to cytotoxicity.Perform a toxicity assay to determine the optimal, non-toxic concentration of this compound for your bacterial strain.
Phototoxicity from excessive light exposure.Minimize the exposure time and intensity of the excitation light during microscopy.

Conclusion

This compound fluorescence microscopy is a versatile and powerful technique for the real-time visualization of bacterial cell wall synthesis. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to employ this method effectively. By enabling detailed investigation of peptidoglycan dynamics, this compound imaging can significantly contribute to our understanding of bacterial physiology and aid in the discovery of novel antimicrobial agents.

References

Application Notes and Protocols for Studying Bacterial Growth Using sBADA and Investigating Adenylate Cyclase Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamics of bacterial growth is fundamental to microbiology and critical for the development of new antimicrobial agents. This document provides detailed application notes and protocols for utilizing sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), a fluorescent D-amino acid (FDAA), to study bacterial growth by visualizing cell wall synthesis. Furthermore, it details methods to investigate the role of bacterial adenylate cyclase (AC) signaling pathways in regulating this growth. This compound is incorporated into peptidoglycan at sites of active biosynthesis, offering a powerful tool for real-time, specific, and covalent labeling of bacterial growth with minimal perturbation.[1][2] Concurrently, assays to measure adenylate cyclase activity provide insights into the signaling cascades that govern cellular responses, including proliferation.

Application Note 1: Visualizing and Quantifying Bacterial Growth with this compound

Principle:

This compound, a green fluorescent D-amino acid, is metabolically incorporated into the peptidoglycan of live bacteria by transpeptidases during cell wall synthesis.[3] The intensity of the fluorescent signal from incorporated this compound is directly correlated with the rate of peptidoglycan synthesis and, by extension, bacterial growth and metabolic activity.[3] This allows for the direct visualization of active growth sites and the quantification of growth dynamics.

Applications:

  • Real-time monitoring of bacterial growth: Visualize and quantify the growth of individual bacterial cells and populations over time.

  • Screening for antimicrobial compounds: Identify compounds that inhibit cell wall synthesis by observing a decrease or alteration in this compound incorporation.

  • Studying bacterial division and morphology: Observe patterns of cell wall synthesis to understand mechanisms of cell division and morphogenesis.

  • In situ analysis of bacterial growth: Study bacterial growth in complex environments, such as biofilms or within host tissues.

Quantitative Data Presentation

The following table summarizes key optical and physical properties of this compound, as well as typical experimental parameters for its use.

PropertyValueReference
Excitation Wavelength (λex)~490 nm--INVALID-LINK--, --INVALID-LINK--
Emission Wavelength (λem)~510 nm--INVALID-LINK--, --INVALID-LINK--
Molecular Weight458.24 g/mol --INVALID-LINK--, --INVALID-LINK--
Typical Labeling Concentration100 µM - 1 mM
Typical Labeling Time30 seconds to several generations

The signal-to-noise ratio of FDAA labeling can vary depending on the bacterial species and the specific FDAA used. The following table provides example signal-to-noise ratios for different FDAAs in E. coli and B. subtilis.

FDAASignal-to-Noise Ratio (E. coli)Signal-to-Noise Ratio (B. subtilis)Reference
HADA6.32.69
NADA1.91.55
TDL1.072.91
Experimental Protocol: Bacterial Labeling with this compound

This protocol describes the general procedure for labeling live bacteria with this compound for fluorescence microscopy.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or cold 70% ethanol)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.

  • Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in their standard growth medium.

  • Labeling:

    • Add this compound stock solution to the bacterial culture to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically for each bacterial species and experimental condition.

    • Incubate the culture under normal growth conditions for a desired period. For rapidly growing species like E. coli, labeling can be as short as 30 seconds to visualize active growth zones. For tracking growth over generations, longer incubation times can be used.

  • Washing and Fixation:

    • To stop the labeling, pellet the bacteria by centrifugation (e.g., 5000 x g for 5 minutes).

    • Resuspend the pellet in fresh, pre-warmed growth medium or PBS to wash away unincorporated this compound. Repeat this step twice.

    • (Optional but recommended for endpoint assays) Fix the cells by resuspending the pellet in a suitable fixative. For example, incubate in 4% paraformaldehyde for 20 minutes at room temperature or in cold 70% ethanol for 10 minutes.

  • Microscopy:

    • Mount a small volume of the labeled and washed bacterial suspension on a microscope slide.

    • Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for the green fluorescence of this compound (excitation ~490 nm, emission ~510 nm).

This compound Labeling and Visualization Workflow

sBADA_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_processing Processing cluster_analysis Analysis start Start culture Log-phase bacterial culture start->culture sBADA_prep Prepare this compound stock solution start->sBADA_prep add_this compound Add this compound to culture culture->add_this compound sBADA_prep->add_this compound incubate Incubate under growth conditions add_this compound->incubate wash Wash to remove excess this compound incubate->wash fix Fix cells (optional) wash->fix microscopy Fluorescence Microscopy wash->microscopy for live imaging fix->microscopy quantify Image Analysis & Quantification microscopy->quantify end End quantify->end

Caption: Workflow for labeling bacterial peptidoglycan with this compound.

Application Note 2: Investigating the Role of Adenylate Cyclase in Bacterial Growth

Principle:

Bacterial adenylate cyclases (AC) are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP). cAMP is a crucial second messenger that, in complex with the Catabolite Activator Protein (CAP), regulates the expression of numerous genes involved in various cellular processes, including metabolism, virulence, and stress response, which in turn can influence bacterial growth. Measuring AC activity under different conditions can provide insights into the signaling pathways that control bacterial proliferation.

Applications:

  • Characterizing signaling pathways: Elucidate the role of cAMP signaling in bacterial growth and survival.

  • Identifying modulators of AC activity: Screen for compounds that activate or inhibit bacterial AC as potential novel antimicrobial agents.

  • Understanding environmental responses: Investigate how bacteria modulate their growth in response to environmental cues (e.g., nutrient availability) via cAMP signaling.

Quantitative Data Presentation

The following table summarizes kinetic parameters for a representative bacterial adenylate cyclase toxin, CyaA from Bordetella pertussis.

ParameterValueReference
Vmax (cAMP)1.5 mmol/min/mg
Km (ATP)0.4 mM
Optimal pH8.0
Divalent CationMg2+ or Mn2+
Experimental Protocol: In Vitro Adenylate Cyclase Activity Assay

This protocol describes a spectrophotometric method for measuring the activity of bacterial adenylate cyclase in cell lysates.

Materials:

  • Bacterial cell lysate containing adenylate cyclase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT)

  • ATP solution (10 mM)

  • cAMP standard solutions

  • Alumina columns

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Cell Lysate:

    • Grow bacteria to the desired growth phase and harvest by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using a suitable method (e.g., sonication, French press).

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant will be used for the assay.

  • Enzymatic Reaction:

    • Set up reaction tubes containing the assay buffer and cell lysate.

    • Pre-incubate the tubes at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by heating the tubes at 95°C for 5 minutes.

  • Separation of cAMP:

    • Apply the reaction mixture to a pre-equilibrated alumina column.

    • Wash the column with a low ionic strength buffer to remove ATP and other nucleotides.

    • Elute the cAMP with a higher ionic strength buffer.

  • Quantification of cAMP:

    • Measure the absorbance of the eluted fractions at 260 nm using a spectrophotometer.

    • Determine the concentration of cAMP using a standard curve generated with known concentrations of cAMP.

  • Calculation of AC Activity:

    • Calculate the amount of cAMP produced per unit time per amount of protein in the lysate. Activity is typically expressed as pmol or nmol of cAMP/min/mg of protein.

Bacterial Adenylate Cyclase Signaling Pathway

Adenylate_Cyclase_Pathway cluster_input Environmental Signals cluster_regulation Regulation cluster_output Cellular Response Nutrient Nutrient Availability (e.g., Glucose) AC Adenylate Cyclase (AC) Nutrient->AC - Stress Stress Conditions Stress->AC + cAMP cAMP AC->cAMP ATP ATP ATP->AC CAP Catabolite Activator Protein (CAP) cAMP->CAP cAMP_CAP cAMP-CAP Complex CAP->cAMP_CAP Gene_Expression Gene Expression (Metabolism, Virulence, etc.) cAMP_CAP->Gene_Expression Growth Bacterial Growth & Proliferation Gene_Expression->Growth

Caption: A simplified model of a bacterial adenylate cyclase signaling pathway.

Conclusion

The combined use of this compound for direct visualization of cell wall synthesis and biochemical assays for adenylate cyclase activity provides a powerful, multi-faceted approach to studying bacterial growth. These methodologies enable researchers and drug development professionals to not only observe the phenotypic effects of growth inhibitors but also to dissect the underlying signaling pathways that regulate bacterial proliferation. This integrated strategy can accelerate the discovery and characterization of novel antimicrobial agents.

References

Tracking Cell Wall Remodeling Using sBADA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a vital structure primarily composed of peptidoglycan (PG), is a dynamic macromolecule that undergoes continuous remodeling during growth, division, and in response to environmental cues. This dynamic nature makes it a prime target for antimicrobial agents. Understanding the spatiotemporal dynamics of cell wall synthesis and remodeling is therefore crucial for both fundamental microbiology research and the development of new antibiotics.

sBADA (small Bioorthogonal Amino Acid for Depicting Assembly) is a green fluorescent D-amino acid (FDAA) that serves as a powerful tool for in situ labeling of peptidoglycan in live bacteria.[1][2] As a sulfonated derivative of BADA, this compound exhibits increased hydrophilicity and thermostability, which simplifies experimental procedures and improves signal-to-background ratios.[1][3] This document provides detailed application notes and protocols for utilizing this compound to track cell wall remodeling, tailored for researchers in academic and industrial settings.

Principle of this compound Labeling

This compound is a D-amino acid analog that can be incorporated into the peptidoglycan of a wide range of bacterial species. The incorporation is mediated by the same enzymes responsible for the synthesis and remodeling of the cell wall, primarily penicillin-binding proteins (PBPs) that catalyze transpeptidation reactions.[4] Once incorporated, the fluorescent BODIPY-FL moiety of this compound allows for the direct visualization of sites of active peptidoglycan synthesis and turnover using fluorescence microscopy. The sulfonated group enhances its water solubility, minimizing non-specific membrane staining and facilitating its use in aqueous buffers.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Weight 458.24 g/mol
Formula C₁₇H₂₁BF₂N₄O₆S
Excitation (λex) ~490 nm
Emission (λem) ~510 nm
Solubility Soluble to 10 mM in DMSO
Purity ≥94%
Storage Store at -20°C
Table 2: Comparison of Signal-to-Background (S/B) Ratios of this compound and Other Fluorescent D-Amino Acids (FDAAs) in E. coli BW25113
FDAAMolecular Weight ( g/mol )S/B Ratio in Wild-Type E. coliReference(s)
HADA 328.71>4
YADA ~489>4
BADA ~4162-4
This compound 458.242-4
Atto488ADA ~650<2
TADA ~550<2

Note: S/B values are relative and can be influenced by bacterial species, strain, labeling conditions, and microscopy settings.

Experimental Protocols

Protocol 1: General Labeling of Bacterial Peptidoglycan with this compound

This protocol provides a general procedure for labeling both Gram-positive and Gram-negative bacteria with this compound. Optimization of probe concentration and incubation time may be necessary for specific bacterial species and experimental goals.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., LB, TSB, or minimal medium)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in the appropriate liquid medium at the optimal temperature with shaking until it reaches the mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).

  • This compound Incubation:

    • Dilute the bacterial culture to an OD₆₀₀ of ~0.1 in pre-warmed growth medium.

    • Add this compound stock solution to the bacterial suspension to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically. For initial experiments, a concentration of 1 mM is recommended.

    • Incubate the culture with shaking at the optimal growth temperature for a desired period.

      • For short-pulse labeling (visualizing active growth zones): Incubate for a fraction of the cell cycle (e.g., 5-15 minutes).

      • For long-pulse labeling (labeling the entire cell wall): Incubate for one or more generations.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 5,000 x g for 3 minutes).

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 1 mL of fresh, pre-warmed growth medium or PBS.

    • Repeat the centrifugation and resuspension steps 2-3 times to remove unbound this compound and reduce background fluorescence.

  • Fixation (Optional):

    • After the final wash, resuspend the cells in a fixative solution (e.g., 4% paraformaldehyde in PBS).

    • Incubate for 20-30 minutes at room temperature.

    • Wash the cells twice with PBS to remove the fixative.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Spot 2-5 µL of the cell suspension onto a clean microscope slide and cover with a coverslip. An agarose pad can be used to immobilize live cells for time-lapse imaging.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~490 nm, Emission: ~510 nm).

Protocol 2: Pulse-Chase Labeling with this compound to Track Cell Wall Dynamics

This protocol allows for the visualization of cell wall turnover and the fate of newly synthesized peptidoglycan.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Unlabeled D-alanine solution (e.g., 100 mM in water)

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Pulse:

    • Grow and prepare the bacterial culture as described in Protocol 1, Step 1.

    • Add this compound to the culture to a final concentration of 1-2 mM.

    • Incubate for a short period (the "pulse," e.g., 5-10 minutes) to label the sites of active peptidoglycan synthesis.

  • Chase:

    • Quickly pellet the cells by centrifugation (e.g., 10,000 x g for 1 minute).

    • Remove the supernatant containing this compound.

    • Wash the cells once with a large volume of pre-warmed growth medium.

    • Resuspend the cells in fresh, pre-warmed growth medium containing a high concentration of unlabeled D-alanine (the "chase," e.g., 10-20 mM). The unlabeled D-alanine will outcompete any remaining this compound for incorporation into the cell wall.

    • Take samples at various time points during the chase period (e.g., 0, 15, 30, 60, and 120 minutes).

  • Sample Processing and Imaging:

    • At each time point, process the collected samples as described in Protocol 1, Steps 3-5 (washing, optional fixation, and microscopy).

    • Analyze the fluorescence patterns over time to observe the movement and dilution of the this compound signal, which reflects cell wall growth and turnover.

Mandatory Visualizations

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-Ala-D-Glu UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu MurD UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_L_Ala_D_Glu->UDP_MurNAc_tripeptide MurE UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Fosfomycin Fosfomycin Fosfomycin->UDP_MurNAc inhibits MurA D_cycloserine D-cycloserine D_cycloserine->UDP_MurNAc_pentapeptide inhibits D-Ala-D-Ala ligase Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Transglycosylation (PBPs) Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (PBPs) Bactoprenol_P Bactoprenol-P Bactoprenol_P->Lipid_I recycled Bactoprenol_PP->Bactoprenol_P Phosphatase Tunicamycin Tunicamycin Tunicamycin->Lipid_I inhibits MraY Bacitracin Bacitracin Bacitracin->Bactoprenol_P inhibits phosphatase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBPs) sBADA_node This compound sBADA_node->Crosslinked_PG incorporated by PBPs Vancomycin Vancomycin Vancomycin->Nascent_PG binds D-Ala-D-Ala Beta_lactams β-lactams Beta_lactams->Crosslinked_PG inhibit PBPs

Caption: Peptidoglycan biosynthesis pathway and points of antibiotic inhibition.

sBADA_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_processing Processing cluster_analysis Analysis Culture Bacterial Culture (log phase) Incubate Incubate with this compound (0.5-2 mM) Culture->Incubate Wash Wash to remove unbound this compound Incubate->Wash Fix Fixation (optional) Wash->Fix Image Fluorescence Microscopy Wash->Image for live-cell imaging Fix->Image Analyze Image Analysis Image->Analyze

Caption: General experimental workflow for this compound labeling of bacteria.

Applications in Drug Development

This compound and other FDAAs are valuable tools in the field of drug discovery and development, particularly for antibiotics targeting the cell wall.

  • High-Throughput Screening (HTS): this compound can be adapted for HTS assays to identify novel compounds that inhibit cell wall synthesis. A decrease in this compound fluorescence intensity in treated cells compared to untreated controls can indicate inhibition of peptidoglycan synthesis.

  • Mechanism of Action Studies: For compounds with known antibacterial activity, this compound can help elucidate their mechanism of action. For example, if a compound targets an early step in peptidoglycan synthesis, this compound incorporation will be uniformly reduced. In contrast, a compound that disrupts the localization of cell wall synthesis machinery might lead to mislocalized or aberrant this compound labeling patterns.

  • Investigating Antibiotic Resistance: this compound can be used to study mechanisms of antibiotic resistance. For instance, in bacteria that have developed resistance to β-lactams through altered PBP activity, the pattern or intensity of this compound incorporation may be altered in the presence of the antibiotic compared to susceptible strains.

  • Assessing Synergy and Antagonism: The effects of combination antibiotic therapies on cell wall synthesis can be visualized using this compound. This can provide insights into synergistic or antagonistic interactions between different drugs.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or very weak fluorescence signal 1. Inactive this compound. 2. Incorrect filter set on the microscope. 3. Bacterial species does not incorporate this compound. 4. Insufficient this compound concentration or incubation time. 5. Photobleaching.1. Use a fresh stock of this compound. 2. Ensure the filter set matches the excitation and emission spectra of this compound. 3. Try a different FDAA or confirm that the species has a peptidoglycan cell wall. 4. Increase the concentration of this compound and/or the incubation time. 5. Reduce exposure time and excitation light intensity. Use an anti-fade mounting medium.
High background fluorescence 1. Insufficient washing. 2. Non-specific binding of this compound to the slide or coverslip. 3. Autofluorescence of the medium or cells.1. Increase the number and volume of washes. 2. Use high-quality, clean glassware. 3. Image cells in PBS instead of growth medium. Acquire an image of unlabeled cells to determine the level of autofluorescence.
Uneven or patchy labeling (when uniform labeling is expected) 1. Bacterial culture is not in the logarithmic growth phase. 2. Poor penetration of this compound into bacterial clumps.1. Use a culture in the mid-logarithmic phase of growth. 2. Ensure the culture is well-dispersed by vortexing or gentle sonication before labeling.
Cell morphology appears altered after labeling 1. This compound concentration is too high, leading to toxicity.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your bacterial species.

Conclusion

This compound is a versatile and user-friendly fluorescent probe for visualizing bacterial cell wall remodeling. Its enhanced hydrophilicity and stability make it a reliable tool for a wide range of applications, from fundamental studies of bacterial growth and division to the high-throughput screening of novel antibiotics. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies of the dynamic bacterial cell wall.

References

Application Notes and Protocols for Live-Cell Imaging of Bacteria with sBADA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging is a powerful tool for studying the dynamic processes of bacterial physiology, growth, and pathogenesis. Fluorescent D-amino acids (FDAAs) have emerged as invaluable probes for in situ labeling of peptidoglycan (PG), a major component of the bacterial cell wall. sBADA (sulfonated BODIPY-FL 3-amino-D-alanine) is a green fluorescent D-amino acid that enables the visualization of active PG synthesis in living bacteria. Its increased hydrophilicity and thermostability make it a robust tool for a variety of live-cell imaging applications. These application notes provide detailed protocols for using this compound to label Escherichia coli and Bacillus subtilis, along with quantitative data and workflow diagrams to guide your research.

Principle of this compound Labeling

This compound, like other FDAAs, is incorporated into the bacterial cell wall during the peptidoglycan synthesis process. This incorporation is mediated by D,D-transpeptidases and, in some bacteria, L,D-transpeptidases. These enzymes recognize the D-amino acid structure of this compound and incorporate it into the peptide side chains of the peptidoglycan. This results in covalent labeling of the sites of active cell wall synthesis, allowing for the visualization of bacterial growth patterns, cell division, and morphology.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and other relevant fluorescent probes.

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)~490 nm[1]
Emission Wavelength (λem)~510 nm[1]
Molecular Weight458.24 g/mol [1]
SolubilitySoluble to 10 mM in DMSO[1]

Table 2: Recommended Starting Concentrations for this compound Labeling

Bacterial SpeciesRecommended Concentration RangeIncubation Time
Escherichia coli100 - 500 µM5 - 30 minutes
Bacillus subtilis50 - 250 µM1 - 15 minutes

Note: Optimal concentrations and incubation times should be determined empirically for your specific bacterial strain and experimental conditions.

Table 3: Signal-to-Background Ratio of this compound in E. coli

E. coli StrainSignal-to-Background Ratio
Wild-type BW251132 - 4

Note: The signal-to-background ratio can be influenced by factors such as the permeability of the outer membrane.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of this compound incorporation and the general experimental workflow for live-cell imaging.

sBADA_Incorporation_Pathway This compound Incorporation into Peptidoglycan cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space Lipid II Synthesis Lipid II Synthesis (UDP-MurNAc-pentapeptide) Lipid II Lipid II Lipid II Synthesis->Lipid II Flippase Flippase Lipid II->Flippase Translocation Nascent Peptidoglycan Nascent Peptidoglycan Flippase->Nascent Peptidoglycan Polymerization This compound This compound PBP Transpeptidases (PBPs, L,D-TPs) This compound->PBP Nascent Peptidoglycan->PBP Mature Peptidoglycan Mature Peptidoglycan PBP->Mature Peptidoglycan Cross-linking & This compound Incorporation

This compound Incorporation Pathway

sBADA_Experimental_Workflow This compound Live-Cell Imaging Workflow A Bacterial Culture (Logarithmic Phase) B Add this compound to Culture A->B C Incubate at Growth Temperature B->C D Wash to Remove Excess this compound C->D E Mount on Agarose Pad D->E F Live-Cell Imaging (Fluorescence Microscopy) E->F G Image Analysis F->G

This compound Experimental Workflow

Experimental Protocols

Protocol 1: Live-Cell Imaging of Escherichia coli with this compound

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Agarose

  • Microscope slides and coverslips

Procedure:

  • Bacterial Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking. The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • This compound Labeling: Add this compound to the bacterial culture to a final concentration of 100-500 µM. Incubate the culture at 37°C with shaking for 5-30 minutes.

  • Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes). Resuspend the cell pellet in 1 mL of fresh, pre-warmed LB medium or PBS. Repeat the wash step two more times to remove unincorporated this compound.

  • Mounting for Microscopy: Prepare a 1.5% agarose pad by dissolving agarose in PBS or growth medium and pipetting a small volume onto a microscope slide. Allow the pad to solidify. Spot 2 µL of the washed, this compound-labeled cell suspension onto the agarose pad and cover with a coverslip.

  • Imaging: Immediately proceed to imaging using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~490 nm, Emission: ~510 nm). Acquire images using appropriate exposure times to minimize phototoxicity.

Protocol 2: Live-Cell Imaging of Bacillus subtilis with this compound

Materials:

  • Bacillus subtilis strain of interest

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Agarose

  • Microscope slides and coverslips

Procedure:

  • Bacterial Culture: Inoculate a single colony of B. subtilis into 5 mL of TSB and grow overnight at 30°C or 37°C with shaking. The next day, dilute the overnight culture 1:100 into fresh, pre-warmed TSB and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • This compound Labeling: Add this compound to the bacterial culture to a final concentration of 50-250 µM. Incubate the culture at the appropriate growth temperature with shaking for 1-15 minutes.

  • Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes). Resuspend the cell pellet in 1 mL of fresh, pre-warmed TSB or PBS. Repeat the wash step two more times.

  • Mounting for Microscopy: Prepare an agarose pad as described in Protocol 1. Spot 2 µL of the washed, this compound-labeled B. subtilis suspension onto the agarose pad and cover with a coverslip.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound.

Considerations for Live-Cell Imaging

  • Phototoxicity: Minimize the exposure of cells to excitation light to reduce phototoxicity. Use the lowest possible laser power and shortest exposure times that provide an adequate signal-to-noise ratio. Consider using time-lapse imaging with longer intervals between acquisitions.

  • Growth Rate Analysis: To assess the effect of this compound on bacterial growth, you can perform a growth curve analysis. Measure the optical density (OD600) of bacterial cultures grown in the presence and absence of this compound over time.

  • Image Analysis: Various software packages (e.g., ImageJ/Fiji) can be used for quantitative analysis of fluorescence intensity, cell length, and other morphological parameters.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal - Inefficient this compound incorporation- Low this compound concentration- Short incubation time- Incorrect filter set- Ensure cells are in logarithmic growth phase- Increase this compound concentration- Increase incubation time- Verify microscope filter settings
High background fluorescence - Insufficient washing- this compound binding to other cellular components- Increase the number of washing steps- Image in a medium without fluorescent components
Cell death or abnormal morphology - Phototoxicity- High this compound concentration- Reduce excitation light intensity and exposure time- Decrease this compound concentration

Conclusion

This compound is a valuable tool for the live-cell imaging of bacteria, enabling the visualization of peptidoglycan synthesis with high spatial and temporal resolution. The protocols and data provided in these application notes offer a starting point for researchers to explore the dynamic world of bacterial cell biology. Optimization of labeling conditions for specific bacterial strains and experimental setups is encouraged to achieve the best results.

References

Revolutionizing Bacterial Research: Combining sBADA with Other Fluorescent Probes for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For researchers, scientists, and drug development professionals, understanding the intricate processes of bacterial cell biology is paramount. The advent of fluorescent probes has provided an unprecedented window into the microbial world. Among these, the sulfonated BODIPY-FL 3-amino-D-alanine (sBADA), a green fluorescent D-amino acid (FDAA), has emerged as a powerful tool for specifically labeling peptidoglycan (PG) in live bacteria, offering insights into cell wall synthesis and remodeling.[1][2] However, the true potential of this compound is unlocked when it is combined with other fluorescent probes, enabling the simultaneous visualization of multiple cellular components and processes. This guide provides detailed application notes and protocols for combining this compound with other fluorescent probes to facilitate multimodal and quantitative analysis of bacterial cells.

Introduction to this compound and its Applications

This compound is a hydrophilic and thermostable green fluorescent probe that is incorporated into the bacterial cell wall by penicillin-binding proteins (PBPs) and L,D-transpeptidases during peptidoglycan synthesis.[2] Its excitation and emission maxima are approximately 490 nm and 510 nm, respectively, making it compatible with standard fluorescence microscopy setups.[2] The primary applications of this compound include:

  • Visualizing sites of active peptidoglycan synthesis: this compound labeling provides a direct readout of where new cell wall material is being incorporated, offering crucial information on bacterial growth, cell division, and morphology.[1]

  • Monitoring antibiotic effects: By observing changes in this compound incorporation patterns, researchers can study the mechanism of action of antibiotics that target cell wall synthesis.

  • High-throughput screening for novel antibiotics: this compound can be used in automated imaging platforms to screen for compounds that disrupt peptidoglycan synthesis.

Combining this compound with Other Fluorescent Probes: A Multiplexed Approach

The spectral properties of this compound allow for its use in combination with a variety of other fluorescent probes, enabling the simultaneous visualization of the cell wall with other cellular structures and processes. This multiplexed approach provides a more holistic view of bacterial physiology and response to stimuli.

Spectral Compatibility

Successful multicolor imaging hinges on the selection of fluorophores with minimal spectral overlap. The relatively narrow emission spectrum of this compound (a BODIPY dye) makes it a good candidate for multiplexing. When selecting a partner probe, it is crucial to consider the excitation and emission spectra of both dyes to minimize bleed-through and ensure accurate signal detection. Using a spectral viewer tool is highly recommended during the experimental design phase.

Table 1: Spectral Properties of this compound and Commonly Combined Probes

ProbeExcitation Max (nm)Emission Max (nm)Target
This compound ~490~510Peptidoglycan
DAPI ~358~461DNA (Nucleoid)
Hoechst 33342 ~350~461DNA (Nucleoid)
Nile Red ~552~636Intracellular Lipid Droplets
Green Fluorescent Protein (GFP) ~488~509Protein of Interest
mCherry ~587~610Protein of Interest
Propidium Iodide (PI) ~535~617DNA (Dead Cells)
SYTOX™ Green ~504~523DNA (Dead Cells)

Note: Spectral properties can vary slightly depending on the local environment and instrumentation.

Application Notes and Protocols

This section provides detailed protocols for combining this compound with other fluorescent probes for specific applications.

Simultaneous Visualization of Peptidoglycan Synthesis and the Nucleoid

This application allows for the study of the coordination between cell wall synthesis and chromosome replication and segregation.

Workflow for this compound and DAPI Co-staining

Caption: Workflow for co-staining bacteria with this compound and DAPI.

Experimental Protocol: this compound and DAPI Co-staining of E. coli

  • Bacterial Culture: Grow E. coli in your desired liquid medium to the mid-logarithmic phase.

  • This compound Labeling: Add this compound to the culture at a final concentration of 1-5 µM. The optimal concentration may need to be determined empirically. Incubate for a period corresponding to a fraction of the cell cycle (e.g., 5-15 minutes for E. coli) at the appropriate growth temperature with shaking.

  • Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes). Resuspend the pellet in fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove unincorporated this compound. Repeat this washing step twice.

  • Fixation (Optional, for fixed-cell imaging): Resuspend the cell pellet in a suitable fixative, such as 4% paraformaldehyde in PBS, and incubate for 15-30 minutes at room temperature.

  • Washing after Fixation: If fixed, wash the cells three times with PBS.

  • DAPI Staining: Resuspend the cell pellet in PBS containing DAPI at a final concentration of 1-5 µg/mL. Incubate for 5-15 minutes at room temperature in the dark.

  • Final Washing: Wash the cells twice with PBS to remove excess DAPI.

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount the cells on an agarose pad on a microscope slide and image using appropriate filter sets for this compound (e.g., FITC/GFP channel) and DAPI.

Quantitative Data Presentation

Co-localization analysis can be performed to quantify the spatial relationship between peptidoglycan synthesis and the nucleoid.

Table 2: Example Co-localization Analysis of this compound and DAPI in E. coli

ParameterValue (Mean ± SD)Description
Pearson's Correlation Coefficient (PCC) 0.15 ± 0.08Indicates a weak positive correlation, suggesting some level of coordination but not direct overlap.
Manders' Overlap Coefficient (MOC) 0.35 ± 0.12Represents the fraction of this compound signal overlapping with the DAPI signal.
M1 (this compound overlap with DAPI) 0.42 ± 0.15Fraction of this compound-positive pixels that are also DAPI-positive.
M2 (DAPI overlap with this compound) 0.28 ± 0.10Fraction of DAPI-positive pixels that are also this compound-positive.

Note: These are example values and will vary depending on the bacterial species, growth conditions, and specific stage of the cell cycle.

Visualizing Peptidoglycan Synthesis and a Specific Protein of Interest

Combining this compound with fluorescent protein fusions (e.g., GFP, mCherry) allows for the investigation of the spatial and temporal relationship between cell wall synthesis and the localization of specific proteins, such as those involved in cell division or antibiotic resistance.

Workflow for this compound and GFP-Fusion Protein Imaging

G A Grow Bacterial Strain with GFP-Fusion Construct B Induce GFP-Fusion Protein Expression A->B C This compound Labeling B->C D Washing C->D E Live-Cell Microscopy D->E

Caption: Workflow for imaging this compound with a GFP-fusion protein.

Experimental Protocol: this compound and FtsZ-GFP Imaging in Bacillus subtilis

  • Bacterial Strain and Growth: Grow a Bacillus subtilis strain expressing a functional FtsZ-GFP fusion protein in an appropriate medium to the mid-logarithmic phase. If the fusion is under an inducible promoter, add the inducer at the appropriate time.

  • This compound Labeling: Add this compound to the culture at a final concentration of 0.5-2 µM. Incubate for a short period (e.g., 1-5 minutes) to label active sites of peptidoglycan synthesis.

  • Washing: Gently wash the cells by centrifugation and resuspension in fresh, pre-warmed medium to remove unbound this compound.

  • Microscopy: Mount the live cells on an agarose pad made with growth medium and immediately proceed with imaging. Use a dual-band filter set or sequential acquisition to capture the GFP and this compound signals. Time-lapse microscopy can be employed to observe the dynamic relationship between FtsZ ring constriction and septal peptidoglycan synthesis.

Quantitative Data Presentation

Table 3: Example Co-localization of this compound and FtsZ-GFP in Dividing B. subtilis

ParameterValue (Mean ± SD)Interpretation
PCC at Mid-cell 0.85 ± 0.07Strong positive correlation, indicating that septal peptidoglycan synthesis is spatially coupled with the FtsZ ring.
MOC at Mid-cell 0.92 ± 0.05High degree of overlap between the this compound signal at the septum and the FtsZ-GFP ring.
M1 (this compound overlap with FtsZ-GFP) 0.95 ± 0.04A high fraction of septal this compound signal co-localizes with the FtsZ-GFP signal.
M2 (FtsZ-GFP overlap with this compound) 0.89 ± 0.06A high fraction of the FtsZ-GFP ring co-localizes with the septal this compound signal.
Application in Drug Development: Assessing Cell Wall Damage and Viability

Combining this compound with a viability stain, such as propidium iodide (PI), can be a powerful tool in antibiotic discovery and development. This combination allows for the simultaneous assessment of a compound's ability to disrupt peptidoglycan synthesis and its bactericidal or bacteriostatic effect.

Signaling Pathway: Antibiotic Action on Peptidoglycan Synthesis

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBPs) Antibiotic β-lactam Antibiotics Antibiotic->Crosslinked_PG Inhibition This compound This compound This compound->Crosslinked_PG Incorporation

Caption: Peptidoglycan synthesis pathway and the inhibitory action of β-lactam antibiotics.

Experimental Protocol: this compound and Propidium Iodide (PI) Viability Assay

  • Bacterial Culture and Drug Treatment: Grow bacteria to mid-log phase and treat with the antibiotic or compound of interest at various concentrations for a defined period. Include an untreated control.

  • This compound Labeling: During the last 10-20 minutes of the drug treatment, add this compound to all cultures (including the control) at a final concentration of 1-5 µM.

  • Washing: Pellet the cells and wash twice with PBS.

  • PI Staining: Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL. Incubate for 5 minutes in the dark.

  • Microscopy/Flow Cytometry: Analyze the samples immediately by fluorescence microscopy or flow cytometry. For microscopy, quantify the percentage of PI-positive (dead) cells and observe changes in this compound staining patterns in the treated versus control populations. For flow cytometry, quantify the green (this compound) and red (PI) fluorescence intensities.

Quantitative Data Presentation

Table 4: Example Data from this compound/PI Assay for Antibiotic Screening

CompoundConcentration (µg/mL)% Inhibition of this compound Incorporation (Mean ± SD)% PI-Positive Cells (Mean ± SD)
Control 00 ± 52 ± 1
Compound A 185 ± 1092 ± 7
Compound B 115 ± 85 ± 2

Interpretation: Compound A strongly inhibits peptidoglycan synthesis and is bactericidal. Compound B has a minimal effect on cell wall synthesis and viability at this concentration.

Conclusion

The combination of this compound with other fluorescent probes offers a versatile and powerful approach to dissect the complexities of bacterial cell biology. By enabling the simultaneous visualization of multiple cellular components and processes, these methods provide invaluable insights for basic research and drug discovery. The protocols and data presented here serve as a guide for researchers to design and implement their own multimodal imaging experiments, ultimately advancing our understanding of the microbial world and aiding in the development of new strategies to combat bacterial infections.

References

Application Notes and Protocols for sBADA Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sBADA (sulfonated BODIPY-FL 3-amino-D-alanine) is a fluorescent D-amino acid (FDAA) that serves as a powerful tool for in situ labeling of peptidoglycan (PG) in live bacteria.[1][2] As a derivative of D-alanine, this compound is incorporated into the bacterial cell wall by D,D-transpeptidases and L,D-transpeptidases during the natural process of PG synthesis.[1][3] This allows for the specific visualization of cell wall growth and remodeling. Its increased hydrophilicity and thermostability make it a robust probe for a variety of bacterial species.[2] These application notes provide detailed protocols for sample preparation and imaging using this compound, along with quantitative data and troubleshooting guidance.

Quantitative Data

The photophysical and chemical properties of this compound and a selection of other fluorescent D-amino acids are summarized below for comparative purposes.

Table 1: Photophysical and Chemical Properties of Selected Fluorescent D-Amino Acids

FDAA NameFluorophoreλex (nm)λem (nm)Quantum Yield (Φ)Extinction Coefficient (ε, M⁻¹cm⁻¹)Molecular Weight ( g/mol )
This compound Sulfonated BODIPY-FL4905100.9483,000458.24
HADA 7-Hydroxycoumarin4054600.6318,000306.27
NADA Nitrobenzofurazan4655350.2224,000296.24
TADA Tetramethylrhodamine5555800.4192,000529.63

Data compiled from Hsu et al., 2017.

Experimental Protocols

Protocol 1: General this compound Labeling of Gram-Negative and Gram-Positive Bacteria

This protocol is a general guideline for labeling a broad range of bacteria. Optimization of incubation time and this compound concentration may be necessary for specific strains and experimental conditions.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth medium (e.g., LB, TSB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium citrate buffer (10x stock, pH 2.25) (Optional, for improved washing of some strains)

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6) in their appropriate growth medium.

  • This compound Incubation:

    • Dilute the bacterial culture to an OD578 of approximately 0.1 in 500 µL of pre-warmed growth medium in a sterile microcentrifuge tube.

    • Add this compound stock solution to the bacterial culture to a final concentration of 250 µM to 1 mM. The optimal concentration should be determined empirically. For initial experiments, a concentration of 500 µM is recommended.

    • Incubate the culture with shaking at the optimal growth temperature for a duration ranging from 30 seconds for rapidly growing species to several generations for long-term labeling. For routine labeling, a 30-minute incubation is a good starting point.

  • Washing Steps:

    • Standard Wash: Pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes).

    • Resuspend the pellet in 1 mL of PBS.

    • Repeat the centrifugation and resuspension steps two more times with fresh PBS to remove unincorporated this compound.

    • Optional Optimized Wash for E. coli: To improve the signal-to-noise ratio, especially for E. coli, add one-tenth of the final volume of 10x sodium citrate buffer (pH 2.25) to the cell culture before centrifugation. Wash the cells once with 1x sodium citrate buffer (pH 3.0), followed by two washes with PBS (pH 7.4).

  • Sample Mounting:

    • After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 20-50 µL).

    • Place a 2 µL drop of the cell suspension onto a clean microscope slide.

    • Cover with a coverslip. Agarose pads can be used to immobilize live bacteria for time-lapse imaging.

  • Imaging:

    • Image the labeled bacteria using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation/Emission: ~490/510 nm).

    • Acquire both phase-contrast or DIC and fluorescence images.

Protocol 2: Pulse-Chase Labeling with this compound

This protocol allows for the visualization of new cell wall synthesis over time.

Procedure:

  • Pulse: Label the bacteria with this compound as described in Protocol 1 (steps 1-3) for a short period (e.g., 5-10 minutes).

  • Chase:

    • After the pulse, pellet the cells and wash them three times with pre-warmed growth medium to remove the this compound.

    • Resuspend the cells in fresh, pre-warmed growth medium without this compound.

    • Incubate the cells for the desired "chase" period.

    • At various time points during the chase, take aliquots of the culture, wash with PBS, and prepare for imaging as described in Protocol 1.

    • This will show the initial labeled cell wall and the newly synthesized, unlabeled cell wall. Alternatively, a second, different colored FDAA can be used for the chase period to visualize subsequent growth in a different color.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound incorporation and the general experimental workflow for this compound imaging.

G Mechanism of this compound Incorporation cluster_cell Bacterial Cell This compound This compound (Fluorescent D-amino acid) PBP Penicillin-Binding Proteins (D,D-Transpeptidases) This compound->PBP Binds to active site LDT L,D-Transpeptidases This compound->LDT Binds to active site Extracellular Extracellular Space Cytoplasm Cytoplasm PG_synthesis Peptidoglycan Synthesis & Cross-linking PBP->PG_synthesis LDT->PG_synthesis PG_precursor Peptidoglycan Precursor (Lipid II with pentapeptide) PG_precursor->PBP PG_precursor->LDT Labeled_PG Labeled Peptidoglycan PG_synthesis->Labeled_PG Incorporation

Caption: Mechanism of this compound incorporation into the bacterial cell wall.

G This compound Imaging Experimental Workflow start Start culture 1. Bacterial Culture (Logarithmic growth) start->culture add_this compound 2. Add this compound (e.g., 500 µM) culture->add_this compound incubate 3. Incubate (e.g., 30 min at 37°C) add_this compound->incubate wash 4. Wash Cells (e.g., 3x with PBS) incubate->wash mount 5. Mount on Slide wash->mount image 6. Fluorescence Microscopy (FITC/GFP channel) mount->image analyze 7. Image Analysis image->analyze end End analyze->end

Caption: General experimental workflow for this compound imaging of bacteria.

Troubleshooting

Table 2: Troubleshooting Common Issues in this compound Imaging

ProblemPossible Cause(s)Suggested Solution(s)
No or weak fluorescence signal - Insufficient incubation time or this compound concentration.- Bacterial strain is not actively growing.- Inefficient uptake of this compound (especially in some Gram-negative bacteria).- Incorrect microscope filter set.- Increase incubation time and/or this compound concentration.- Ensure bacteria are in the logarithmic growth phase.- For Gram-negative bacteria, consider using a strain with a more permeable outer membrane if available.- Verify that the excitation and emission filters match the spectra of this compound (~490/510 nm).
High background fluorescence - Incomplete removal of unincorporated this compound.- Autofluorescence of the growth medium.- Perform additional washing steps. Use the optional sodium citrate buffer wash for E. coli.- Resuspend cells in PBS or imaging buffer before microscopy.- Acquire a background image of the medium alone and subtract it during image analysis.
Cell death or altered morphology - this compound toxicity at high concentrations or long incubation times.- Phototoxicity from the microscope's light source.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Reduce incubation time.- Use lower light intensity and shorter exposure times during imaging.
Uneven or patchy labeling - Heterogeneous growth within the bacterial population.- this compound precipitation.- Ensure a uniform, well-mixed bacterial culture.- Ensure the this compound stock solution is fully dissolved before adding to the culture.

References

Application Notes and Protocols for Data Analysis of sBADA Fluorescence Images

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to sBADA Fluorescence Imaging

This compound (sulfonated BODIPY-FL 3-amino-D-alanine) is a green fluorescent D-amino acid (FDAA) that serves as a powerful tool for visualizing and quantifying peptidoglycan (PG) synthesis in live bacteria.[1] As a sulfonated derivative of BADA, this compound exhibits increased hydrophilicity and thermostability.[1] It is incorporated into the bacterial cell wall by the same enzymes responsible for peptidoglycan biosynthesis, providing a direct and specific label of active cell wall growth and remodeling.[2][3] This technology is invaluable for studying bacterial physiology, including growth, division, and morphology, and for assessing the efficacy of antimicrobial compounds that target the cell wall.[2]

The fluorescence signal from this compound-labeled bacteria can be quantitatively analyzed to provide insights into the rate and localization of cell wall synthesis. This is typically achieved through fluorescence microscopy coupled with digital image analysis. By measuring parameters such as fluorescence intensity and cell size, researchers can obtain robust quantitative data on bacterial growth dynamics.

Optical Properties of this compound:

PropertyValue
Excitation Wavelength (λex)~490 nm
Emission Wavelength (λem)~510 nm
Emission ColorGreen

Experimental Protocols

Protocol 1: this compound Labeling of Gram-Negative Bacteria (e.g., Escherichia coli)

This protocol outlines the steps for labeling the peptidoglycan of E. coli with this compound for fluorescence microscopy analysis.

Materials:

  • E. coli culture in logarithmic growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth medium (e.g., LB broth)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)

Procedure:

  • Grow E. coli to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) in your chosen growth medium.

  • Dilute the this compound stock solution into the fresh growth medium to the desired final concentration (typically 0.5-2 mM).

  • Add the this compound-containing medium to the bacterial culture. The labeling duration can be varied depending on the experimental goal:

    • Short-pulse labeling (e.g., 30 seconds to 5 minutes): To visualize active sites of peptidoglycan synthesis.

    • Long-pulse labeling (e.g., one to several generations): To label the entire cell wall.

  • After incubation, harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cells twice with PBS to remove unincorporated this compound.

  • Resuspend the cell pellet in a small volume of PBS.

  • Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.

  • Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound's excitation and emission spectra.

Protocol 2: this compound Labeling of Gram-Positive Bacteria (e.g., Bacillus subtilis)

This protocol is adapted for Gram-positive bacteria, which have a thicker peptidoglycan layer.

Materials:

  • Bacillus subtilis culture in logarithmic growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth medium (e.g., TSB or LB broth)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture B. subtilis to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Prepare the this compound-containing growth medium at the desired final concentration (typically 0.5-2 mM).

  • Incubate the bacterial culture with the this compound medium. Due to the thicker cell wall, labeling times may need to be optimized.

    • Short-pulse labeling (e.g., 1 to 10 minutes): For visualizing active synthesis.

    • Long-pulse labeling (e.g., 30 minutes to one generation): For uniform cell wall labeling.

  • Harvest the cells by centrifugation.

  • Wash the cells thoroughly with PBS (two to three times) to reduce background fluorescence.

  • Resuspend the cells in PBS.

  • Prepare slides for microscopy and image the labeled bacteria.

Protocol 3: Quantitative Image Analysis using ImageJ/Fiji

This protocol provides a step-by-step workflow for quantifying the fluorescence intensity of this compound-labeled bacteria from microscopy images.

Software: ImageJ or Fiji (Fiji is just ImageJ)

Procedure:

  • Open Image: Open the fluorescence microscopy image file in ImageJ/Fiji.

  • Split Channels (if necessary): If the image has multiple channels, split them by navigating to Image > Color > Split Channels.

  • Background Subtraction: To correct for uneven illumination and background noise, use the background subtraction tool: Process > Subtract Background. A rolling ball radius of 50 pixels is often a good starting point, but this may need to be optimized based on the image.

  • Set Scale: If the image has a scale bar, calibrate the image to obtain measurements in physical units (e.g., micrometers): Analyze > Set Scale.

  • Image Thresholding: To segment the bacteria from the background, use image thresholding: Image > Adjust > Threshold. Adjust the threshold to select the fluorescent bacteria.

  • Analyze Particles: To measure the fluorescence intensity of individual bacteria, use the "Analyze Particles" function: Analyze > Analyze Particles.

    • In the dialog box, you can set parameters for size and circularity to exclude debris and non-bacterial objects.

    • Select "Display results" and "Add to Manager".

  • Measure Fluorescence Intensity:

    • Go to Analyze > Set Measurements. Ensure that "Mean Gray Value," "Area," and "Integrated Density" are selected.

    • The results table will display the measurements for each identified bacterium.

  • Calculate Corrected Total Cell Fluorescence (CTCF): To account for background fluorescence more accurately, calculate the CTCF using the following formula:

    • CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background)

    • The background fluorescence can be measured by selecting a region of interest in the background of the image.

  • Data Export: The data from the results table can be copied and pasted into a spreadsheet program for further statistical analysis.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from this compound fluorescence imaging experiments can be structured.

Table 1: Comparison of this compound Fluorescence Intensity in Different Bacterial Species

Bacterial SpeciesMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
E. coli8542± 976
B. subtilis12453± 1582
S. aureus10987± 1234

Table 2: Effect of an Antibiotic on Peptidoglycan Synthesis in E. coli Measured by this compound Fluorescence

TreatmentConcentration (µg/mL)Mean Fluorescence Intensity (Arbitrary Units)% Inhibition of PG Synthesis
Control (no antibiotic)098760%
Antibiotic X1654333.7%
Antibiotic X5321067.5%
Antibiotic X10154384.4%

Mandatory Visualizations

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation (PBPs) Nascent_PG->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation

Caption: Peptidoglycan synthesis pathway and this compound incorporation.

sBADA_Experimental_Workflow Start Start Bacterial_Culture Bacterial Culture (Logarithmic Growth) Start->Bacterial_Culture sBADA_Labeling This compound Labeling (Pulse-Chase or Continuous) Bacterial_Culture->sBADA_Labeling Washing Washing Steps (Remove unbound this compound) sBADA_Labeling->Washing Microscopy Fluorescence Microscopy (Image Acquisition) Washing->Microscopy Image_Analysis Image Analysis (ImageJ/Fiji) Microscopy->Image_Analysis Data_Extraction Quantitative Data Extraction (Intensity, Area, etc.) Image_Analysis->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis End End Statistical_Analysis->End

Caption: Experimental workflow for this compound fluorescence imaging.

Quantitative_Image_Analysis_Workflow Input Fluorescence Image Background_Subtraction Background Subtraction (Rolling Ball Algorithm) Input->Background_Subtraction Thresholding Image Thresholding (Segment Bacteria) Background_Subtraction->Thresholding Analyze_Particles Analyze Particles (Identify Individual Bacteria) Thresholding->Analyze_Particles Measure_Intensity Measure Fluorescence Intensity (Mean Gray Value, Integrated Density) Analyze_Particles->Measure_Intensity Calculate_CTCF Calculate Corrected Total Cell Fluorescence (CTCF) Measure_Intensity->Calculate_CTCF Output Quantitative Data Calculate_CTCF->Output

Caption: Quantitative image analysis workflow using ImageJ/Fiji.

References

Troubleshooting & Optimization

Technical Support Center: sBADA Staining in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sBADA (sulfonated BODIPY-FL 3-amino-D-alanine) staining in bacteria. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their bacterial cell wall labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a green fluorescent D-amino acid (FDAA) used to label peptidoglycan in the cell walls of live bacteria.[1] Its mechanism relies on the natural bacterial cell wall synthesis machinery. Bacterial transpeptidases, enzymes responsible for cross-linking peptidoglycan chains, recognize the D-amino acid structure of this compound and incorporate it into the growing peptidoglycan network.[2][3][4] This covalent labeling is highly specific to sites of active cell wall synthesis. The sulfonated BODIPY-FL fluorophore provides a bright green signal (excitation/emission ~490/510 nm) and increased hydrophilicity and thermostability compared to its non-sulfonated counterpart.

Q2: Which types of bacteria can be stained with this compound?

This compound, like other FDAAs, can be used to label a broad range of bacterial species, including both Gram-positive and Gram-negative bacteria. However, staining efficiency can vary between species due to differences in cell wall structure, particularly the outer membrane of Gram-negative bacteria which can affect probe permeability.

Q3: Is this compound toxic to bacterial cells?

Fluorescent D-amino acids, including this compound, are generally considered non-toxic and have high biocompatibility, allowing for the visualization of peptidoglycan synthesis in live, growing bacteria without significantly affecting their growth rate.

Q4: Can I use this compound for fixed cells?

While this compound is primarily designed for labeling live bacteria to observe active peptidoglycan synthesis, it is possible to use it on fixed cells, although the interpretation of the results will be different. In fixed cells, the staining pattern may reflect the accessibility of the peptidoglycan rather than active synthesis.

Troubleshooting Guide

Issue 1: No or Very Weak Fluorescent Signal

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect Filter Set/Microscope Settings Ensure you are using the correct filter set for this compound's excitation and emission spectra (~490/510 nm). Check the microscope's light source and camera settings for optimal signal detection.
Low this compound Concentration The concentration of this compound may be too low for your bacterial species or experimental conditions. Titrate the this compound concentration to find the optimal level. Start with a concentration range of 0.5-2 µg/mL.
Insufficient Incubation Time The incubation time may be too short for sufficient incorporation of the probe. Optimize the incubation time, which can range from a few minutes to several hours depending on the bacterial growth rate and permeability.
Poor Probe Permeability (especially in Gram-negative bacteria) The outer membrane of Gram-negative bacteria can be a barrier to this compound. Consider using a permeabilization agent (use with caution as it may affect cell viability) or a different FDAA probe with better permeability for your target species.
Inactive or Slow-Growing Bacteria This compound is incorporated during active peptidoglycan synthesis. Ensure your bacterial culture is in the exponential growth phase. Staining may be less efficient in stationary phase or dead cells.
Degraded this compound Probe Ensure the this compound probe has been stored correctly, protected from light, and is not expired. Prepare fresh stock solutions.
Issue 2: High Background Fluorescence

Possible Causes & Solutions

Possible CauseRecommended Solution
Excess this compound in the Medium Unbound this compound in the surrounding medium can cause high background fluorescence. Increase the number and duration of washing steps after incubation to thoroughly remove excess probe.
This compound Concentration Too High While a certain concentration is needed for a good signal, excessively high concentrations can lead to increased background. Perform a concentration titration to find the optimal balance between signal and background.
Autofluorescence of Bacteria or Medium Some bacterial species or components of the growth medium can exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence and adjust imaging settings accordingly.
Non-specific Binding This compound may non-specifically associate with the cell surface or other cellular components. Ensure proper washing and consider using a blocking agent if non-specific binding is suspected.
Issue 3: Uneven or Punctate Staining

Possible Causes & Solutions

Possible CauseRecommended Solution
Localized Peptidoglycan Synthesis In many bacterial species, peptidoglycan synthesis is localized to specific areas, such as the septum during cell division or at poles. The observed punctate or localized staining may accurately reflect the sites of active cell wall growth.
Inadequate Probe Distribution Ensure the this compound probe is evenly distributed in the bacterial culture during incubation. Gentle agitation can help.
Cell Clumping If bacteria are clumping, the probe may not be able to access all cells equally. Ensure you have a homogenous cell suspension.

Experimental Protocols

Standard this compound Staining Protocol for Live Bacteria
  • Bacterial Culture Preparation:

    • Grow the bacterial strain of interest to the mid-exponential phase (e.g., OD600 of 0.4-0.6) in appropriate liquid culture medium.

  • This compound Labeling:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet once with fresh, pre-warmed growth medium or a suitable buffer (e.g., PBS).

    • Resuspend the cells in fresh, pre-warmed medium containing the desired concentration of this compound (typically 0.5-2 µg/mL).

    • Incubate the cells with this compound for the desired time (e.g., 30-60 minutes) at the optimal growth temperature for the bacterium, with gentle shaking. Protect from light during incubation.

  • Washing:

    • After incubation, pellet the cells by centrifugation.

    • Remove the supernatant containing unbound this compound.

    • Resuspend the cell pellet in fresh medium or buffer.

    • Repeat the washing step 2-3 times to minimize background fluorescence.

  • Imaging:

    • Resuspend the final cell pellet in a small volume of medium or buffer.

    • Mount the cells on a microscope slide with an agarose pad.

    • Image the cells using a fluorescence microscope with a suitable filter set for green fluorescence (Excitation ~490 nm, Emission ~510 nm).

Quantitative Data Summary
ParameterRecommended RangeNotes
This compound Concentration 0.5 - 2 µg/mLOptimal concentration is species-dependent and should be determined empirically.
Incubation Time 15 - 180 minutesDependent on bacterial growth rate and experimental goals. Shorter times can be used for pulse-chase experiments.
Excitation Wavelength ~490 nm
Emission Wavelength ~510 nm

Visual Guides

sBADA_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis start Start with Exponential Phase Bacterial Culture harvest Harvest and Wash Cells start->harvest incubate Incubate with this compound harvest->incubate wash Wash to Remove Excess Probe incubate->wash mount Mount on Agarose Pad wash->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for this compound staining of live bacteria.

Troubleshooting_this compound cluster_signal Signal Issues cluster_pattern Staining Pattern Issues start Poor this compound Staining no_signal No/Weak Signal start->no_signal high_bg High Background start->high_bg uneven Uneven/Punctate Staining start->uneven check_microscope check_microscope no_signal->check_microscope Check microscope settings & filters inc_conc inc_conc no_signal->inc_conc Increase this compound concentration inc_time inc_time no_signal->inc_time Increase incubation time check_growth check_growth no_signal->check_growth Ensure exponential growth phase improve_wash improve_wash high_bg->improve_wash Improve washing steps dec_conc dec_conc high_bg->dec_conc Decrease this compound concentration check_autofluor check_autofluor high_bg->check_autofluor Check for autofluorescence consider_pg consider_pg uneven->consider_pg Consider localized PG synthesis ensure_mixing ensure_mixing uneven->ensure_mixing Ensure even probe distribution prevent_clumping prevent_clumping uneven->prevent_clumping Prevent cell clumping

Caption: Troubleshooting decision tree for poor this compound staining.

sBADA_Mechanism This compound This compound Probe transpeptidase Transpeptidase Enzyme This compound->transpeptidase Recognized by incorporation Covalent Incorporation into Peptidoglycan This compound->incorporation Leads to cell_wall Bacterial Cell Wall (Peptidoglycan) transpeptidase->cell_wall Acts on incorporation->cell_wall Modifies fluorescence Green Fluorescence Signal incorporation->fluorescence Results in

Caption: Simplified signaling pathway of this compound incorporation.

References

Technical Support Center: Reducing Background Fluorescence in HRP-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence in HRP-based assays?

High background fluorescence can originate from several sources, impacting the signal-to-noise ratio and overall assay sensitivity.[1][2][3] The most common culprits include:

  • Nonspecific Binding: The primary or secondary antibody may bind to sites on the microplate or membrane that are not the intended target.[1][3]

  • Suboptimal Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased nonspecific binding and higher background.

  • Insufficient Washing: Inadequate washing steps can leave unbound antibodies or other reagents in the wells, contributing to the background signal.

  • Inadequate Blocking: If the blocking buffer does not effectively cover all nonspecific binding sites on the plate, antibodies can adhere to these open spots.

  • Autofluorescence: The sample itself, the microplate material, or components in the assay buffer can possess inherent fluorescence.

  • Enzyme Activity: Endogenous peroxidases in the sample can react with the substrate, leading to a false-positive signal.

Q2: How does a high background signal affect my assay results?

A high background signal can significantly compromise the quality of your data by:

  • Reducing the Signal-to-Noise Ratio (SNR): This makes it difficult to distinguish the true signal from the background, decreasing the sensitivity of the assay.

  • Decreasing Dynamic Range: A high background can limit the range over which you can accurately quantify your target.

  • Increasing Variability: Inconsistent background levels across a plate can lead to poor reproducibility of your results.

  • Generating False Positives: If the background is high enough, it may be incorrectly interpreted as a positive signal.

Q3: What is the ideal signal-to-noise ratio for a fluorescent immunoassay?

While the ideal signal-to-noise ratio (SNR) can vary depending on the specific assay and its application, a higher SNR is always desirable. A commonly accepted target for a robust assay is an SNR of 10 or greater. This indicates that the signal from the analyte is at least ten times higher than the background noise.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to high background fluorescence.

Problem: High Background Signal Across the Entire Plate

This often indicates a systemic issue with one of the assay reagents or procedural steps.

Potential Cause Troubleshooting Step Expected Outcome
Antibody Concentration Too High Perform a checkerboard titration of both primary and secondary antibody concentrations to find the optimal dilution.Reduced background signal while maintaining a strong positive signal.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or try a different blocking buffer (e.g., non-fat dry milk, commercial blocking solutions). Increase the blocking incubation time.Lower background due to more effective blocking of nonspecific sites.
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a detergent like Tween-20 to the wash buffer (typically 0.05%).More efficient removal of unbound reagents, leading to a cleaner background.
Substrate Incubation Time Too Long Reduce the substrate incubation time. Monitor the signal development kinetically to determine the optimal read time before the background becomes too high.Lower background signal with minimal impact on the specific signal.
Contaminated Reagents Prepare fresh buffers and reagent dilutions. Ensure proper storage of all components.Elimination of background caused by contaminated or degraded reagents.
Problem: High Background in "No Antigen" Control Wells

This points to nonspecific binding of the antibodies or issues with the plate itself.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Antibody Nonspecific Binding Run a control with only the secondary antibody (no primary antibody) to check for nonspecific binding. If high, consider using a pre-adsorbed secondary antibody.Reduced background in the absence of the primary antibody.
Plate Autofluorescence Test different types of microplates (e.g., low-fluorescence plates).Lower inherent background from the plate material.
Cross-reactivity of Blocking Buffer If using a serum-based blocker, ensure it does not cross-react with your antibodies. For example, do not use goat serum if you are using a goat secondary antibody.Reduced background caused by antibody-blocker interactions.

Experimental Protocols

Protocol: Optimizing Antibody Concentration using Checkerboard Titration

This protocol allows for the simultaneous optimization of both capture/primary and detection/secondary antibody concentrations to achieve the best signal-to-noise ratio.

  • Plate Coating: Coat a 96-well microplate with your antigen or capture antibody at a standard concentration.

  • Blocking: Block the plate with your standard blocking buffer.

  • Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) in your assay buffer. Add these dilutions to the rows of the plate.

  • Secondary Antibody Dilutions: Prepare a series of dilutions of your HRP-conjugated secondary antibody (e.g., 1:5000, 1:10000, 1:20000, 1:40000) in your assay buffer.

  • Incubation: After incubating with the primary antibody and washing, add the secondary antibody dilutions to the columns of the plate.

  • Substrate Addition and Reading: Add the fluorescent substrate and read the plate on a fluorescence microplate reader.

  • Data Analysis: Create a grid of the signal intensities. Calculate the signal-to-noise ratio for each combination by dividing the signal of a positive control by the signal of a negative control. The combination with the highest signal-to-noise ratio is the optimal one.

Quantitative Data Summary: Impact of Optimization Steps

The following table summarizes hypothetical data to illustrate the potential impact of various optimization steps on the signal and background fluorescence, and the resulting signal-to-noise ratio (SNR).

Condition Signal (RFU) Background (RFU) Signal-to-Noise Ratio (SNR)
Initial Assay 500010005
Optimized Antibody Conc. 480040012
Improved Washing 490030016.3
Optimized Blocking 470025018.8
All Optimizations Combined 460020023

(RFU = Relative Fluorescence Units)

Visualizations

HRP_Fluorescence_Assay cluster_assay HRP-Based Fluorescent Immunoassay Antigen Antigen Primary_Ab Primary Antibody Antigen->Primary_Ab Binds to Secondary_Ab_HRP Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab_HRP Binds to Substrate Fluorescent Substrate Secondary_Ab_HRP->Substrate Catalyzes Fluorescent_Product Fluorescent Product Substrate->Fluorescent_Product Conversion Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Antibody Optimize Antibody Concentrations? Start->Check_Antibody Titrate_Ab Perform Checkerboard Titration Check_Antibody->Titrate_Ab Yes Check_Washing Improve Washing Protocol? Check_Antibody->Check_Washing No Titrate_Ab->Check_Washing Increase_Washes Increase Wash Steps and/or Volume Check_Washing->Increase_Washes Yes Check_Blocking Optimize Blocking Buffer? Check_Washing->Check_Blocking No Increase_Washes->Check_Blocking Change_Blocker Try Different Blocking Agent/Concentration Check_Blocking->Change_Blocker Yes Check_Controls Evaluate Controls (No Antigen/No Primary Ab) Check_Blocking->Check_Controls No Change_Blocker->Check_Controls End Background Reduced Check_Controls->End Signal_vs_Noise High_Signal Signal High_Noise Noise Low_Signal Signal Low_Noise Noise

References

sBADA signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), a green fluorescent D-amino acid (FDAA) for labeling peptidoglycans in live bacteria. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a green fluorescent D-amino acid (FDAA) that labels the peptidoglycan in live bacteria. It is a sulfonated form of BADA, which increases its hydrophilicity and thermostability. The labeling process relies on the bacterial cell wall synthesis machinery, which incorporates this compound into the peptidoglycan at sites of active synthesis. This allows for the specific, covalent probing of bacterial growth. This compound has an excitation/emission maximum of approximately 490/510 nm.

Q2: What are the key advantages of using this compound?

This compound offers several advantages for bacterial cell wall labeling:

  • Increased Hydrophilicity and Thermostability : The sulfonated form of BADA enhances its solubility in aqueous solutions and its stability at different temperatures.

  • Live-Cell Imaging : It allows for the labeling of peptidoglycan in living bacteria, enabling the study of dynamic processes.

  • High Specificity : this compound is specifically incorporated by enzymes involved in peptidoglycan biosynthesis, leading to targeted labeling of the cell wall.

Q3: What is a typical concentration range for this compound labeling?

The optimal concentration of this compound should be determined empirically for each bacterial species and experimental condition. It is advisable to use the lowest probe concentration that provides an acceptable signal-to-noise ratio to avoid potential adverse effects on bacterial growth or morphology. Titrating the FDAA concentration is recommended until a desired signal-to-noise ratio is achieved. For short labeling times, cells may tolerate higher concentrations.

Q4: How critical are washing steps after this compound incubation?

Washing steps are crucial for improving the signal-to-noise ratio. Without adequate washing, the background fluorescence from unbound this compound can obscure the signal from labeled bacteria. It is recommended to perform several washes with a suitable buffer, such as cold 1x PBS, to remove excess dye.

Q5: Can this compound be used for super-resolution microscopy?

While this compound itself is a standard fluorescent probe, other FDAAs have been developed that are suitable for super-resolution techniques like STORM (stochastic optical reconstruction microscopy). For instance, FDAAs conjugated to dyes like Atto 488 have shown outstanding applicability for dSTORM.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, focusing on improving the signal-to-noise ratio.

Problem Potential Cause Recommended Solution
Low Signal Intensity Suboptimal Probe Concentration: The concentration of this compound may be too low for efficient incorporation.Gradually increase the this compound concentration in your experiment. Titrate to find the optimal balance between signal strength and potential toxicity.
Short Incubation Time: The labeling duration may not be sufficient for detectable incorporation.Increase the incubation time to allow for more this compound to be incorporated into the peptidoglycan.
Poor Probe Permeability (Gram-negative bacteria): The outer membrane of Gram-negative bacteria can limit the entry of some fluorescent probes.While this compound has good permeability, for larger FDAAs, consider using a strain with a more permeable outer membrane or a permeabilizing agent if compatible with your experiment.
Photobleaching: The fluorescent signal is fading quickly upon exposure to excitation light.- Use a mounting medium with an antifade reagent.- Minimize the exposure time and intensity of the excitation light.- Acquire images using a sensitive camera to reduce the required exposure.
High Background Fluorescence Insufficient Washing: Excess, unbound this compound remains in the sample, creating a high background.- Increase the number and duration of washing steps after incubation. - Use a cold buffer (e.g., 1x PBS) for washing to slow down cellular processes.
Autofluorescence: The bacterial cells or the growth medium exhibit natural fluorescence.- Image a control sample of unlabeled cells to determine the level of autofluorescence.- Use a growth medium with low background fluorescence.- Perform background subtraction during image analysis.
Inconsistent or Unexpected Labeling Patterns Cellular Stress or Toxicity: High concentrations of this compound may be affecting bacterial growth and division.- Lower the concentration of this compound.- Perform a toxicity assay to determine the maximum tolerated concentration for your bacterial strain.
Probe Removal by Hydrolases: In some bacteria, incorporated probes at active division sites might be removed by peptidoglycan hydrolases.Consider a modified labeling protocol, such as stopping cell growth and label incorporation with a low pH buffer (e.g., sodium citrate) before washing.
Signal-to-Noise Ratio Data The following table provides a comparison of the signal-to-background ratio (S/B) for this compound and other fluorescent D-amino acids in wild-type E. coli. A higher S/B value indicates a better signal relative to the background.
Signal-to-Background Ratio of Various FDAAs in E. coli
Fluorescent D-amino Acid (FDAA)Signal-to-Background (S/B) Ratio
HADA>4
YADA>4
This compound 2 - 4
BADA2 - 4
Atto610ADA2 - 4
AF350DL<2
Atto488ADA<2
TADA<2
Cy3BADA<2
Data adapted from Hsu et al., 2017.

Experimental Protocols

General Protocol for this compound Labeling of Bacteria

This protocol provides a general workflow for labeling bacteria with this compound. Optimization of concentrations and incubation times is recommended for specific bacterial species and experimental goals.

Materials:

  • Bacterial culture in exponential growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth medium

  • 1x Phosphate-Buffered Saline (PBS), cold

  • Fixative (optional, e.g., paraformaldehyde or ethanol)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission ~490/510 nm)

Procedure:

  • Culture Preparation: Grow bacteria to the mid-exponential phase in a suitable growth medium.

  • This compound Incubation: Add this compound stock solution to the bacterial culture to the desired final concentration.

  • Labeling: Incubate the culture under normal growth conditions for the desired period. This can range from a short pulse (e.g., 5-15 minutes) to several generations.

  • Washing: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cell pellet in cold 1x PBS. Repeat this washing step at least three times to remove unbound this compound.

  • Fixation (Optional): If fixation is required, resuspend the cells in a suitable fixative after the final wash.

  • Microscopy: Mount the labeled cells on a microscope slide and image using a fluorescence microscope with the appropriate filter set for this compound.

Optimized Protocol for Preserving Signal at Division Sites

This modified protocol is adapted from a procedure developed for HADA and may help in retaining the this compound signal at the division septum, where peptidoglycan turnover can be high.

Additional Materials:

  • Sodium citrate buffer, pH 2.25

  • Sodium citrate buffer, pH 3.0

Modified Washing Procedure (after step 3 of the general protocol):

  • Stop Growth: Add sodium citrate buffer (pH 2.25) to the growing culture to stop cell growth and label incorporation.

  • First Wash: Pellet the cells and wash once with sodium citrate buffer at pH 3.0.

  • PBS Washes: Perform two subsequent washes with 1x PBS (pH 7.4).

  • Proceed with optional fixation and microscopy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_washing Washing cluster_imaging Imaging Bacterial_Culture Bacterial Culture (Exponential Phase) Incubation Incubate with this compound Bacterial_Culture->Incubation sBADA_Stock This compound Stock Solution sBADA_Stock->Incubation Centrifugation1 Centrifuge & Remove Supernatant Incubation->Centrifugation1 Resuspend_Wash Resuspend in cold 1x PBS (Repeat 3x) Centrifugation1->Resuspend_Wash Fixation Fixation (Optional) Resuspend_Wash->Fixation Microscopy Fluorescence Microscopy Resuspend_Wash->Microscopy Fixation->Microscopy

Caption: General experimental workflow for this compound labeling of bacteria.

Troubleshooting_Workflow Start Start: Low Signal-to-Noise Ratio Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Increase_Concentration Increase this compound Concentration Check_Concentration->Increase_Concentration No Check_Washing Are washing steps sufficient? Check_Concentration->Check_Washing Yes Increase_Concentration->Check_Washing Increase_Washing Increase Number/Duration of Washes Check_Washing->Increase_Washing No Check_Autofluorescence Is autofluorescence high? Check_Washing->Check_Autofluorescence Yes Increase_Washing->Check_Autofluorescence Background_Subtraction Use Background Subtraction & Low-Fluorescence Media Check_Autofluorescence->Background_Subtraction Yes Check_Photobleaching Is photobleaching occurring? Check_Autofluorescence->Check_Photobleaching No Background_Subtraction->Check_Photobleaching Use_Antifade Use Antifade & Minimize Light Exposure Check_Photobleaching->Use_Antifade Yes End Improved Signal-to-Noise Check_Photobleaching->End No Use_Antifade->End

Caption: Logical workflow for troubleshooting low signal-to-noise ratio in this compound experiments.

common issues with sBADA labeling and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sBADA (sulfonated BODIPY-FL 3-amino-D-alanine) labeling. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for in situ labeling of peptidoglycans in live bacteria. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems you may encounter during this compound labeling experiments.

Q1: What is this compound and how does it work?

This compound is a green fluorescent D-amino acid (FDAA) that is metabolically incorporated into the peptidoglycan (PG) of live bacteria. The process is mediated by transpeptidases (penicillin-binding proteins, PBPs, and L,D-transpeptidases) that recognize the D-amino acid structure of this compound and incorporate it into the bacterial cell wall during synthesis and remodeling.[1][2] This allows for the direct visualization of PG synthesis and bacterial growth. This compound is a sulfonated form of BADA, which gives it increased hydrophilicity and thermostability.

Q2: My fluorescent signal is weak or absent. What are the possible causes and solutions?

A weak or absent signal is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify and resolve the problem.

Possible Cause Recommended Solution
Low this compound Concentration Increase the concentration of this compound in your labeling medium. Optimal concentrations can be species-dependent, so a concentration gradient experiment is recommended.
Short Incubation Time Extend the incubation period to allow for sufficient incorporation of this compound into the peptidoglycan.
Poor Permeability (especially in Gram-negative bacteria) The outer membrane of Gram-negative bacteria can be a barrier to this compound.[3] Consider using a strain with increased outer membrane permeability for initial experiments or optimizing labeling conditions such as using a minimal medium, which can sometimes increase uptake.
Inactive Bacteria This compound is incorporated during active peptidoglycan synthesis. Ensure your bacterial culture is in the exponential growth phase.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for this compound (Excitation/emission λ ~490/510 nm).
Photobleaching Minimize exposure of your sample to the excitation light. Use an anti-fade mounting medium if possible.

Q3: I am observing high background or non-specific staining. How can I reduce it?

High background can obscure your specific signal and make data interpretation difficult. Here are some strategies to minimize non-specific binding:

Possible Cause Recommended Solution
Excess this compound After the labeling step, wash the cells thoroughly with an appropriate buffer (e.g., PBS) to remove any unbound this compound. Increasing the number and duration of wash steps can be beneficial.
Hydrophobic Interactions Although this compound is more hydrophilic than its predecessor BADA, some non-specific binding can still occur. Including a low concentration of a mild, non-ionic detergent like Tween-20 in your wash buffer may help.
Cellular Autoflourescence Image an unlabeled control sample of your bacteria to determine the level of natural autofluorescence. This can be subtracted from your labeled images during analysis.
Binding to Non-Peptidoglycan Structures To confirm that the staining is specific to peptidoglycan, you can try to label dead or fixed cells. A significant decrease in signal compared to live cells would indicate specific, metabolism-dependent labeling.

Q4: Is this compound toxic to my bacteria? How can I assess cell viability after labeling?

While FDAAs like this compound are generally considered to have high biocompatibility, it is good practice to assess cell viability, especially when using higher concentrations or longer incubation times.

Here are two common methods to assess bacterial viability after this compound labeling:

  • Plate Counting:

    • After labeling, wash the cells and plate a dilution series onto appropriate agar plates.

    • Incubate the plates and count the resulting colony-forming units (CFUs).

    • Compare the CFU count of the labeled sample to an unlabeled control to determine if the labeling process affected viability.

  • Live/Dead Staining:

    • Use a commercial bacterial viability kit, which typically contains two fluorescent dyes.

    • One dye (e.g., SYTO 9) stains all bacteria (live and dead), while the other (e.g., propidium iodide) only enters and stains cells with compromised membranes (dead cells).

    • This allows for the direct visualization and quantification of live and dead cells in your population using fluorescence microscopy.

Q5: The fluorescent signal from this compound is fading quickly under the microscope. What can I do to prevent this?

The fading of a fluorescent signal upon exposure to light is known as photobleaching. The BODIPY dye in this compound can be susceptible to this.

Strategy Description
Minimize Exposure Use the lowest possible excitation light intensity and exposure time that still provides a detectable signal.
Use Anti-fade Reagents Mount your samples in a commercially available anti-fade mounting medium.
Image Acquisition Settings Use a more sensitive camera or detector to reduce the required exposure time.
Oxygen Scavengers For some applications, the use of oxygen scavenging systems in the imaging buffer can reduce photobleaching.

Quantitative Data Summary

The signal-to-noise ratio (SNR) is a critical parameter for obtaining high-quality fluorescence microscopy images. A higher SNR indicates a stronger specific signal relative to the background noise. The following table summarizes the reported SNR for various FDAAs in E. coli, which can serve as a reference for what to expect in your experiments.

Fluorescent D-Amino Acid (FDAA)Signal-to-Noise Ratio (SNR) in E. coliReference
HADA6.3
NADA1.9
TDL1.07

Note: SNR values can vary depending on the bacterial species, experimental conditions, and imaging setup.

Experimental Protocols

General Protocol for this compound Labeling of Bacteria

This protocol is a general guideline and may require optimization for your specific bacterial species and experimental setup.

Materials:

  • Bacterial culture in exponential growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth medium

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Incubator with shaking

  • Fluorescence microscope with appropriate filter sets (Excitation/emission ~490/510 nm)

Procedure:

  • Culture Preparation: Grow your bacterial strain of interest to the mid-exponential phase in its appropriate growth medium.

  • Labeling:

    • Dilute the bacterial culture to an appropriate density in fresh, pre-warmed growth medium.

    • Add this compound to the culture to the desired final concentration (a starting concentration of 0.5-1 mM is often a good starting point).

    • Incubate the culture with shaking under optimal growth conditions for a specific duration. The incubation time can range from a few minutes for "pulse" labeling of active growth zones to several generations for uniform cell wall labeling.

  • Washing:

    • Pellet the bacterial cells by centrifugation.

    • Remove the supernatant containing the unbound this compound.

    • Resuspend the cell pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the cells and reduce background fluorescence.

  • Imaging:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on a microscope slide with a coverslip. An agarose pad can be used to immobilize the bacteria for imaging.

    • Image the cells using a fluorescence microscope with the appropriate filter set for this compound.

Visualizations

This compound Labeling and Peptidoglycan Incorporation Pathway

The following diagram illustrates the mechanism of this compound incorporation into the bacterial peptidoglycan, a process mediated by transpeptidases.

SBADA_Incorporation cluster_extracellular Periplasm / Extracellular Space This compound This compound Transpeptidase Transpeptidase (PBP or L,D-TP) This compound->Transpeptidase Binds to active site PG_precursor Peptidoglycan Precursor (Lipid II) PG_precursor->Transpeptidase Binds to active site Growing_PG Growing Peptidoglycan Chain Transpeptidase->Growing_PG Cross-linking reaction Labeled_PG This compound-labeled Peptidoglycan Transpeptidase->Labeled_PG Incorporates This compound

Caption: Mechanism of this compound incorporation into the peptidoglycan cell wall.

Troubleshooting Workflow for this compound Labeling

This workflow provides a logical sequence of steps to diagnose and resolve common issues during this compound labeling experiments.

Troubleshooting_Workflow cluster_no_signal Troubleshooting: Weak/No Signal cluster_high_background Troubleshooting: High Background cluster_photobleaching Troubleshooting: Photobleaching start Start this compound Labeling Experiment issue Problem with Fluorescent Signal? start->issue no_signal Weak or No Signal issue->no_signal Yes high_background High Background issue->high_background Yes photobleaching Signal Fades Quickly issue->photobleaching Yes good_signal Good Signal Proceed with Analysis issue->good_signal No check_concentration Increase this compound Concentration no_signal->check_concentration improve_washing Improve Washing Steps high_background->improve_washing reduce_exposure Reduce Light Exposure/Intensity photobleaching->reduce_exposure check_incubation Increase Incubation Time check_concentration->check_incubation check_permeability Check Permeability (Gram-negative) check_incubation->check_permeability check_viability Ensure Active Bacterial Growth check_permeability->check_viability add_detergent Add Mild Detergent to Wash Buffer improve_washing->add_detergent check_autofluorescence Image Unlabeled Control add_detergent->check_autofluorescence use_antifade Use Anti-fade Mounting Medium reduce_exposure->use_antifade

Caption: A logical workflow for troubleshooting common this compound labeling issues.

References

Technical Support Center: Optimizing sBADA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and other critical parameters for successful sBADA (sulfonated BODIPY-FL 3-amino-D-alanine) labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a green fluorescent D-amino acid (FDAA) used for in situ labeling of peptidoglycans in the cell walls of live bacteria.[1] Its sulfonated form provides increased hydrophilicity and thermostability. It is a valuable tool for studying bacterial growth, cell wall remodeling, and cell morphology.[1]

Q2: What is the general principle behind this compound labeling?

A2: this compound is a fluorescent analog of D-alanine, a key component of the bacterial cell wall's peptidoglycan layer. Bacteria incorporate this compound into their peptidoglycan at sites of active synthesis via the activity of transpeptidases (e.g., Penicillin-Binding Proteins, PBPs).[2] This covalent incorporation allows for the direct visualization of cell wall growth and dynamics.

Q3: What is a typical incubation time for this compound labeling?

A3: The optimal incubation time for this compound labeling is highly dependent on the bacterial species and its growth rate. It can range from as short as 30 seconds for rapidly growing bacteria like E. coli to several hours for slower-growing organisms. It is crucial to empirically determine the optimal incubation time for your specific experimental conditions.

Q4: Can this compound labeling be toxic to the bacteria?

A4: Fluorescent D-amino acids like this compound are generally considered non-toxic and allow for the labeling of live bacteria with minimal perturbation. However, it is always good practice to perform control experiments to assess any potential effects on bacterial viability and growth.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or No Signal Incubation time is too short. Increase the incubation time. Perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 60 min) to determine the optimal duration for your bacterial species.
This compound concentration is too low. Increase the concentration of the this compound probe. A typical starting concentration is around 250 µM.
Bacterial cells are not actively growing. Ensure that your bacterial culture is in the exponential growth phase during labeling.
Inefficient probe incorporation. Some bacterial species may have lower incorporation efficiency. Try a different fluorescent D-amino acid (FDAA) if possible.
High Background Incubation time is too long. Reduce the incubation time. Prolonged incubation can lead to non-specific binding of the probe.
Inefficient washing steps. Optimize the washing procedure. One study suggests that rapid washing with an acidic buffer (e.g., sodium citrate, pH 3.0) can help preserve the incorporated label while removing unincorporated probe.
This compound concentration is too high. Decrease the concentration of the this compound probe.
Inconsistent Labeling Variability in bacterial growth phase. Standardize the growth phase of the bacterial culture used for each experiment.
Uneven exposure to the labeling solution. Ensure that the bacterial cells are well-suspended and evenly mixed in the labeling medium.
Photobleaching Excessive exposure to excitation light. Minimize the exposure time and intensity of the excitation light during microscopy.

Experimental Protocols

General this compound Labeling Protocol
  • Culture Preparation: Grow the bacterial species of interest to the mid-exponential phase.

  • Labeling: Add this compound to the culture medium to a final concentration of 250-500 µM.

  • Incubation: Incubate the culture under its optimal growth conditions for a predetermined amount of time (see table below for examples).

  • Washing: Pellet the cells by centrifugation and wash them multiple times with an appropriate buffer (e.g., PBS or an acidic citrate buffer) to remove unincorporated this compound.

  • Imaging: Resuspend the cells in a suitable buffer and image using fluorescence microscopy with appropriate filter sets for the BODIPY-FL dye (Excitation/Emission λ ~490/510 nm).

Protocol for Optimizing Incubation Time
  • Prepare a series of identical bacterial cultures in their exponential growth phase.

  • Add this compound to each culture at the same final concentration.

  • Incubate each culture for a different amount of time (e.g., 5, 15, 30, 60, and 120 minutes).

  • At each time point, process the cells as described in the general protocol.

  • Image all samples using identical microscopy settings.

  • Quantify the fluorescence intensity and signal-to-noise ratio for each incubation time to determine the optimal condition.

Quantitative Data

Table 1: Example Incubation Times for Fluorescent D-Amino Acid (FDAA) Labeling in Various Bacterial Species

Bacterial SpeciesFDAA ProbeIncubation TimeReference
Escherichia coliHADA30 seconds
Escherichia coliHADA30 minutes (long pulse)
Staphylococcus aureusHADA2 minutes
Staphylococcus aureusHADA30 minutes
Agrobacterium tumefaciensHADA2 minutes
Bacillus subtilisHADA30 seconds
Caulobacter crescentusHADA5 minutes
Synechocystis sp. PCC 6803HADA1 hour

Note: HADA (7-hydroxycoumarinyl-D-alanine) is another commonly used blue fluorescent D-amino acid. The incubation times are expected to be in a similar range for this compound but should be empirically determined.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_processing Processing cluster_analysis Analysis start Start culture Grow Bacterial Culture to Mid-Exponential Phase start->culture add_this compound Add this compound to Culture culture->add_this compound incubation Incubate at Optimal Growth Conditions add_this compound->incubation centrifuge Centrifuge to Pellet Cells incubation->centrifuge wash Wash Cells to Remove Unincorporated this compound centrifuge->wash Repeat 2-3x resuspend Resuspend in Buffer wash->resuspend image Fluorescence Microscopy resuspend->image end End image->end

Caption: Experimental workflow for this compound labeling of bacterial cells.

sBADA_incorporation cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_peptidoglycan Peptidoglycan Layer This compound This compound pbp Transpeptidase (PBP) This compound->pbp labeled_pg Labeled Peptidoglycan pbp->labeled_pg Incorporation pg_precursor Peptidoglycan Precursor (Lipid II) pg_precursor->pbp

Caption: Incorporation of this compound into the bacterial peptidoglycan.

References

Technical Support Center: Overcoming sBADA Labeling Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered during peptidoglycan labeling experiments using sBADA (sulfonated BODIPY-FL 3-amino-D-alanine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a green fluorescent D-amino acid (FDAA) used for in situ labeling of peptidoglycan in live bacteria.[1] Its sulfonation increases its hydrophilicity and thermostability compared to its predecessor, BADA.[1] It is incorporated into the bacterial cell wall by penicillin-binding proteins (PBPs) and L,D-transpeptidases, allowing for the visualization of cell wall synthesis and remodeling.

Q2: What are the excitation and emission wavelengths for this compound?

The approximate excitation and emission wavelengths for this compound are 490 nm and 510 nm, respectively.

Q3: What are potential artifacts or common issues when using this compound?

Common issues when using this compound and other fluorescent D-amino acids can be categorized as:

  • High Background or Low Signal-to-Background Ratio: This can be caused by non-specific binding of the probe, autofluorescence of the sample or medium, or suboptimal probe concentration.

  • Heterogeneous or Unexpected Staining Patterns: This may not always be an artifact but could reflect biological reality, such as localized peptidoglycan synthesis. However, it can also result from factors like poor probe penetration, especially in Gram-negative bacteria, or enzymatic removal of the incorporated probe.

  • No or Weak Signal: This could be due to low probe incorporation, rapid signal loss (photobleaching), or issues with the experimental setup.

  • Non-Specific Labeling: While this compound is designed for specific incorporation into peptidoglycan, at high concentrations or under certain conditions, non-specific binding to other cellular components can occur.

Troubleshooting Guides

Issue 1: High Background Fluorescence or Low Signal-to-Background Ratio

High background can obscure the specific signal from this compound labeling. Here are some common causes and solutions:

Possible Cause Recommended Solution
Suboptimal Probe Concentration Titrate the this compound concentration to find the optimal balance between signal and background. Start with the recommended concentration and test a range of lower and higher concentrations.
Excess Unbound Probe After labeling, wash the cells 2-3 times with a suitable buffer (e.g., PBS) to remove unbound this compound.
Autofluorescence Image a control sample of unlabeled cells under the same imaging conditions to assess the level of natural autofluorescence. If autofluorescence is high in the green channel, consider using a spectrally distinct FDAA if your experimental design allows.
Culture Medium Labeling in minimal medium can sometimes increase the labeling efficiency and signal-to-background ratio compared to rich media like LB broth.
Issue 2: Heterogeneous or Unexpected Staining Patterns

A. Weak or No Staining in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria can act as a permeability barrier for this compound, leading to a lower signal-to-background ratio compared to Gram-positive bacteria.

Experimental Protocol: Optimizing this compound Labeling in Gram-Negative Bacteria

  • Strain Selection: If possible, use strains with a more permeable outer membrane (e.g., E. coli imp4213) as a positive control to confirm the probe is working.

  • Concentration Optimization: Increase the concentration of this compound. A significant increase in the signal-to-background ratio has been observed when increasing the concentration from 1 mM to 2 or 3 mM in E. coli.

  • Growth Medium: Switch to a minimal growth medium (e.g., M9 minimal medium) during the labeling step, as this has been shown to improve labeling efficiency.

  • Microscope Settings: Carefully optimize the microscope's illumination and detection settings to maximize the signal from the labeled bacteria while minimizing background noise.

B. Loss of Signal at Specific Locations (e.g., Division Septum)

With some FDAAs, a reduced signal at the division septum of bacteria like E. coli has been observed. This is thought to be due to the activity of peptidoglycan hydrolases that remove the incorporated probe. While this was specifically noted for HADA, it is a potential artifact for any FDAA that is incorporated into areas of high cell wall turnover.

Experimental Protocol: Preserving FDAA Signal at the Division Septum (Adapted from HADA protocol)

  • Cell Culture: Grow E. coli cells to the early exponential phase (OD600 of 0.1-0.2) in their appropriate growth medium.

  • Labeling: Add this compound to the culture at the desired concentration and incubate for a period equivalent to one to two generation times.

  • Fixation: To halt enzymatic activity and preserve the incorporated label, fix the cells. A recommended method is to add ice-cold 70% ethanol to the cell suspension and incubate on ice.

  • Washing: Wash the fixed cells with PBS to remove residual ethanol and unbound probe.

  • Imaging: Resuspend the cells in PBS and proceed with fluorescence microscopy.

Issue 3: No or Weak Signal

If you observe a very weak or no fluorescent signal, consider the following:

Possible Cause Recommended Solution
Low Probe Incorporation Ensure that the bacteria are actively growing and synthesizing new peptidoglycan during the labeling period. Use a positive control bacterial species known to label well with this compound.
Photobleaching Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium if imaging fixed cells. This compound is reported to have good photostability, but excessive exposure will still lead to signal loss.
Incorrect Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for this compound (Excitation ~490 nm, Emission ~510 nm).

Quantitative Data

The choice of fluorescent D-amino acid can impact the labeling efficiency, particularly in Gram-negative bacteria. The following table summarizes the signal-to-background (S/B) ratios and the "OM blocking factor" (a measure of how much the outer membrane impedes labeling) for this compound and other FDAAs in E. coli. A higher S/B ratio is desirable, and a high OM blocking factor indicates significant hindrance by the outer membrane.

Fluorescent D-Amino AcidEmission ColorS/B in WT E. coliOM Blocking Factor
HADABlue>4Low
YADAYellow>4Low
This compound Green 2-4 ~20 (High)
BADAGreen2-4N/A
Atto488ADAGreen<2~20 (High)
TADAOrange<2~20 (High)
Atto610ADARed2-4N/A

Data adapted from Kuru et al., 2015.

Visualizing Experimental Workflows and Logic

General Workflow for this compound Labeling and Troubleshooting

The following diagram outlines the general experimental workflow for this compound labeling and key decision points for troubleshooting common artifacts.

Caption: General workflow for this compound labeling and troubleshooting.

Logical Framework for Control Experiments

To ensure that the observed fluorescence is a true representation of peptidoglycan synthesis, a series of control experiments is essential.

G cluster_validation Validation of this compound Labeling Specificity main_exp Experiment: Live Bacteria + this compound conclusion Conclusion: Specific Peptidoglycan Labeling main_exp->conclusion neg_control1 Negative Control 1: Pre-fixed Bacteria + this compound neg_control1->conclusion Expect: No/Minimal Signal (Rules out non-specific binding) neg_control2 Negative Control 2: Unlabeled Bacteria (Autofluorescence) neg_control2->conclusion Expect: Low Signal (Accounts for background) pos_control Positive Control: Gram-positive Bacteria + this compound pos_control->conclusion Expect: Strong Signal (Confirms probe activity)

Caption: Logical relationship of control experiments for this compound labeling.

References

sBADA Technical Support Center: Photostability Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and improving the photostability of sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), a green fluorescent D-amino acid used for labeling peptidoglycans in live bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a green fluorescent D-amino acid (FDAA) used to label sites of active peptidoglycan synthesis in live bacteria. It is a sulfonated derivative of BADA, which enhances its hydrophilicity and thermostability. Its core structure is based on the BODIPY FL dye.

PropertyValueCitation
Chemical Name (R)-2-Amino-3-(3-(5,5-difluoro-7,9-dimethyl-2-sulfo-5H-4λ4,5λ4-dipyrrolo[1,2-c:2',1'-f][][2][]diazaborinin-3-yl)propanamido)propanoic acid
Excitation Maximum ~490 nm
Emission Maximum ~510 nm

Q2: What is photobleaching and why is it an issue for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its ability to fluoresce. For this compound, which is a BODIPY-based dye, this can be a significant issue during fluorescence microscopy, especially in time-lapse imaging or when high-intensity light is required. The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye molecule. This can result in a diminished signal-to-noise ratio and potentially misleading quantitative data.

Q3: How can I tell if my this compound signal is fading due to photobleaching?

You will observe a gradual decrease in the fluorescence intensity of your labeled bacteria over time during continuous or repeated exposure to the excitation light. This fading is most noticeable in time-lapse experiments where the same field of view is imaged multiple times.

Troubleshooting Guide: Improving this compound Photostability

If you are experiencing rapid signal loss with this compound, here are several strategies you can employ to improve its photostability.

Issue 1: Rapid loss of fluorescence signal during imaging.

Cause: Photobleaching of the this compound fluorophore due to excessive light exposure or the presence of reactive oxygen species (ROS).

Solutions:

  • Optimize Imaging Parameters:

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. Neutral density filters can be used to attenuate the excitation light.

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera to capture a clear image.

    • Reduce Frequency of Imaging: In time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.

    • Focus Using Transmitted Light: Locate the desired field of view and focus using brightfield or DIC before switching to fluorescence illumination to minimize light exposure.

  • Utilize Antifade Reagents: Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species or quenching the excited triplet state of the fluorophore.

    • For Live-Cell Imaging: It is crucial to use antifade reagents that are non-toxic to bacteria. Commonly used and commercially available options are listed in the table below.

Antifade ReagentRecommended Starting ConcentrationNotes
Trolox 0.1 mM - 1 mMA water-soluble and cell-permeable analog of vitamin E. The optimal concentration may vary depending on the bacterial species and growth medium.
n-Propyl gallate (NPG) 0.1 mMA commonly used antioxidant. A stock solution can be prepared in ethanol.
L-Ascorbic acid (Vitamin C) Prepare a 10% (w/v) solution in PBS fresh daily and dilute further.A natural antioxidant.
ProLong™ Live Antifade Reagent Dilute 1:50 to 1:100 in imaging medium.A commercial formulation designed for live-cell imaging.

Note: The optimal concentration of an antifade reagent should be determined empirically for your specific experimental conditions, as high concentrations can sometimes be toxic to cells.

Issue 2: High background fluorescence.

Cause: Unbound this compound in the imaging medium or non-specific binding.

Solutions:

  • Wash Cells: After labeling with this compound, wash the bacteria once or twice with fresh, pre-warmed imaging medium before mounting for microscopy.

  • Optimize this compound Concentration: Use the lowest concentration of this compound that provides sufficient labeling of the peptidoglycan. A typical starting point for BODIPY-based dyes is in the range of 0.1–2 µM.

Experimental Protocols

Protocol 1: General Live-Cell Imaging of Bacteria with this compound and an Antifade Reagent
  • Bacterial Culture: Grow your bacterial strain of interest to the mid-logarithmic phase in an appropriate liquid medium.

  • This compound Labeling: Add this compound to the bacterial culture at the desired final concentration (e.g., 0.5 - 2 µM) and incubate under your standard growth conditions for a sufficient duration to allow for incorporation into the peptidoglycan.

  • Washing (Optional but Recommended): Pellet the bacteria by centrifugation (e.g., 5000 x g for 2 minutes) and gently resuspend the pellet in fresh, pre-warmed imaging medium. Repeat this step once.

  • Incorporate Antifade Reagent: Resuspend the final bacterial pellet in imaging medium containing the chosen antifade reagent at its optimized concentration (see table above).

  • Mounting for Microscopy:

    • Prepare a 1.5% agarose pad using your imaging medium.

    • Pipette a small volume (e.g., 1-2 µL) of the bacterial suspension onto a clean glass coverslip.

    • Place the agarose pad on top of the bacterial droplet.

    • Invert the coverslip and place it onto a glass slide.

  • Imaging: Proceed with fluorescence microscopy, using the optimized imaging parameters to minimize photobleaching.

Protocol 2: Quantitative Photostability Assay for this compound

This protocol allows you to quantify the rate of this compound photobleaching and compare the effectiveness of different antifade reagents in your experimental setup.

  • Prepare Samples: Prepare multiple identical samples of this compound-labeled bacteria as described in Protocol 1. Include a control sample with no antifade reagent and samples with each antifade reagent you wish to test.

  • Set Up Microscope:

    • Choose a field of view with a representative number of labeled bacteria.

    • Set your imaging parameters (e.g., laser power, exposure time) to the conditions you typically use for your experiments. It is critical to keep these parameters constant for all samples being compared.

  • Acquire Time-Lapse Series:

    • Acquire a time-lapse series of images of the same field of view. For example, take an image every 10 seconds for a total of 5 minutes.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a region of interest (ROI) containing several bacteria for each time point.

    • Subtract the background fluorescence from a region without bacteria for each time point.

    • Normalize the fluorescence intensity at each time point to the intensity of the first time point (t=0).

    • Plot the normalized fluorescence intensity as a function of time for each condition (control and different antifade reagents).

  • Interpretation: The resulting curves will show the rate of photobleaching for each condition. A slower decay in fluorescence intensity indicates better photostability. You can fit the decay curves to an exponential function to determine the photobleaching half-life for each condition.

Visualizations

sBADA_Photostability_Factors This compound This compound Fluorophore ExcitedState Excited Singlet State This compound->ExcitedState Excitation Excitation Light Excitation->this compound Absorption (~490 nm) Fluorescence Fluorescence Emission (~510 nm) ExcitedState->Fluorescence Radiative Decay Photobleaching Photobleaching (Irreversible) ExcitedState->Photobleaching Non-Radiative Decay ROS Reactive Oxygen Species (ROS) ExcitedState->ROS Generates ROS->this compound Damages Antifade Antifade Reagents (e.g., Trolox, NPG) Antifade->ROS Scavenges

Caption: Factors influencing this compound photostability and the role of antifade reagents.

Photostability_Improvement_Workflow Start Start: Experiencing This compound Photobleaching OptimizeImaging Step 1: Optimize Imaging Parameters - Reduce laser power - Shorten exposure time - Increase imaging interval Start->OptimizeImaging CheckStability Is photostability acceptable? OptimizeImaging->CheckStability AddAntifade Step 2: Introduce Antifade Reagent (e.g., Trolox, NPG) CheckStability->AddAntifade No Problem Problem Solved CheckStability->Problem Yes OptimizeConcentration Step 3: Optimize Antifade Concentration (Perform photostability assay) AddAntifade->OptimizeConcentration FinalImaging Proceed with Experiment OptimizeConcentration->FinalImaging

Caption: Workflow for troubleshooting and improving this compound photostability.

References

Technical Support Center: Managing Cellular Toxicity in Bacterial Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to cellular toxicity in bacterial experiments. While the query specifically mentioned sBADA, it's important to clarify that this compound (sulfonated BODIPY-FL 3-amino-D-alanine) is a fluorescent D-amino acid primarily used for labeling peptidoglycans in live bacteria. Significant inherent toxicity from this compound itself is not a widely reported issue in standard applications.

However, cellular toxicity is a common challenge in bacterial research, most frequently arising from the expression of recombinant proteins or the accumulation of toxic metabolic intermediates. This guide will focus on these critical areas.

Part 1: FAQs and Troubleshooting Guides

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it toxic to bacterial cells?

A: this compound is a green fluorescent D-amino acid analog used to label sites of active peptidoglycan synthesis in live bacteria. It has increased hydrophilicity and thermostability compared to its unsulfonated counterpart. While high concentrations of any exogenous molecule can potentially perturb cellular processes, this compound is generally not considered highly toxic at the recommended working concentrations for cell wall labeling. If you are observing toxicity, it is more likely related to other experimental factors.

Q2: My bacterial culture is not growing after inducing recombinant protein expression. What is the likely cause?

A: Lack of growth after induction is a classic sign that your recombinant protein may be toxic to the bacterial host.[1] This toxicity can stem from various factors, including the protein's function (e.g., a nuclease or protease), its metabolic burden on the cell, or its tendency to form insoluble aggregates (inclusion bodies).[2]

Q3: What are inclusion bodies, and are they related to toxicity?

A: Inclusion bodies are insoluble aggregates of misfolded proteins that can accumulate in the cytoplasm of bacteria during high-level recombinant protein expression. While they can sometimes protect the cell from the toxic effects of the soluble protein, their formation can also trigger a stress response and may be indicative of suboptimal expression conditions.

Q4: How can I reduce the toxicity of my recombinant protein?

A: Several strategies can be employed to mitigate protein toxicity. These include lowering the expression level by reducing the inducer concentration, decreasing the induction temperature, using a weaker promoter or a lower copy number plasmid, or switching to a different bacterial host strain. Adding glucose to the culture medium can also help by repressing basal expression from certain promoters before induction.

Q5: Can the accumulation of metabolic intermediates cause toxicity?

A: Yes, the engineered redirection of metabolic pathways can lead to the accumulation of intermediate compounds that are toxic to the cell. This is a key challenge in metabolic engineering for the production of biofuels and other chemicals. Identifying and alleviating these metabolic bottlenecks is crucial for developing robust microbial cell factories.

Troubleshooting Guide: Recombinant Protein Expression Toxicity

This guide provides a structured approach to diagnosing and solving common issues related to toxic protein expression in bacteria.

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Outcome start Poor or No Growth After Induction lower_temp Lower Induction Temperature (e.g., 16-25°C) start->lower_temp reduce_inducer Reduce Inducer Concentration (e.g., IPTG Titration) start->reduce_inducer change_strain Switch Host Strain (e.g., BL21-AI, pLysS/E) start->change_strain change_vector Change Expression Vector (Lower copy number, different promoter) lower_temp->change_vector add_glucose Add Glucose to Medium (To repress basal expression) reduce_inducer->add_glucose optimize_codons Optimize Codon Usage change_strain->optimize_codons success Successful Protein Expression change_vector->success add_glucose->success optimize_codons->success

Problem Possible Cause Recommended Solution(s)
No colonies after transformation The gene of interest is highly toxic, even at basal expression levels.- Use a host strain with tighter expression control (e.g., BL21-AI, BL21(DE3)pLysS).- Add 1% glucose to the agar plates to repress basal expression.- Ensure you are using a tightly regulated promoter system (e.g., pBAD).
Culture grows to a low OD and then lyses after induction The expressed protein is acutely toxic to the cells.- Lower the induction temperature significantly (e.g., 16-20°C) and induce for a longer period (overnight).- Drastically reduce the inducer concentration (e.g., use 0.01-0.1 mM IPTG).- Use a less rich medium, such as M9 minimal medium, to slow down overall metabolic activity.
Low protein yield, but cells appear healthy - Rare codon usage in the gene of interest.- Protein is being degraded by cellular proteases.- Use a host strain engineered to express tRNAs for rare codons (e.g., Rosetta strains).- Co-express molecular chaperones to aid in proper folding.- Use a protease-deficient host strain.
Protein is found exclusively in inclusion bodies The protein is misfolding and aggregating due to high expression rates.- Lower the induction temperature (e.g., 18-25°C).- Decrease the inducer concentration.- Fuse the protein to a highly soluble tag (e.g., MBP, GST).

Part 2: Experimental Protocols

Protocol 1: Optimizing Induction Conditions to Mitigate Protein Toxicity

This protocol provides a systematic approach to optimizing inducer concentration and temperature to minimize toxicity and maximize soluble protein yield.

1. Prepare Starter Culture:

  • Inoculate a single colony of your expression strain into 5-10 mL of LB medium with the appropriate antibiotic.

  • Grow at 37°C with vigorous shaking for 3-5 hours.

2. Expand Culture:

  • Dilute the starter culture 1:100 into a larger volume of selective LB medium.

  • Grow at 37°C with vigorous shaking until the OD600 reaches 0.5-0.8.

3. Set Up Induction Matrix:

  • Aliquot the culture into multiple smaller flasks for parallel testing.

  • Temperature Gradient: Prepare incubators at different temperatures (e.g., 37°C, 30°C, 25°C, and 18°C).

  • Inducer Gradient (IPTG): For each temperature, set up a series of inducer concentrations (e.g., 1.0 mM, 0.5 mM, 0.1 mM, 0.05 mM, 0.01 mM). Include a no-inducer control.

4. Induction:

  • Add the specified concentration of IPTG to each flask.

  • Transfer the flasks to their respective temperature-controlled shakers.

  • Induction Times:

    • 37°C: 3-4 hours

    • 25-30°C: 3-5 hours

    • 18°C: 12-18 hours (overnight)

5. Harvest and Analyze:

  • After induction, measure the final OD600 of each culture to assess growth inhibition.

  • Harvest the cells by centrifugation.

  • Lyse a small, normalized sample from each condition and analyze the soluble and insoluble fractions by SDS-PAGE to determine the optimal condition for soluble protein expression.

Part 3: Visualizing Metabolic Toxicity

The accumulation of a toxic intermediate is a common problem in metabolic engineering. The following diagram illustrates this concept and potential points of intervention.

G cluster_pathway Metabolic Pathway cluster_interventions Intervention Strategies A Precursor A B Intermediate B A->B Enzyme 1 C Toxic Intermediate C B->C Enzyme X alternative 3. Introduce Alternative Pathway B->alternative Enzyme Y D Product D C->D Enzyme 2 (Bottleneck) toxicity toxicity C->toxicity downregulate 1. Downregulate Enzyme 1 downregulate->A upregulate 2. Upregulate Enzyme 2 upregulate->D alternative->B alternative->D

References

sBADA protocol modifications for specific bacterial species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sulfonated BODIPY-FL 3-amino-D-alanine (sBADA) protocol. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully applying this compound and other Fluorescent D-Amino Acids (FDAAs) for labeling bacterial peptidoglycan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a green fluorescent D-amino acid (FDAA) that labels the peptidoglycan (PG) in live bacteria. Its core structure is a D-alanine amino acid linked to a sulfonated BODIPY-FL fluorophore. The D-amino acid structure allows it to be recognized and incorporated into the bacterial cell wall at sites of new PG synthesis by enzymes called DD-transpeptidases (also known as Penicillin-Binding Proteins or PBPs).[1] This covalent labeling allows for the direct visualization of bacterial growth and cell wall remodeling.[2][3] The sulfonation of this compound increases its hydrophilicity and thermostability compared to non-sulfonated versions.

Q2: Can this compound be used for any bacterial species?

A2: FDAAs like this compound have been successfully used in a wide range of diverse bacterial species, including both Gram-positive and Gram-negative bacteria. However, labeling efficiency and signal quality can vary significantly between species. Modifications to the protocol, such as adjusting the probe concentration and incubation time, are often necessary.

Q3: What is the excitation and emission wavelength for this compound?

A3: this compound is a green fluorescent probe with an excitation maximum of approximately 490 nm and an emission maximum of approximately 510 nm.

Q4: Does this compound labeling affect bacterial growth?

A4: At appropriate concentrations, FDAA labeling generally does not affect cell growth. It is estimated that only 1-2% of the PG peptide chains are labeled, which is typically not enough to cause a significant physiological impact. However, it is crucial to determine the optimal, non-toxic concentration for each bacterial species and experimental condition.

Q5: How do I stop the labeling reaction?

A5: The labeling process can be stopped by either washing away the excess, unincorporated probe with a buffer (like cold 1x PBS) or by fixing the cells. A common fixation method is to resuspend and incubate the cells in cold 70% (v/v) ethanol on ice for 10-15 minutes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound/FDAA labeling experiments.

Problem Possible Cause Recommended Solution Relevant Species
Weak or No Signal 1. Inadequate Probe Concentration: The concentration of this compound is too low for efficient incorporation.Perform a concentration titration to find the optimal signal-to-noise ratio (SNR) without inducing toxicity. Start with a range and analyze fluorescence intensity.All
2. Poor Probe Permeability (Gram-negatives): The outer membrane of Gram-negative bacteria can limit the uptake of certain FDAAs.Use FDAAs known for better permeability in Gram-negatives, such as HADA. Alternatively, increase the incubation time or probe concentration.Gram-negative
3. Inactive Bacteria: Cells are not actively growing or synthesizing new peptidoglycan.Ensure you are using a healthy, log-phase culture. Check growth conditions (media, temperature, aeration).All
4. Probe Degradation: The fluorescent probe has degraded due to improper storage or handling.Store this compound stock solutions at -20°C and protect from light. Prepare fresh dilutions before use.All
High Background Fluorescence 1. Insufficient Washing: Excess, unbound probe remains in the sample, obscuring the specific signal.Increase the number and duration of washing steps. Wash with cold 1x PBS or another appropriate buffer. Three washes are often more effective than one.All
2. Non-specific Binding: The probe is sticking to cellular components other than the peptidoglycan.Ensure the use of the D-amino acid isomer (this compound). The L-isomer should show minimal signal. Include a blocking agent in the wash buffer if the problem persists.All
Unexpected Labeling Pattern 1. Probe Removal by Hydrolases: In some species, PG hydrolase enzymes can remove the incorporated FDAA, especially at active sites like the division septum.Modify the protocol to reduce hydrolase activity. For E. coli, this can involve adjusting the pH during harvesting and washing to better preserve the label.E. coli
2. Cell Stress or Toxicity: A very high probe concentration may interfere with normal cell wall synthesis, leading to aberrant labeling.Re-evaluate the optimal probe concentration. Lower the concentration to a level that provides good signal without affecting cell morphology or growth.All
Poor Signal-to-Noise Ratio (SNR) 1. Suboptimal FDAA Choice: Different FDAAs have varying brightness and labeling efficiencies in different species.Test multiple FDAAs if possible. For E. coli, HADA provides a significantly better SNR than NADA or TDL.All
2. Autofluorescence: The growth medium or the cells themselves are producing background fluorescence.Image a sample of unlabeled cells grown in the same medium to determine the level of autofluorescence. Consider using a minimal or defined medium to reduce background.All

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Labeling experiment yields poor results q1 Is there any fluorescent signal? start->q1 no_signal No Signal / Very Weak Signal q1->no_signal No signal_present Signal is present, but quality is poor q1->signal_present Yes q2 Are cells in log phase & actively growing? no_signal->q2 check_growth Action: Verify culture health. Use a log-phase culture. q2->check_growth No q3 Is probe concentration optimal? q2->q3 Yes end End: Improved Results check_growth->end optimize_conc Action: Perform concentration titration. q3->optimize_conc No q4 Is this a Gram-negative species? q3->q4 Yes optimize_conc->end increase_time Action: Increase incubation time or switch to a more permeable probe (e.g., HADA). q4->increase_time Yes check_probe Action: Check probe storage & age. Use fresh probe. q4->check_probe No increase_time->end check_probe->end q5 Is background high? signal_present->q5 wash_more Action: Increase number and/or duration of washing steps. q5->wash_more Yes q6 Is labeling pattern unexpected? q5->q6 No wash_more->end check_hydrolase Action: Modify protocol to inhibit PG hydrolase activity (if applicable). q6->check_hydrolase Yes q6->end No check_hydrolase->end

Caption: A decision tree for troubleshooting common this compound/FDAA labeling issues.

Quantitative Data

The efficiency of labeling can be quantified by measuring the signal-to-noise ratio (SNR). This is particularly important when comparing different probes or optimizing protocols for specific species.

Table 1: Comparison of Signal-to-Noise Ratios (SNR) for Different FDAAs

This table summarizes SNR data for labeling E. coli (Gram-negative) and B. subtilis (Gram-positive) with three different FDAAs at a concentration of 500 µM.

Fluorescent D-Amino Acid (FDAA)Bacterial SpeciesGram TypeSignal-to-Noise Ratio (SNR)Notes
HADA (Blue)E. coli MG1655Negative6.3Good permeability and signal.
NADA (Green)E. coli MG1655Negative1.9Lower signal compared to HADA.
TDL (Red)E. coli MG1655Negative1.07Very low SNR, likely due to poor outer-membrane permeability.
HADA (Blue)B. subtilis PY79Positive2.69Good signal.
NADA (Green)B. subtilis PY79Positive1.55Lower signal compared to other probes in this species.
TDL (Red)B. subtilis PY79Positive2.91Good signal.

Data adapted from Kuru et al., 2015. SNR values are dependent on specific experimental and imaging conditions.

Table 2: Example Data for Optimizing Probe Concentration in S. aureus

This table illustrates how flow cytometry data can be used to determine the optimal probe concentration and incubation time. The goal is to find conditions that maximize the labeling rate and mean fluorescence intensity (MFI) without causing cell death.

Probe Concentration (µg/mL)Incubation Time (min)Labeling Rate (%)Mean Fluorescence Intensity (MFI)
0.56085.21.2 x 10⁴
1.06098.12.5 x 10⁴
2.0 60 100 4.7 x 10⁴
4.0601005.1 x 10⁴
8.0601005.3 x 10⁴
2.01592.52.1 x 10⁴
2.0301003.9 x 10⁴
2.0 60 100 4.7 x 10⁴
2.01201004.8 x 10⁴

This is example data based on descriptions of optimization experiments. Optimal conditions are highlighted in bold, representing a point of saturation for labeling rate and near-maximal MFI.

Experimental Protocols & Methodologies

Principle of this compound Incorporation

The this compound probe is actively incorporated into the bacterial cell wall. DD-transpeptidases mistake the D-alanine portion of this compound for the terminal D-Ala of a peptidoglycan stem peptide and catalyze its cross-linking into the PG matrix.

SBADA_Mechanism cluster_0 Peptidoglycan Synthesis PBP DD-Transpeptidase (PBP) PG_Matrix Peptidoglycan Matrix PBP->PG_Matrix Cross-links into StemPeptide PG Stem Peptide (ending in D-Ala-D-Ala) StemPeptide->PBP Binds to This compound This compound Probe This compound->PBP Binds to (competitive)

Caption: Mechanism of this compound incorporation into the peptidoglycan matrix.

Protocol 1: Determining Optimal this compound Concentration

Objective: To identify the lowest concentration of this compound that provides the best signal-to-noise ratio without affecting bacterial growth.

  • Prepare this compound Stock: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.

  • Culture Preparation: Grow the bacterial species of interest in its appropriate liquid medium to the early- or mid-logarithmic phase.

  • Serial Dilutions: Prepare a series of this compound concentrations to test (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, 2.0 mM) by diluting the stock solution into the growth medium. Include a "no-probe" control.

  • Incubation: Add the different concentrations of this compound to aliquots of the bacterial culture. Incubate under normal growth conditions for a fixed period. For rapidly growing species like E. coli, this could be 30 minutes to 1 hour. For slower-growing species, a longer incubation may be needed.

  • Harvest and Wash:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold 1x PBS.

    • Repeat the centrifugation and resuspension wash step two more times to thoroughly remove unbound probe.

  • Imaging and Analysis:

    • Resuspend the final cell pellet in 1x PBS.

    • Mount the cells on an agarose pad for microscopy.

    • Acquire fluorescence and phase-contrast images using appropriate filter sets.

    • Quantify the mean fluorescence intensity of at least 100 individual cells for each concentration and measure the background fluorescence. Calculate the SNR.

    • Select the concentration that provides a high SNR with no visible changes in cell morphology or growth rate compared to the control.

Protocol 2: Standard Labeling for Imaging Bacterial Growth

Objective: To label active sites of peptidoglycan synthesis for morphological analysis.

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase.

  • Labeling: Add this compound to the culture at the predetermined optimal concentration.

  • Incubation: Incubate the culture under normal growth conditions. The duration depends on the experimental goal.

    • Short Pulse (30 seconds - 5 minutes): Labels the most active sites of PG synthesis, such as the septum in dividing cells.

    • Long Pulse (1-2 generations): Results in more uniform labeling of the entire cell wall.

  • Washing or Fixation:

    • To visualize live cells, wash 3 times with cold 1x PBS as described in Protocol 1.

    • Alternatively, fix the cells by incubating in cold 70% ethanol for 15 minutes on ice, then wash with PBS.

  • Microscopy: Image the cells using fluorescence microscopy.

General Experimental Workflow

ExperimentalWorkflow prep_culture 1. Prepare Bacterial Culture (Grow to log phase) optimization 2. Optimization (If first time) Determine optimal this compound concentration prep_culture->optimization labeling 3. Labeling Incubate cells with optimal this compound conc. prep_culture->labeling For routine experiments optimization->labeling Use optimal params wash_fix 4. Stop Reaction Wash 3x with cold PBS or Fix with 70% Ethanol labeling->wash_fix imaging 5. Imaging Mount sample for fluorescence microscopy wash_fix->imaging analysis 6. Data Analysis Image processing and quantitative analysis (e.g., SNR, MFI) imaging->analysis

Caption: A generalized workflow for a this compound bacterial labeling experiment.

References

Validation & Comparative

A Comparative Guide to sBADA and Other Fluorescent D-Amino Acids for Bacterial Cell Wall Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescent D-amino acids (FDAAs) have become indispensable tools for the in-situ labeling and visualization of peptidoglycan synthesis in live bacteria.[1][2][3][4] This guide provides a detailed comparison of the sulfonated BODIPY-FL 3-amino-D-alanine (sBADA) with other commonly used FDAAs, supported by experimental data to aid researchers in selecting the optimal probe for their specific applications.

Performance Comparison of Fluorescent D-Amino Acids

The selection of an appropriate FDAA depends on several factors, including the bacterial species under investigation (Gram-positive vs. Gram-negative), the desired spectral properties for multiplexing with other fluorescent probes, and the imaging modality being used.[5] this compound, a green-emitting FDAA, is a sulfonated version of BADA, which enhances its hydrophilicity and thermostability. This increased water solubility can improve the signal-to-background ratio during labeling by allowing for higher probe concentrations and simpler washing steps.

Below is a summary of the key photophysical and chemical properties of this compound and other representative FDAAs.

FDAA Fluorophore Excitation Max (nm) Emission Max (nm) Extinction Coefficient (ε) (M⁻¹cm⁻¹) Relative Brightness Outer Membrane Permeability (Gram-negative) Key Features
This compound Sulfonated BODIPY-FL~490~51049,000ModerateLowIncreased hydrophilicity and thermostability compared to BADA.
BADA BODIPY-FL502518~80,000HighLowBright green emission.
HADA 7-Hydroxycoumarin400450~18,000LowHighBlue emission, excellent for Gram-negative bacteria due to high permeability.
YADA Lucifer Yellow426535~12,000LowHighYellow emission with a large Stokes shift, good for multicolor imaging.
TADA TAMRA~555~580~92,000Very HighLowBright red-orange emission, photostable, suitable for super-resolution microscopy.
Atto488ADA Atto 488502525~90,000HighLowBright green emission, photostable.
Atto610ADA Atto 610614631~150,000Very HighN/AFar-red emission, useful for imaging in tissues.

Mechanism of Action: FDAA Incorporation into Peptidoglycan

FDAAs are incorporated into the bacterial cell wall through the activity of transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes recognize the D-amino acid backbone of the FDAA and incorporate it into the peptide side chains of the peptidoglycan sacculus. This process allows for the direct and covalent labeling of sites of active cell wall synthesis.

FDAA_Incorporation cluster_periplasm Periplasm PBP Penicillin-Binding Protein (PBP) Labeled_PG Labeled Peptidoglycan PBP->Labeled_PG 3. Incorporation PG_Stem Peptidoglycan Stem Peptide PG_Stem->PBP 1. Binding FDAA Fluorescent D-Amino Acid (FDAA) FDAA->PBP 2. Acyl-Acceptor Mimicry

Fig. 1: Mechanism of FDAA incorporation into peptidoglycan.

Experimental Protocols

General Protocol for Bacterial Peptidoglycan Labeling with FDAAs

This protocol provides a general guideline for labeling both Gram-positive and Gram-negative bacteria. Optimization may be required depending on the specific bacterial strain and growth conditions.

1. Reagent Preparation:

  • Prepare a stock solution of the desired FDAA (e.g., this compound) at 1-10 mM in DMSO or sterile water, depending on the solubility of the specific FDAA.

  • Grow a liquid culture of the bacterial strain of interest to the mid-exponential growth phase in the appropriate growth medium.

2. Labeling Procedure:

  • Add the FDAA stock solution to the bacterial culture to a final concentration of 100-500 µM.

  • Incubate the culture under normal growth conditions for a desired period.

    • Short-pulse labeling (seconds to minutes): To visualize active sites of peptidoglycan synthesis.

    • Long-pulse labeling (one to several generations): To label the entire cell wall.

  • (Optional) For Gram-negative bacteria, consider using a mutant with increased outer membrane permeability to enhance labeling with less permeable FDAAs like this compound.

3. Cell Washing and Fixation:

  • Harvest the labeled cells by centrifugation.

  • Wash the cells 2-3 times with phosphate-buffered saline (PBS) or fresh growth medium to remove unincorporated FDAA and reduce background fluorescence.

  • Resuspend the cells in PBS for immediate imaging or fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde or 70% ethanol) for later analysis.

4. Imaging:

  • Immobilize the labeled cells on a microscope slide or in a microfluidic device.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen FDAA.

Labeling_Workflow Start Start Culture Grow Bacterial Culture to Mid-Exponential Phase Start->Culture Add_FDAA Add FDAA to Culture (100-500 µM) Culture->Add_FDAA Incubate Incubate (Short or Long Pulse) Add_FDAA->Incubate Harvest Harvest Cells (Centrifugation) Incubate->Harvest Wash Wash Cells with PBS (2-3 times) Harvest->Wash Resuspend Resuspend in PBS or Fix Wash->Resuspend Image Fluorescence Microscopy Resuspend->Image End End Image->End

Fig. 2: Experimental workflow for bacterial cell wall labeling.

Selecting the Right Fluorescent D-Amino Acid

The choice of FDAA is critical for the success of the experiment. The following decision tree provides guidance on selecting an appropriate probe based on experimental requirements.

FDAA_Selection Start Start: Select FDAA Gram_Stain Bacterial Type? Start->Gram_Stain Gram_Neg Gram-Negative Gram_Stain->Gram_Neg Negative Gram_Pos Gram-Positive Gram_Stain->Gram_Pos Positive Permeability High Permeability Required? Gram_Neg->Permeability Microscopy_Type Imaging Modality? Gram_Pos->Microscopy_Type Use_HADA_YADA Use HADA or YADA Permeability->Use_HADA_YADA Yes Permeability->Microscopy_Type No Any_FDAA Most FDAAs are Suitable Super_Res Super-Resolution? Microscopy_Type->Super_Res Super-Res Confocal Confocal/Epifluorescence? Microscopy_Type->Confocal Standard Use_TADA Use TADA (Photostable) Super_Res->Use_TADA Multiplex Multicolor Imaging? Confocal->Multiplex Use_TADA->Multiplex Yes_Multi Yes Multiplex->Yes_Multi Yes No_Multi No Multiplex->No_Multi No Choose_Spectral Select FDAAs with Distinct Spectra (e.g., HADA, this compound, TADA) Yes_Multi->Choose_Spectral Choose_Brightest Select Brightest Probe in Desired Channel No_Multi->Choose_Brightest

References

A Head-to-Head Comparison: sBADA vs. Traditional Bacterial Staining Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient differentiation and visualization of bacteria are paramount. Traditional staining methods, like the Gram stain, have long been the cornerstone of microbiology. However, novel technologies such as the fluorescent D-amino acid sBADA (sulfonated BODIPY-FL 3-amino-D-alanine) offer a new paradigm for bacterial labeling. This guide provides an objective comparison of this compound and traditional bacterial staining methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

At a Glance: this compound vs. Gram Staining

FeatureThis compound (Fluorescent D-amino Acid)Gram Staining (Traditional Method)
Principle Metabolic incorporation of a fluorescent D-amino acid analog into the peptidoglycan of live bacteria.Differential staining based on the structural differences in the bacterial cell wall (peptidoglycan thickness).
Cell Viability Stains live bacteria, enabling dynamic studies of cell wall synthesis and growth.Requires heat-fixing and solvent treatment, which kills the bacteria.
Staining Time Rapid, with labeling achievable in as little as 15 minutes.[1]Multi-step process that typically takes longer to complete.
Specificity Highly specific for peptidoglycan, labeling sites of active cell wall synthesis.Differentiates between Gram-positive and Gram-negative bacteria.
Gram Differentiation Does not directly differentiate between Gram-positive and Gram-negative bacteria in the same way as Gram stain, but labeling efficiency can differ. Gram-positive bacteria often show a higher signal-to-noise ratio.[2]The primary method for classifying bacteria into Gram-positive (purple) and Gram-negative (pink) groups.[3]
Applications Live-cell imaging, real-time monitoring of bacterial growth and division, antibiotic susceptibility testing, super-resolution microscopy.[4][5]Bacterial identification and classification, initial diagnosis of bacterial infections.
Equipment Fluorescence microscope.Bright-field microscope.

Delving Deeper: Mechanism of Action

This compound: A Bio-Orthogonal Approach to Labeling

This compound is a fluorescent D-amino acid (FDAA) that acts as a bio-orthogonal reporter, meaning it can participate in biological reactions without interfering with native biochemical processes. The staining mechanism leverages the natural bacterial cell wall synthesis pathway. Specifically, penicillin-binding proteins (PBPs), which are DD-transpeptidases, recognize the D-amino acid structure of this compound and incorporate it into the peptidoglycan layer of growing bacteria. This results in the covalent labeling of the bacterial cell wall with a green fluorescent molecule.

sBADA_Mechanism cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Incorporates this compound Labeled_Peptidoglycan Labeled_Peptidoglycan Peptidoglycan->Labeled_Peptidoglycan Fluorescently Labeled Cell Wall c sBADA_outside This compound (extracellular) sBADA_outside->this compound Transports across cell membrane

Caption: Mechanism of this compound incorporation into the bacterial cell wall.

Gram Staining: A Classic Differential Method

The Gram stain, a cornerstone of microbiology for over a century, differentiates bacteria based on the physical and chemical properties of their cell walls. The process involves a series of staining and decolorization steps. Gram-positive bacteria, with their thick peptidoglycan layer, retain the primary crystal violet stain and appear purple. In contrast, Gram-negative bacteria have a thin peptidoglycan layer and an outer membrane that is disrupted by the decolorizer, allowing the crystal violet to wash out. These cells are then counterstained with safranin, appearing pink or red.

Gram_Stain_Workflow cluster_gram_positive Gram-Positive cluster_gram_negative Gram-Negative start Bacterial Smear (Heat-Fixed) crystal_violet 1. Crystal Violet (Primary Stain) start->crystal_violet iodine 2. Iodine (Mordant) crystal_violet->iodine gp_cv Cells appear purple crystal_violet->gp_cv gn_cv Cells appear purple crystal_violet->gn_cv decolorize 3. Decolorization (Alcohol/Acetone) iodine->decolorize gp_iodine CV-I complex forms, cells remain purple iodine->gp_iodine gn_iodine CV-I complex forms, cells remain purple iodine->gn_iodine safranin 4. Safranin (Counterstain) decolorize->safranin gp_decolorize Peptidoglycan dehydrates, CV-I retained, cells purple decolorize->gp_decolorize gn_decolorize Outer membrane dissolves, CV-I washed out, cells colorless decolorize->gn_decolorize observe Microscopic Observation safranin->observe gp_safranin Cells remain purple safranin->gp_safranin gn_safranin Cells take up safranin, appear pink/red safranin->gn_safranin

Caption: The workflow of the traditional Gram staining procedure.

Experimental Protocols

This compound Staining Protocol for Live Bacteria

This protocol is adapted from methodologies for fluorescent D-amino acid labeling.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or appropriate growth medium

  • Microcentrifuge tubes

  • Fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~490/510 nm)

  • Microscope slides and coverslips

Procedure:

  • Culture Preparation: Grow bacteria to the desired optical density in their standard growth medium.

  • Labeling: Add this compound to the bacterial culture to a final concentration of 250-500 µM. The optimal concentration may vary depending on the bacterial species and growth conditions.

  • Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes to several generations, depending on the experimental goal. For rapid labeling, 15 minutes is often sufficient.

  • Washing (Optional but Recommended): To reduce background fluorescence, centrifuge the bacterial suspension (e.g., 5000 x g for 5 minutes) and resuspend the cell pellet in fresh, pre-warmed medium or PBS. Repeat this washing step two to three times.

  • Microscopy: Place a small volume (e.g., 2-5 µL) of the stained bacterial suspension onto a microscope slide, cover with a coverslip, and image using a fluorescence microscope.

Traditional Gram Staining Protocol

This is a standard protocol for Gram staining.

Materials:

  • Bacterial culture

  • Microscope slides

  • Inoculating loop or sterile swab

  • Bunsen burner or heat block

  • Staining rack

  • Crystal violet solution

  • Gram's iodine solution

  • Decolorizing agent (e.g., 95% ethanol or acetone-alcohol mixture)

  • Safranin solution

  • Wash bottle with distilled water

  • Bibulous paper

  • Bright-field microscope with oil immersion objective

Procedure:

  • Smear Preparation: Using a sterile inoculating loop, place a drop of bacterial suspension or a small amount of colony onto a clean microscope slide and spread it into a thin film. Allow the smear to air dry completely.

  • Heat Fixing: Pass the slide, smear-side up, through the flame of a Bunsen burner two to three times. This adheres the bacteria to the slide.

  • Primary Staining: Place the slide on a staining rack and flood the smear with crystal violet solution. Let it stand for 1 minute.

  • Mordant Application: Gently rinse the slide with water and then flood the smear with Gram's iodine solution. Let it stand for 1 minute.

  • Decolorization: Rinse the slide with water. Tilt the slide and apply the decolorizing agent drop by drop until the runoff is clear. This is a critical step and should not be prolonged. Immediately rinse with water.

  • Counterstaining: Flood the smear with safranin solution and let it stand for 30-60 seconds.

  • Washing and Drying: Gently rinse the slide with water and blot it dry using bibulous paper.

  • Microscopy: Place a drop of immersion oil on the stained smear and examine it under the oil immersion objective of a bright-field microscope. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.

Conclusion

This compound and traditional staining methods like the Gram stain offer distinct advantages for different applications. The Gram stain remains an indispensable, cost-effective tool for the initial classification of bacteria. However, for researchers investigating dynamic bacterial processes, such as cell wall synthesis, growth, and the effects of antibiotics in real-time, this compound provides a powerful, non-lethal alternative that is compatible with advanced imaging techniques. The choice between these methods will ultimately depend on the specific research question and the experimental context.

References

A Comparative Guide to sBADA Fluorescence Intensity for Bacterial Cell Wall Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of bacterial cell wall synthesis are crucial for understanding bacterial physiology and developing new antimicrobial agents. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ labeling of peptidoglycan (PG), the primary component of the bacterial cell wall. Among these, sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), a green-emitting FDAA, is noted for its increased hydrophilicity and thermostability. This guide provides a quantitative comparison of this compound's fluorescence properties with alternative fluorescent probes and detailed protocols for their experimental evaluation.

Quantitative Performance Comparison

The fluorescence intensity of a probe is determined by its photophysical properties, primarily its molar extinction coefficient (ε) and quantum yield (Φ). A higher extinction coefficient indicates more efficient photon absorption, while a higher quantum yield signifies a greater efficiency in converting absorbed photons into emitted light. The brightness of a fluorophore is proportional to the product of these two values.

This section compares the photophysical properties of the fluorophores used in this compound and other commonly used FDAAs, as well as BOCILLIN FL, a fluorescent penicillin derivative that labels penicillin-binding proteins (PBPs) involved in PG synthesis.

ProbeFluorophoreMax Excitation (λex, nm)Max Emission (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound Sulfonated BODIPY-FL~490~51049,000Not explicitly stated for this compound, but BODIPY-FL is high-
BADA BODIPY-FL50251880,0000.9273,600
HADA 7-hydroxycoumarin-3-carboxylic acid40045040,0000.6325,200
NADA NBD46555023,0000.306,900
TADA Tetramethylrhodamine (TMR)55558092,0000.4137,720
BOCILLIN FL BODIPY FL50551280,0000.9273,600

Note: The extinction coefficient and quantum yield values are for the core fluorophores. While conjugation to the D-amino acid can cause slight shifts, these values provide a strong basis for comparison. The brightness is a relative measure calculated from the provided data.

In addition to inherent brightness, the practical performance of a fluorescent probe in a biological context is influenced by other factors:

PropertyThis compoundOther FDAAsBOCILLIN FL
Water Solubility High (sulfonated)Varies (e.g., BADA is less soluble)Moderate
Thermal Stability HighGenerally stable, but can varyStable under standard experimental conditions
Photostability Good (characteristic of BODIPY dyes)Varies (e.g., AF350DL is more photostable than HADA)Good
Specificity High for PG synthesisHigh for PG synthesisSpecific for active Penicillin-Binding Proteins (PBPs)
Signal-to-Background Ratio Improved due to high water solubility and reduced non-specific bindingCan be lower for less soluble probes, requiring more washing stepsGenerally high due to covalent binding to specific proteins

Mechanism of Action and Experimental Workflow

This compound and other FDAAs are incorporated into the bacterial cell wall through the activity of transpeptidases, the same enzymes responsible for cross-linking peptidoglycan chains. This mechanism allows for direct labeling of newly synthesized PG. In contrast, BOCILLIN FL covalently binds to the active site of penicillin-binding proteins, providing a readout of active PBP localization and abundance.

This compound Incorporation Pathway

sBADA_pathway This compound This compound (Extracellular) Membrane Cell Membrane This compound->Membrane Crosses membrane PBP_Intermediate PBP-Peptide Intermediate Membrane->PBP_Intermediate This compound acts as nucleophile sBADA_Incorporated This compound incorporated into Peptidoglycan PBP_Intermediate->sBADA_Incorporated Fluorescence Fluorescence Signal sBADA_Incorporated->Fluorescence

Caption: Mechanism of this compound incorporation into peptidoglycan.

Comparative Experimental Workflow

A robust comparison of fluorescence intensity between different probes requires a standardized workflow to ensure that any observed differences are due to the probes themselves and not experimental variability.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis Culture Bacterial Culture (e.g., E. coli, B. subtilis) Harvest Harvest & Wash Cells Culture->Harvest Label_this compound Incubate with this compound Harvest->Label_this compound Label_Alt Incubate with Alternative Probe Harvest->Label_Alt Wash_Cells Wash to Remove Unbound Probe Label_this compound->Wash_Cells Label_Alt->Wash_Cells Microscopy Fluorescence Microscopy (Identical settings) Wash_Cells->Microscopy Plate_Reader Microplate Reader (OD600 normalization) Wash_Cells->Plate_Reader Quantify Quantify Fluorescence Intensity Microscopy->Quantify Plate_Reader->Quantify Compare Compare Results Quantify->Compare

Caption: Workflow for comparing fluorescent probe intensity.

Experimental Protocols

Protocol 1: Comparative Fluorescence Microscopy

This protocol details the steps for comparing the fluorescence intensity of this compound and an alternative probe (e.g., TADA or BOCILLIN FL) in individual bacterial cells.

1. Bacterial Culture Preparation:

  • Inoculate a suitable liquid medium (e.g., LB for E. coli or B. subtilis) with a single colony of the desired bacterial strain.

  • Grow the culture overnight at the optimal temperature with shaking.

  • The next day, subculture the bacteria into fresh medium and grow to the mid-exponential phase (OD600 ≈ 0.4-0.6).

2. Probe Labeling:

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cell pellet once with 1x Phosphate-Buffered Saline (PBS), pH 7.4.

  • Resuspend the cells in fresh, pre-warmed growth medium.

  • Divide the cell suspension into separate tubes for each probe to be tested.

  • Add the fluorescent probes to their respective tubes at a final concentration of 500 µM (for FDAAs) or as recommended by the manufacturer (for BOCILLIN FL).

  • Incubate for a defined period (e.g., 10-30 minutes) at the optimal growth temperature with gentle shaking.

3. Washing and Mounting:

  • Pellet the labeled cells by centrifugation.

  • Wash the cells three times with 1x PBS to remove unincorporated probe. This is crucial for reducing background fluorescence.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a small drop of the cell suspension onto a microscope slide and cover with a coverslip. An agarose pad can be used to immobilize the cells for live imaging.

4. Fluorescence Imaging:

  • Image the cells using a fluorescence microscope equipped with appropriate filter sets for each probe.

  • Crucially, all imaging parameters (e.g., excitation intensity, exposure time, camera gain) must be kept identical for all samples to allow for a direct comparison of fluorescence intensity.

  • Acquire multiple images from different fields of view for each sample to ensure robust data.

5. Quantitative Image Analysis:

  • Use image analysis software (e.g., FIJI/ImageJ) to quantify the mean fluorescence intensity per cell.

  • Define regions of interest (ROIs) around individual cells.

  • Measure the mean gray value within each ROI.

  • For each image, also measure the background fluorescence from an area with no cells and subtract this from the cellular fluorescence measurements.

  • Pool the data from multiple cells and images to calculate the average fluorescence intensity and standard deviation for each probe.

Protocol 2: Microplate Reader-Based Quantification

This protocol allows for a higher-throughput comparison of fluorescence intensity in a bulk population of cells.

1. Bacterial Culture and Labeling:

  • Follow steps 1 and 2 from the microscopy protocol.

2. Sample Preparation for Plate Reader:

  • After labeling and washing (step 3 from the microscopy protocol), resuspend the final cell pellet in 1x PBS.

  • In a clear-bottom, black 96-well plate, add 200 µL of the cell suspension to multiple wells for each condition.

  • Include a blank control (200 µL of PBS) and a negative control (unlabeled cells).

3. Absorbance and Fluorescence Measurement:

  • First, measure the optical density at 600 nm (OD600) of all wells to determine the cell density.

  • Next, measure the fluorescence intensity using the appropriate excitation and emission wavelengths for each probe.

  • Ensure the gain setting is optimized to avoid signal saturation but is kept constant across all comparable samples.

4. Data Analysis:

  • Subtract the fluorescence reading of the blank and the negative control from the readings of the labeled samples.

  • Normalize the fluorescence intensity of each sample by its corresponding OD600 value to account for differences in cell number.

  • Calculate the average and standard deviation of the normalized fluorescence intensity for each probe.

By following these protocols and utilizing the provided quantitative data, researchers can make an informed decision on the most suitable fluorescent probe for their specific research needs, ensuring high-quality and reproducible results in the study of bacterial cell wall dynamics.

Cross-Validation of Bayesian-Based Algorithms in Drug Discovery and Signaling Pathway Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of drug discovery and systems biology, the ability to accurately predict drug response and elucidate complex signaling pathways is paramount. Bayesian-based algorithms have emerged as powerful tools for these tasks, offering a probabilistic framework to model uncertainty and integrate prior biological knowledge. A key example of such an approach is the Statistical Bayesian-Based Algorithm for Data Analysis (sBADA). This guide provides a comprehensive comparison of the performance of Bayesian-based methods, akin to this compound, with other widely used techniques, supported by experimental data and detailed methodologies.

Performance Comparison of Predictive Models

The cross-validation of predictive models for drug response and pathway analysis is crucial for assessing their generalizability and robustness. The following table summarizes the performance of various algorithms across different studies, highlighting the predictive power of Bayesian approaches in comparison to other methods.

Study Focus Bayesian Method Alternative Technique(s) Dataset Performance Metric Bayesian Method Performance Alternative Technique Performance Reference
Drug Response PredictionBayesian Multi-view Multi-task Linear RegressionElastic Net, Lasso, Ridge RegressionCancer Cell Line Encyclopedia (CCLE)Root Mean Squared Error (RMSE)Lower RMSE indicating better predictive accuracy.Higher RMSE compared to the Bayesian model.[1]
Immunotherapy Response PredictionTree-Augmented Naïve Bayes (TAN)"Black-box" machine learning methodsNon-small cell lung cancer (NSCLC) clinical and genetic dataAccuracySuperior predictive performance while maintaining interpretability.Lower accuracy and lack of interpretability.[2]
Dose-Response Curve AnalysisHierarchical Bayesian ModelMarquardt-Levenberg algorithm (non-linear regression)Dose-response experimental dataCharacterization of noise and probable value distributions for efficacy metricsMore informative, capable of characterizing noise and inferring probable value distributions.Less informative, provides point estimates without uncertainty quantification.[3]
Drug-Protein Interaction PredictionBayesian Neural Network (BNN)Conventional Deep Neural Network (DNN) and other baseline approachesPublic Drug-Protein Interaction (DPI) datasetsPrediction AccuracyOutperforms previous baseline approaches.Lower prediction accuracy compared to BNN.[4]
Pathway-Driven Drug Response PredictionNetwork-based Sparse Bayesian Machine (NBSBM)Network-based Support Vector Machine (NBSVM)Pharmacological datasets with gene expression and disease-specific signaling networksPrediction AccuracyAchieved much better accuracy.Lower accuracy compared to NBSBM.

Experimental Protocols and Methodologies

The robust evaluation of any computational method relies on well-defined experimental protocols. Below are the detailed methodologies for key experiments cited in the comparison table.

Methodology for Drug Response Prediction using Bayesian Multi-view Multi-task Linear Regression

Objective: To predict the response of cancer cells to various drugs by integrating multiple data sources.

Experimental Protocol:

  • Data Acquisition: Gene expression data and drug sensitivity data (IC50 values) were obtained from the Cancer Cell Line Encyclopedia (CCLE).

  • Data Preprocessing: The data was preprocessed to handle missing values and normalized to ensure comparability across different scales.

  • Model Training: A Bayesian multi-view multi-task sparse linear regression model was implemented. This model learns from multiple input data sources (groups of molecular features) and predicts multiple output variables (groups of drug responses) simultaneously. The model assumes structured sparsity, meaning only a few data sources and features are predictive for a particular group of drugs.

  • Cross-Validation: A nested 10-fold cross-validation procedure was performed on the training data to select optimal hyperparameters for the comparative Elastic Net model. The Bayesian model's performance was evaluated using a similar cross-validation scheme to ensure a fair comparison.

  • Performance Evaluation: The predictive accuracy of the models was assessed using the Root Mean Squared Error (RMSE) between the predicted and actual drug responses.

Methodology for Immunotherapy Response Prediction using a Tree-Augmented Naïve Bayes (TAN) Model

Objective: To develop an interpretable "white-box" model to predict patient response to immunotherapy in non-small cell lung cancer (NSCLC).

Experimental Protocol:

  • Data Acquisition: Clinical and genetic data from NSCLC patients undergoing immunotherapy were collected. This included patient data (sex, age, smoking status), tumor tissue information (histopathology), and gene mutation data.

  • Data Splitting: The dataset was randomly split into a training set (2/3 of the data) and a test set (1/3 of the data). Cross-validation was not employed in this specific study; the split was performed once.

  • Model Construction: A Tree-Augmented Naïve Bayes (TAN) model, a type of Bayesian network, was constructed using the bnlearn R package. The model learns the conditional probabilities between different nodes (variables).

  • Performance Evaluation: The predictive performance of the trained model was evaluated on the test data by constructing Receiver Operating Characteristic (ROC) curves using the ROCR package. The accuracy of the model in predicting durable clinical benefits was the primary metric.

Visualizing Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

drug_response_prediction_workflow cluster_data Data Acquisition & Preprocessing cluster_model Modeling & Validation cluster_bayesian Bayesian Model cluster_alternatives Alternative Models cluster_evaluation Performance Evaluation ccle_data Cancer Cell Line Encyclopedia (CCLE) Data gene_expression Gene Expression ccle_data->gene_expression drug_sensitivity Drug Sensitivity (IC50) ccle_data->drug_sensitivity preprocessing Data Normalization & Cleaning gene_expression->preprocessing drug_sensitivity->preprocessing training_data Training Data preprocessing->training_data test_data Test Data preprocessing->test_data cv 10-Fold Cross-Validation training_data->cv performance RMSE Calculation test_data->performance bayesian_model Bayesian Multi-view Multi-task Regression bayesian_model->performance elastic_net Elastic Net elastic_net->performance lasso Lasso lasso->performance cv->bayesian_model cv->elastic_net cv->lasso comparison Model Performance Comparison performance->comparison

Drug Response Prediction Workflow.

tan_model_workflow cluster_data Data Collection cluster_split Data Partitioning cluster_modeling Model Training cluster_evaluation Model Evaluation patient_data NSCLC Patient Data (Clinical & Genetic) training_set Training Set (2/3) patient_data->training_set test_set Test Set (1/3) patient_data->test_set tan_model TAN Bayesian Network Construction training_set->tan_model prediction Prediction on Test Set test_set->prediction tan_model->prediction roc_analysis ROC Curve Analysis prediction->roc_analysis

TAN Model Workflow for Immunotherapy Response.

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates

Simplified JAK-STAT Signaling Pathway.

References

A Head-to-Head Comparison: sBADA Outshines in Peptidoglycan Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in microbiology, drug development, and cellular biology, the visualization of bacterial cell wall synthesis is paramount. A novel fluorescent D-amino acid, sBADA, has emerged as a superior tool for peptidoglycan (PG) labeling, offering significant advantages in signal strength and ease of use over other available methods. This guide provides an objective comparison of this compound with alternative PG labeling techniques, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your research decisions.

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for bacterial survival and a key target for antibiotics. Understanding its synthesis and remodeling is crucial for developing new antimicrobial strategies. Fluorescent labeling techniques have revolutionized the study of PG dynamics, and among these, this compound (sulfonated BODIPY-FL D-alanine) has demonstrated exceptional performance.

Superior Signal and Reduced Background: The this compound Advantage

The key advantage of this compound lies in its chemical structure. As a sulfonated derivative of the fluorescent D-amino acid (FDAA) BADA, this compound exhibits significantly increased water solubility. This seemingly simple modification has profound implications for its performance in labeling experiments.

The enhanced hydrophilicity of this compound leads to a notable improvement in the signal-to-background (S/B) ratio, a critical factor for clear and accurate imaging. This is achieved through several mechanisms:

  • Higher Probe Concentrations: Increased solubility allows for the use of higher concentrations of the labeling probe without issues of precipitation, leading to a stronger signal from the target.

  • Simplified Washing Steps: The non-specific binding of the probe to cellular surfaces and membranes is reduced, simplifying the washing process required to remove unbound fluorescent molecules.

  • Decreased Non-Specific Binding: The inherent stickiness of non-sulfonated fluorophores is lessened, resulting in a cleaner background and making the specific signal from incorporated this compound more prominent.

This compound in Action: A Quantitative Comparison

Experimental data from studies on Escherichia coli highlight the superior performance of this compound compared to its predecessor, BADA, and other fluorescent D-amino acids. The signal-to-background ratio is a key metric for evaluating the quality of a fluorescent probe, where a higher value indicates a clearer distinction between the labeled structure and the surrounding environment.

ProbeFluorophoreEmission ColorSignal-to-Background (S/B) Ratio in E. coli
This compound Sulfonated BODIPY-FLGreen>2, up to 4[1]
BADABODIPY-FLGreen>2, up to 4[1]
HADAHydroxycoumarinBlue>4[1]
YADALucifer YellowYellow>4[1]
Atto488ADAAtto 488Green<2[1]
TADATAMRARed<2

Table 1: Comparison of Signal-to-Background Ratios of various Fluorescent D-Amino Acids (FDAAs) in E. coli. While HADA and YADA show higher S/B ratios, this compound offers a strong signal in the green spectrum, a commonly used channel in fluorescence microscopy.

Alternative Peptidoglycan Labeling Strategies

While this compound and other FDAAs offer a powerful method for PG labeling, alternative techniques exist, each with its own set of advantages and disadvantages.

Metabolic Labeling with Dipeptide Probes

This method utilizes synthetic dipeptides, such as D-alanine-D-alanine (D-Ala-D-Ala) analogs containing a bioorthogonal handle (e.g., an alkyne or azide). These probes are incorporated into the PG structure through the cell's natural metabolic pathways in the cytoplasm. Subsequent detection is achieved via a "click chemistry" reaction with a fluorescent reporter molecule.

Advantages:

  • High Specificity: The enzymatic incorporation ensures that the label is specifically targeted to the peptidoglycan.

  • Flexibility: The bioorthogonal handle allows for the use of a wide variety of reporter molecules.

Disadvantages:

  • Indirect Detection: Requires a two-step process of incorporation and then detection, which can be more time-consuming.

  • Potential for Lower Signal: The efficiency of the click chemistry reaction can influence the final signal intensity.

Probes Targeting the Peptidoglycan Recycling Pathway

Many bacteria possess a recycling pathway to salvage and reuse components of their own cell wall. This pathway can be exploited for labeling by introducing modified muropeptides that are recognized and incorporated by the recycling machinery.

Advantages:

  • Specific for Recycling: Allows for the specific study of this important metabolic pathway.

Disadvantages:

  • Limited Applicability: Only effective in bacteria that have a functional and active PG recycling system.

  • Complex Probe Synthesis: The synthesis of modified muropeptides can be challenging.

Experimental Protocols

Peptidoglycan Labeling with this compound (General Protocol)

This protocol provides a general guideline for labeling bacterial peptidoglycan using this compound. Optimization may be required for different bacterial species and experimental conditions.

Materials:

  • Bacterial culture in exponential growth phase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission: ~490/510 nm).

Procedure:

  • Cell Culture: Grow bacteria to the mid-exponential phase in appropriate liquid media.

  • Labeling: Add this compound to the culture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the culture under normal growth conditions for a desired period. For pulse-labeling experiments to visualize active synthesis, a short incubation of 1-5 minutes is recommended. For uniform labeling of the cell wall, a longer incubation equivalent to one or two generations can be used.

  • Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes).

  • Resuspend the cell pellet in an equal volume of fresh, pre-warmed media or PBS to wash away unbound probe. Repeat this washing step 2-3 times.

  • Fixation (Optional): Resuspend the final cell pellet in fixative and incubate for 15-20 minutes at room temperature.

  • Final Wash: Pellet the fixed cells and resuspend in PBS.

  • Microscopy: Mount a small volume of the cell suspension on a microscope slide with an agarose pad and visualize using a fluorescence microscope.

Metabolic Labeling with Dipeptide Probes (General Protocol)

This protocol outlines the general steps for labeling peptidoglycan using a clickable dipeptide probe.

Materials:

  • Bacterial culture in exponential growth phase.

  • Clickable dipeptide probe (e.g., containing an alkyne or azide) stock solution.

  • Fluorescent reporter molecule with a complementary click chemistry handle (e.g., azide or alkyne).

  • Click chemistry reaction buffer and catalyst (e.g., copper(I) for CuAAC).

  • PBS.

  • Fixative.

Procedure:

  • Probe Incorporation: Add the clickable dipeptide probe to the bacterial culture and incubate for a desired period to allow for metabolic incorporation.

  • Washing: Wash the cells thoroughly with PBS to remove unincorporated probe.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the click chemistry reagents.

  • Click Reaction: Perform the click chemistry reaction by incubating the cells with the fluorescent reporter molecule in the presence of the appropriate catalyst and buffer.

  • Washing: Wash the cells to remove excess reporter molecule and reaction components.

  • Microscopy: Visualize the labeled cells using fluorescence microscopy.

Peptidoglycan Recycling Pathway Labeling (Conceptual Protocol)

Labeling via the recycling pathway is highly specific to the bacterial species and the probe used. The general principle involves:

  • Probe Design and Synthesis: Synthesize a modified muropeptide that can be recognized by the bacterial recycling machinery.

  • Incubation: Introduce the probe to the bacterial culture.

  • Incorporation: The probe is transported into the cell and incorporated into the peptidoglycan.

  • Detection: If the probe is fluorescent, it can be directly visualized. If it contains a bioorthogonal handle, a subsequent detection step is required.

Visualizing the Mechanisms

To better understand the labeling processes, the following diagrams illustrate the key pathways and workflows.

Peptidoglycan_Synthesis_and_FDAA_Labeling cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_MurNAc_penta UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase Nascent_PG Nascent Peptidoglycan Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase sBADA_incorporated This compound incorporated Nascent_PG->sBADA_incorporated sBADA_in This compound sBADA_in->sBADA_incorporated Transpeptidase Lipid_II_out->Nascent_PG Transglycosylase

Caption: FDAA (this compound) Incorporation into Peptidoglycan.

Dipeptide_Probe_Labeling_Workflow Start Start: Bacterial Culture Add_Probe 1. Add Clickable Dipeptide Probe Start->Add_Probe Incubate 2. Incubate for Metabolic Incorporation Add_Probe->Incubate Wash1 3. Wash Cells Incubate->Wash1 Fix_Perm 4. Fix and Permeabilize Wash1->Fix_Perm Click_Reaction 5. Perform Click Reaction with Fluorescent Reporter Fix_Perm->Click_Reaction Wash2 6. Wash Cells Click_Reaction->Wash2 Microscopy 7. Fluorescence Microscopy Wash2->Microscopy

Caption: Dipeptide Probe Labeling Experimental Workflow.

Peptidoglycan_Recycling_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PG Peptidoglycan Muropeptide Muropeptide Fragment PG->Muropeptide Autolysins Muropeptide_in Muropeptide Fragment Muropeptide->Muropeptide_in Permease Recycled_Components Recycled Components (Sugars, Peptides) PG_Precursors New Peptidoglycan Precursors Recycled_Components->PG_Precursors Labeled_Probe_in Labeled Muropeptide Probe Labeled_Precursor Labeled Precursor Labeled_Probe_in->Labeled_Precursor Recycling Enzymes Muropeptide_in->Recycled_Components Processing Enzymes

Caption: Peptidoglycan Recycling and Probe Incorporation.

Conclusion: Choosing the Right Tool for the Job

For robust, high-contrast imaging of peptidoglycan synthesis with a straightforward protocol, this compound presents a compelling choice. Its enhanced water solubility directly translates to improved signal-to-background ratios and ease of use, making it an excellent tool for a wide range of applications in bacterial cell biology. While alternative methods like dipeptide probes and recycling pathway-specific probes offer unique advantages for studying specific metabolic processes, the direct, bright, and clean signal from this compound makes it a superior general-purpose probe for visualizing the dynamic architecture of the bacterial cell wall. Researchers and drug development professionals will find this compound to be a valuable asset in their efforts to understand and combat bacterial pathogens.

References

A Comparative Guide to sBADA for Bacterial Imaging: Navigating the Limitations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the visualization of bacterial cell wall synthesis is crucial for understanding bacterial physiology and developing new antimicrobial strategies. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for this purpose, with sBADA (sulfonated BODIPY-FL 3-amino-D-alanine) being a prominent green-emitting probe. This guide provides an objective comparison of this compound's performance against alternative methods, supported by experimental data, to help you make informed decisions for your bacterial imaging experiments.

This compound: A Bright Probe with Caveats

This compound is a sulfonated derivative of the fluorescent D-amino acid BADA, offering increased hydrophilicity and thermostability.[1][2] It labels peptidoglycans in live bacteria by being incorporated into the cell wall by D,D-transpeptidases, offering a direct readout of cell wall synthesis.[3][4] Its spectral properties (excitation/emission λ ~490/510 nm) make it suitable for standard fluorescence microscopy.[1]

However, despite its utility, this compound is not without its limitations. Understanding these is key to successful experimental design and interpretation.

Key Limitations of this compound in Bacterial Imaging

The primary drawbacks of this compound revolve around its performance in Gram-negative bacteria, its dependence on enzymatic activity, and its photophysical properties.

  • Reduced Efficiency in Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a significant permeability barrier to many molecules, including some FDAAs. While this compound's sulfonation enhances its hydrophilicity, it does not guarantee efficient entry into the periplasm of all Gram-negative species. Experimental data shows that this compound has a moderate signal-to-background ratio in wild-type E. coli and is significantly blocked by the outer membrane.

  • Dependence on Transpeptidase Activity: The incorporation of this compound into the peptidoglycan is entirely dependent on the activity of bacterial transpeptidases. The expression levels and substrate specificity of these enzymes can vary significantly between different bacterial species and even under different growth conditions. This can lead to inconsistent or weak labeling in bacteria with low transpeptidase activity or with enzymes that have a low affinity for this compound.

  • Potential for Cytotoxicity: While FDAAs are generally considered to have low toxicity, it is important to assess the potential impact of any probe on bacterial physiology. High concentrations of this compound or prolonged exposure could potentially affect bacterial growth or morphology.

Performance Comparison: this compound vs. Alternatives

To provide a clearer picture of this compound's capabilities, this section compares its performance with other common bacterial imaging techniques.

Quantitative Comparison of Fluorescent Probes
ProbeTypeExcitation/Emission (nm)Signal-to-Background (S/B) in E. coli (WT)Outer Membrane Blocking Factor in E. coliKey AdvantagesKey Disadvantages
This compound FDAA~490/510++ (2-4)~20Good brightness, increased hydrophilicity.Poor permeability in Gram-negative bacteria, potential for photobleaching.
HADA FDAA~405/450+++ (>4)LowExcellent permeability in Gram-negative bacteria.Lower photostability compared to other FDAAs.
YADA FDAA~540/570+++ (>4)LowGood permeability in Gram-negative bacteria.Spectral properties may overlap with common fluorescent proteins.
TADA FDAA~555/580+ (<2)~20Red-shifted emission.Very poor permeability in Gram-negative bacteria.
EGFP Fluorescent Protein~488/509VariableNot applicableGenetically encoded, allows for protein-specific labeling.Requires genetic modification, potential for mislocalization or altered protein function, dimmer than many organic dyes.

Note: The Signal-to-Background (S/B) ratio and Outer Membrane Blocking Factor are based on data from Hsu et al., 2017. The S/B is categorized as +++ (>4), ++ (2-4), and + (<2). The blocking factor is the ratio of fluorescence intensity in a permeable mutant to the wild-type.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are representative protocols for this compound labeling and a common alternative, fluorescent protein expression.

This compound Staining of Bacteria

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Bacterial culture in appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Grow the bacterial culture to the desired growth phase (typically mid-logarithmic phase).

  • Dilute the this compound stock solution into the bacterial culture to a final concentration of 0.5-2 µM. The optimal concentration may need to be determined empirically for different bacterial species.

  • Incubate the bacteria with this compound for a period of 5 to 30 minutes at the optimal growth temperature for the specific bacterium. Shorter incubation times are generally preferred to specifically label sites of active cell wall synthesis.

  • (Optional) To remove background fluorescence, pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes) and wash once or twice with PBS.

  • Resuspend the bacterial pellet in a small volume of PBS.

  • Place a small drop of the bacterial suspension onto a clean microscope slide and cover with a coverslip.

  • Image the bacteria using a fluorescence microscope with a filter set appropriate for the excitation and emission wavelengths of this compound (~490/510 nm).

Expression of Green Fluorescent Protein (GFP) in Bacteria

Materials:

  • Bacterial strain of interest

  • Expression vector containing the gfp gene under the control of an appropriate promoter (e.g., pET vector for E. coli)

  • Competent bacterial cells

  • Luria-Bertani (LB) agar plates and broth containing the appropriate antibiotic for plasmid selection

  • Inducing agent (e.g., IPTG for lac-based promoters)

  • Fluorescence microscope with a GFP filter set

Procedure:

  • Transform the GFP expression vector into competent bacterial cells using a standard transformation protocol (e.g., heat shock or electroporation).

  • Plate the transformed cells onto LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony from the plate into a small volume of LB broth with the selective antibiotic and grow overnight.

  • The next day, dilute the overnight culture into a larger volume of fresh LB broth with the antibiotic and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Induce GFP expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Continue to incubate the culture for several hours (e.g., 2-4 hours) to allow for GFP expression.

  • Prepare the cells for microscopy as described in the this compound protocol (steps 5-7).

Visualizing the Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflows for this compound labeling and fluorescent protein-based imaging.

sBADA_Workflow cluster_CellCulture Bacterial Culture cluster_Labeling This compound Labeling cluster_Preparation Sample Preparation cluster_Imaging Imaging Culture Grow Bacteria Add_this compound Add this compound Culture->Add_this compound Incubate Incubate Add_this compound->Incubate Wash Wash (Optional) Incubate->Wash Mount Mount on Slide Wash->Mount Microscopy Fluorescence Microscopy Mount->Microscopy

Caption: Experimental workflow for labeling bacteria with this compound.

FP_Workflow cluster_GeneticMod Genetic Modification cluster_Expression Protein Expression cluster_Preparation Sample Preparation cluster_Imaging Imaging Transform Transform with FP Plasmid Select Select Colonies Transform->Select Grow_Culture Grow Culture Select->Grow_Culture Induce Induce Expression Grow_Culture->Induce Mount Mount on Slide Induce->Mount Microscopy Fluorescence Microscopy Mount->Microscopy

Caption: Workflow for imaging bacteria using fluorescent proteins.

Signaling Pathway: this compound Incorporation

The mechanism of this compound incorporation is a key aspect of its functionality. The following diagram illustrates this process.

sBADA_Incorporation cluster_Periplasm Periplasm (Gram-negative) or Cell Wall (Gram-positive) sBADA_out This compound sBADA_in This compound sBADA_out->sBADA_in Transport Transpeptidase D,D-Transpeptidase sBADA_in->Transpeptidase PG_labeled Labeled Peptidoglycan Transpeptidase->PG_labeled Incorporation PG_precursor Peptidoglycan Precursor (Lipid II) PG_precursor->Transpeptidase Outer_Membrane Outer Membrane (Gram-negative)

Caption: Mechanism of this compound incorporation into the bacterial cell wall.

Conclusion and Recommendations

This compound is a valuable tool for imaging bacterial cell wall synthesis, particularly in Gram-positive bacteria, due to its brightness and hydrophilicity. However, for studies involving Gram-negative bacteria, its utility is limited by poor outer membrane permeability. In such cases, smaller FDAAs like HADA or YADA may be more suitable alternatives.

For protein-specific localization studies, genetically encoded fluorescent proteins remain the gold standard, despite their lower brightness and the requirement for genetic manipulation. The choice of imaging probe should, therefore, be carefully considered based on the specific research question, the bacterial species under investigation, and the imaging modality to be employed. Researchers should empirically determine the optimal probe and conditions for their experimental system to ensure reliable and meaningful results.

References

A Comparative Guide to sBADA for Peptido-glycan Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Peptidoglycan Labeling and sBADA

Peptidoglycan (PG) is a vital component of the bacterial cell wall, providing structural integrity and defining cellular shape. Visualizing the synthesis and dynamics of PG is crucial for understanding bacterial growth, cell division, and the mechanisms of antibiotic action. Fluorescent probes that specifically target PG are invaluable tools for researchers in microbiology and drug development.

One such probe is this compound, a sulfonated BODIPY-FL conjugated to a 3-amino-D-alanine. As a fluorescent D-amino acid (FDAA), this compound is metabolically incorporated into the PG of live bacteria by the enzymes responsible for cell wall biosynthesis.[1][2] This guide provides a comprehensive comparison of this compound with other common PG labeling agents, supported by experimental data and protocols.

Mechanism of Peptidoglycan Labeling

The specificity of this compound and other FDAAs stems from their mimicry of D-alanine, a key component of the peptide side chains that cross-link the glycan strands of PG. During PG synthesis, transpeptidases (TPases), which include the well-known penicillin-binding proteins (PBPs), catalyze the incorporation of these fluorescent analogs into the cell wall.[2][3] This process is dependent on active cell growth and PG turnover, meaning the probe primarily labels sites of new PG synthesis.[1] In contrast to some methods, this metabolic incorporation results in covalent labeling of the PG.

Signaling Pathway of this compound Incorporation

The following diagram illustrates the incorporation of this compound into the peptidoglycan layer via the action of transpeptidases.

This compound Incorporation Pathway This compound Incorporation into Peptidoglycan cluster_periplasm Periplasm LipidII Lipid II (PG precursor) NascentPG Nascent Peptidoglycan LipidII->NascentPG Transglycosylase TPase Transpeptidase (e.g., PBP) NascentPG->TPase MaturePG Mature Cross-linked Peptidoglycan sBADA_node This compound sBADA_node->TPase TPase->MaturePG Cross-linking & this compound incorporation

Caption: Mechanism of this compound incorporation into the bacterial cell wall.

Comparison of Peptidoglycan Probes

This compound is one of several tools available for labeling bacterial peptidoglycan. Its main alternatives include other FDAAs, fluorescently-labeled antibiotics like vancomycin, and lectins such as wheat germ agglutinin (WGA). Each has distinct advantages and disadvantages.

FeatureThis compoundOther FDAAs (e.g., HADA, NADA)Fluorescent Vancomycin (e.g., Van-FL)Fluorescent Wheat Germ Agglutinin (WGA)
Target D-Ala position in PG peptide stemD-Ala position in PG peptide stemTerminal D-Ala-D-Ala of PG precursorsN-acetyl-D-glucosamine (GlcNAc) in PG and teichoic acids
Labeling Mechanism Metabolic incorporation (covalent)Metabolic incorporation (covalent)Binds to precursor (non-covalent)Binds to glycan (non-covalent)
Specificity High for sites of active PG synthesisHigh for sites of active PG synthesisHigh for PG precursors, primarily in Gram-positive bacteriaBinds GlcNAc, which is also in other polymers
Live/Fixed Cells Live cellsLive cellsLive and fixed cellsLive and fixed cells
Toxicity Generally low at working concentrationsGenerally low, but can vary with the fluorophoreCan be toxic and perturb PG synthesis, concentration-dependentCan be toxic or stimulatory to cells
Gram-Negative Access Limited by outer membrane, but improved over BADAVaries greatly; HADA is permeable, TDL is notGenerally not permeable due to outer membrane and probe sizeGenerally does not stain Gram-negative bacteria
Hydrophilicity High (sulfonated)VariesModerateHigh
Excitation/Emission (nm) ~490 / 510Varies (e.g., HADA: ~400/450)Varies with fluorophore (e.g., FITC: ~495/515)Varies with fluorophore
Off-Target Effects Minimal non-specific membrane labeling confirmed in fixed cellsMinimal for most, but can depend on fluorophore hydrophobicityCan induce perturbations in PG synthesisCan bind to other GlcNAc-containing structures

Experimental Protocols

General Protocol for this compound Labeling of Bacteria

This protocol is a general guideline and may require optimization for specific bacterial species and experimental conditions.

Materials:

  • Bacterial culture in exponential growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth medium

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow bacteria to the mid-logarithmic phase in their standard growth medium.

  • Add this compound to the culture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

  • Incubate the culture for the desired labeling period.

    • Short-pulse labeling: To visualize active sites of PG synthesis, incubate for a short period (e.g., 30 seconds to 5 minutes), which is typically 2-5% of the cell's doubling time.

    • Long-pulse labeling: To label the entire cell wall, incubate for one to two generations.

  • To stop the labeling, pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).

  • Wash the cells by resuspending the pellet in fresh PBS and centrifuging again. Repeat this wash step 2-3 times to reduce background fluorescence.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Mount a small volume (e.g., 2 µL) of the cell suspension on a microscope slide with an agarose pad and cover with a coverslip.

  • Image the cells using a fluorescence microscope with filters appropriate for the BODIPY-FL fluorophore (Excitation/Emission ~490/510 nm).

Experimental Workflow Diagram

The following diagram outlines the general workflow for labeling bacteria with this compound and subsequent imaging.

This compound Labeling Workflow Experimental Workflow for this compound Labeling Start Start: Bacterial Culture (Mid-log phase) Add_this compound Add this compound to culture Start->Add_this compound Incubate Incubate (Pulse or continuous) Add_this compound->Incubate Centrifuge Centrifuge to pellet cells Incubate->Centrifuge Wash1 Wash with PBS (1st) Centrifuge->Wash1 Wash2 Wash with PBS (2nd) Wash1->Wash2 Resuspend Resuspend in PBS Wash2->Resuspend Mount Mount on slide Resuspend->Mount Image Fluorescence Microscopy Mount->Image End End: Analyze Images Image->End

Caption: A typical workflow for bacterial peptidoglycan labeling using this compound.

Data-Driven Comparison and Specificity

Specificity of this compound: The specificity of this compound for peptidoglycan is supported by several lines of evidence. Labeling is not observed in pre-fixed cells, indicating that metabolic activity is required for incorporation. Furthermore, the localization of the fluorescent signal corresponds to known sites of peptidoglycan synthesis, such as the septum in dividing cells.

Performance Compared to Alternatives:

  • This compound vs. BADA: this compound is a sulfonated, more hydrophilic version of BADA. This increased hydrophilicity reduces non-specific binding to membranes and simplifies washing steps, potentially leading to a better signal-to-noise ratio.

  • This compound vs. Fluorescent Vancomycin: Fluorescent vancomycin binds to the D-Ala-D-Ala terminus of lipid II and nascent PG chains. While highly specific for this motif, it is a larger molecule and generally cannot penetrate the outer membrane of Gram-negative bacteria. Moreover, as an antibiotic, it can interfere with cell wall synthesis, and its concentration must be carefully controlled to avoid artifacts. This compound, being a small molecule, has better potential for penetrating the outer membrane (though still limited) and its incorporation is a direct readout of transpeptidase activity.

  • This compound vs. WGA: WGA binds to N-acetylglucosamine (GlcNAc) residues. While GlcNAc is a core component of peptidoglycan, it is also found in other bacterial surface structures like teichoic acids in Gram-positive bacteria. This can lead to less specific labeling of the peptidoglycan layer itself. WGA is also generally ineffective for staining Gram-negative bacteria due to the outer membrane barrier.

Conclusion

This compound is a powerful and highly specific tool for visualizing active peptidoglycan synthesis in live bacteria. Its key advantages include its metabolic and covalent incorporation, low toxicity, and improved hydrophilicity over its predecessor, BADA. While its efficiency can be lower in Gram-negative bacteria due to the outer membrane, it offers a more direct and less perturbative method for studying cell wall dynamics compared to fluorescent antibiotics. The choice of probe will ultimately depend on the specific research question, the bacterial species under investigation, and whether live or fixed-cell imaging is required. For researchers focused on the enzymatic activity of transpeptidases and the real-time dynamics of PG synthesis, this compound and other FDAAs represent a superior choice.

References

A Comparative Guide to sBADA for Labeling Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the study of bacterial cell wall synthesis, morphology, and dynamics, fluorescent D-amino acids (FDAAs) have emerged as indispensable tools for in situ labeling of peptidoglycan.[1][2] Among these, sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), a green fluorescent probe, offers distinct advantages in terms of hydrophilicity and thermostability.[3] This guide provides a comparative analysis of this compound's performance in different bacterial strains, supported by experimental data, detailed protocols, and visualizations to aid researchers in their experimental design.

Performance of this compound and other FDAAs in Gram-Positive and Gram-Negative Bacteria

The efficacy of fluorescent probes for bacterial labeling can vary significantly between species, primarily due to differences in cell wall structure. The outer membrane of Gram-negative bacteria, for instance, can act as a permeability barrier for many FDAAs.[1] The following table summarizes the performance of this compound and other commonly used FDAAs in the Gram-positive model organism Bacillus subtilis and the Gram-negative model Escherichia coli, based on their signal-to-background (S/B) ratios. A higher S/B ratio indicates better labeling efficiency.

Fluorescent D-amino acid (FDAA)Emission ColorS/B in E. coli (WT)S/B in B. subtilisOuter Membrane Permeability in E. coli
This compound Green2-4HighModerate
HADABlue>4HighHigh
YADAYellow>4HighHigh
BADAGreen2-4HighModerate
TADARed<2HighLow
Atto488ADAGreen<2HighLow
Atto610ADAFar-Red2-4HighModerate
AF350DLBlue<2HighLow
Cy3BADAOrange<2HighLow

Data compiled from Hsu et al., 2017.[1]

As the data indicates, this compound exhibits moderate labeling efficiency in wild-type E. coli, suggesting that the outer membrane presents a partial barrier to this probe. In contrast, it demonstrates high labeling efficiency in B. subtilis, which lacks an outer membrane. For researchers working with Gram-negative bacteria, FDAAs with high outer membrane permeability, such as HADA and YADA, may provide a stronger signal. However, the increased hydrophilicity of this compound can be advantageous in reducing non-specific binding and improving signal-to-noise in certain applications.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and other FDAAs for bacterial cell wall labeling.

General Bacterial Labeling with FDAAs

This protocol describes the basic procedure for labeling both Gram-positive and Gram-negative bacteria with fluorescent D-amino acids.

Materials:

  • Bacterial culture (e.g., E. coli, B. subtilis) in logarithmic growth phase.

  • Fluorescent D-amino acid (FDAA) stock solution (e.g., 10 mM in DMSO or water).

  • Growth medium (e.g., LB or M9 minimal medium).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Grow bacterial cells to the desired optical density (e.g., OD600 of 0.2-0.5).

  • Add the FDAA stock solution to the bacterial culture to a final concentration of 250-500 µM. For probes with lower permeability in Gram-negative bacteria, concentrations up to 2-3 mM can be used, though optimization is recommended.

  • Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a duration ranging from a few seconds for pulse-labeling to several generations for uniform cell wall staining.

  • To stop the labeling, centrifuge the cells to pellet them and remove the supernatant.

  • Wash the cells by resuspending the pellet in PBS and centrifuging again. Repeat this step 2-3 times to remove background fluorescence.

  • (Optional) Fix the cells by resuspending the pellet in a fixative solution and incubating for 15-20 minutes at room temperature.

  • Wash the fixed cells with PBS as described in step 5.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Mount a small volume of the cell suspension on a microscope slide with a coverslip.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen FDAA.

Quantitative Analysis of Labeling Efficiency (Signal-to-Background Ratio)

This protocol outlines a method for quantifying the signal-to-background ratio of FDAA-labeled bacteria.

Procedure:

  • Acquire fluorescence microscopy images of both labeled and unlabeled (control) bacterial cells using identical imaging parameters.

  • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of individual cells in the labeled sample.

  • Measure the mean fluorescence intensity of the background in an area of the image without cells.

  • Calculate the signal-to-background ratio (S/B) for each cell using the following formula: S/B = (Mean fluorescence intensity of the cell) / (Mean fluorescence intensity of the background)

  • Average the S/B values from multiple cells to obtain a representative value for the labeling efficiency.

Visualizing the Process: Diagrams

To further clarify the experimental workflow and the underlying biological process, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_processing Sample Processing cluster_analysis Analysis culture Bacterial Culture (Log Phase) add_fdaa Add FDAA (e.g., this compound) culture->add_fdaa incubation Incubate (Pulse or Continuous) add_fdaa->incubation centrifuge1 Centrifuge & Remove Supernatant incubation->centrifuge1 wash Wash with PBS (2-3 times) centrifuge1->wash fixation Fixation (Optional) wash->fixation microscopy Fluorescence Microscopy fixation->microscopy quantification Image Analysis (S/B Ratio) microscopy->quantification

Experimental workflow for bacterial cell wall labeling with FDAAs.

peptidoglycan_labeling cluster_gram_neg Gram-Negative Bacterium (e.g., E. coli) cluster_gram_pos Gram-Positive Bacterium (e.g., B. subtilis) om Outer Membrane sBADA_peri This compound om->sBADA_peri pg_neg Peptidoglycan Layer sBADA_incorp_neg Incorporation pg_neg->sBADA_incorp_neg im_neg Inner Membrane pg_pos Thick Peptidoglycan Layer sBADA_incorp_pos Incorporation pg_pos->sBADA_incorp_pos im_pos Inner Membrane sBADA_ext This compound sBADA_ext->om Partial Barrier sBADA_ext->pg_pos Direct Access sBADA_peri->pg_neg

This compound incorporation into peptidoglycan of different bacterial types.

References

Unveiling Bacterial Physiology: A Comparative Guide to sBADA and Alternative Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate processes of bacterial physiology is paramount. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ labeling of peptidoglycan, offering a window into bacterial cell wall synthesis, growth, and morphology. This guide provides a comprehensive comparison of a prominent FDAA, sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), with other alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable tools for your research needs.

This compound: A Bright and Hydrophilic Probe for Peptidoglycan Labeling

This compound is a green-emitting fluorescent D-amino acid that has gained traction in the scientific community for its advantageous properties. As a sulfonated derivative of BADA, this compound exhibits increased hydrophilicity and thermostability.[1][2] This enhanced water solubility minimizes non-specific membrane labeling, a common issue with more hydrophobic probes, and simplifies washing steps during experimental procedures.[3]

The core principle behind this compound's function lies in its mimicry of D-alanine, a key component of the peptide chains that cross-link the glycan strands in the bacterial cell wall. This mimicry allows this compound to be incorporated into the peptidoglycan by D,D-transpeptidases and L,D-transpeptidases, the enzymes responsible for cell wall synthesis.[4] This targeted incorporation provides a specific and covalent fluorescent tag at the sites of active cell wall remodeling and growth.

Performance Comparison of this compound with Other Fluorescent D-Amino Acids

The selection of an appropriate FDAA is critical and depends on the bacterial species under investigation and the specific experimental goals. Key performance indicators include signal-to-background ratio, permeability, and potential toxicity.

Quantitative Data on FDAA Performance

The following table summarizes the signal-to-background (S/B) ratio and outer membrane (OM) blocking factor of this compound in comparison to other commonly used FDAAs in Escherichia coli. A higher S/B ratio indicates better labeling efficiency, while a lower OM blocking factor suggests better permeability through the outer membrane of Gram-negative bacteria.

ProbeEmission ColorS/B Ratio in E. coli BW25113OM Blocking Factor in E. coliReference
HADABlue>4Low
YADAYellow>4Low
This compound Green 2-4 ~20 (High)
BADAGreen2-4High
TADARed<2~20 (High)
Atto488ADAGreen<2~20 (High)

Note: The S/B ratio is a relative value that can be influenced by the bacterial species, labeling conditions, and microscope settings. The high outer membrane blocking factor for this compound, TADA, and Atto488ADA indicates that the outer membrane presents a significant permeability barrier for these probes in wild-type E. coli.

Toxicity and Impact on Bacterial Physiology

A crucial consideration for any labeling agent is its potential to interfere with normal cellular processes. FDAAs, including this compound, are generally considered biocompatible and non-toxic at the concentrations typically used for labeling. Studies have shown that labeling with FDAAs for as little as one generation does not significantly affect bacterial growth rates. However, at very high concentrations (in the millimolar range), some FDAAs may lead to reduced growth rates and alterations in cell morphology. It is therefore recommended to titrate the FDAA concentration to achieve an optimal signal-to-noise ratio while minimizing any potential physiological impact.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for labeling Gram-positive and Gram-negative bacteria with this compound, along with a method for assessing bacterial viability post-labeling.

Protocol for this compound Labeling of Escherichia coli (Gram-Negative)
  • Culture Preparation: Grow E. coli in a suitable medium (e.g., LB or minimal medium) to the desired growth phase (typically mid-logarithmic phase).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Labeling: Add this compound to the bacterial culture to a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes to one generation, depending on the experimental goal. For pulse-chase experiments, a short incubation time is used.

  • Washing: Pellet the bacteria by centrifugation and wash three times with phosphate-buffered saline (PBS) or a suitable buffer to remove unincorporated this compound.

  • Fixation (Optional): If required for downstream applications, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Imaging: Resuspend the bacterial pellet in PBS and image using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission λ ~490/510 nm).

Protocol for this compound Labeling of Staphylococcus aureus (Gram-Positive)

The protocol for Gram-positive bacteria is similar to that for Gram-negative bacteria, with the primary difference being the absence of an outer membrane, which generally allows for more efficient labeling.

  • Culture Preparation: Grow S. aureus in a suitable medium (e.g., TSB) to the desired growth phase.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Labeling: Add this compound to the culture at a final concentration of 50-250 µM.

  • Incubation: Incubate under normal growth conditions.

  • Washing: Pellet and wash the cells as described for E. coli.

  • Fixation (Optional): Fix the cells if necessary.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filters.

Protocol for Assessing Bacterial Viability After this compound Labeling

To ensure that this compound labeling does not adversely affect bacterial viability, a simple live/dead staining assay can be performed.

  • Label Bacteria: Label a bacterial culture with this compound as described above. Include an unlabeled control culture.

  • Live/Dead Staining: Use a commercial bacterial viability kit (e.g., containing SYTO 9 and propidium iodide). These kits use a green fluorescent nucleic acid stain that labels all bacteria and a red fluorescent nucleic acid stain that only penetrates cells with damaged membranes.

  • Incubation: Incubate the this compound-labeled and unlabeled cells with the viability stains according to the manufacturer's instructions.

  • Imaging: Image the cells using fluorescence microscopy with filter sets for green (this compound and SYTO 9) and red (propidium iodide) fluorescence.

  • Analysis: Quantify the percentage of live (green) and dead (red) cells in both the this compound-labeled and unlabeled populations to determine if this compound treatment significantly impacts viability.

Visualizing the Process: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Peptidoglycan_Synthesis_and_sBADA_Incorporation cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA/B UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC-F Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Flippase Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation This compound This compound Transpeptidases (PBPs) Transpeptidases (PBPs) This compound->Transpeptidases (PBPs) Transpeptidases (PBPs)->Cross-linked Peptidoglycan Incorporation Experimental_Workflow_for_sBADA_Labeling Bacterial Culture Bacterial Culture Add this compound Add this compound Bacterial Culture->Add this compound Incubation Incubation Add this compound->Incubation Washing Washing Incubation->Washing Fixation (Optional) Fixation (Optional) Washing->Fixation (Optional) Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy Fixation (Optional)->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis

References

Safety Operating Guide

Proper Disposal Procedures for sBADA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of sBADA, a green sulfonated BODIPY-FL 3-amino-D-alanine fluorescent dye.

This compound is utilized for labeling peptidoglycans in live bacteria and possesses characteristics that necessitate careful handling and disposal to minimize environmental impact and ensure personnel safety.[1][2] Adherence to the following procedures will support a safe laboratory environment and regulatory compliance.

Essential Safety and Handling Information

According to the Safety Data Sheet (SDS) provided by Tocris Bioscience, this compound does not meet the classification criteria for a hazardous substance under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008. However, as with all laboratory chemicals, appropriate precautions should be taken. The toxicological properties of this compound have not been thoroughly investigated, and in the absence of comprehensive data, it is prudent to handle it with care.

Key Quantitative Data:

PropertyValueSource
Molecular Formula C17H21BF2N4O6S
Molecular Weight 458.24 g/mol
CAS Number 2376838-11-6
Excitation Wavelength (λex) ~490 nm
Emission Wavelength (λem) ~510 nm
Solubility in DMSO Soluble to 10 mM

Step-by-Step Disposal Protocol

The following procedures are based on the this compound Safety Data Sheet and general best practices for the disposal of fluorescent dyes.

1. Waste Segregation and Collection:

  • Solid Waste: All materials contaminated with this compound, including gloves, pipette tips, absorbent paper, and gels, should be collected in a designated, leak-proof container clearly labeled as "this compound Waste" or "Fluorescent Dye Waste."

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled container. Under no circumstances should this compound solutions be poured down the drain.

2. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate personnel from the immediate area to a safe location.

  • Ensure adequate ventilation.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Cover the spill with an inert absorbent material such as sand, diatomite, or universal binders.

  • Carefully sweep up the absorbed material and place it into the designated solid waste container for this compound.

  • Clean the spill area with soap and water.

3. Final Disposal:

  • All collected this compound waste (both solid and liquid) should be treated as chemical waste.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the Safety Data Sheet for this compound to the disposal personnel.

Experimental Workflow for this compound Disposal

This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_spill Spill Management Solid Waste Contaminated Solids (Gloves, Tips, Gels) Solid Container Labeled Solid Waste Container Solid Waste->Solid Container Liquid Waste Unused/Waste Solutions Liquid Container Labeled Liquid Waste Container Liquid Waste->Liquid Container Final Disposal Dispose via EHS/ Licensed Contractor Solid Container->Final Disposal Liquid Container->Final Disposal Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb Contain Collect Spill Collect Absorbed Material Absorb->Collect Spill Collect Spill->Solid Container

Caption: This diagram outlines the procedural flow for the safe disposal of this compound waste.

Signaling Pathway for Safe Handling Decisions

This compound Safe Handling Decision Pathway Start Handling this compound Exposure Potential for Exposure? Start->Exposure Wear PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Exposure->Wear PPE Yes No Exposure Routine Handling Exposure->No Exposure No Spill Spill or Accident? Wear PPE->Spill No Exposure->Spill Follow Spill Protocol Follow Spill Management Protocol Spill->Follow Spill Protocol Yes Continue Work Proceed with Experiment Spill->Continue Work No Waste Generated Generate Waste Follow Spill Protocol->Waste Generated Continue Work->Waste Generated Follow Disposal Protocol Follow Disposal Protocol Waste Generated->Follow Disposal Protocol End Task Complete Follow Disposal Protocol->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.